molecular formula C10H11BrO2 B1273715 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine CAS No. 499770-96-6

6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine

Cat. No.: B1273715
CAS No.: 499770-96-6
M. Wt: 243.1 g/mol
InChI Key: QDRNTKFXSFDJCH-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine (CAS 499770-96-6) is a high-purity chemical building block of interest in medicinal and organometallic chemistry research. This compound features a benzodioxepine core, a structure related to privileged pharmacophores, and a reactive bromomethyl group suitable for further functionalization. The benzodioxepine scaffold is of significant research value due to its presence in compounds with diverse biological activities. Specifically, its structural similarity to benzodiazepine-based drugs, which are known to act as positive allosteric modulators of the GABAA receptor, makes it a valuable template for developing new psychoactive molecular entities or for cancer treatment research . The reactive bromomethyl handle allows researchers to easily incorporate this scaffold into larger, more complex molecules through cross-coupling reactions or to create novel organometallic complexes via C-H activation . These metallo-derivatives are explored to modify the physiological profile of organic drugs, potentially leading to new agents with altered properties, reduced toxicity, or entirely new mechanisms of action . Key Specifications:

Properties

IUPAC Name

6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c11-7-8-3-1-4-9-10(8)13-6-2-5-12-9/h1,3-4H,2,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRNTKFXSFDJCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC(=C2OC1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383513
Record name 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499770-96-6
Record name 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine

Physicochemical Profiling, Synthetic Utility, and Handling Protocols

Executive Summary

6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine (CAS: 499770-96-6) is a specialized bicyclic electrophile utilized primarily in medicinal chemistry as a "warhead" for introducing the pharmacologically privileged 1,5-benzodioxepine scaffold. Characterized by a highly reactive benzylic bromide moiety fused to an electron-rich seven-membered ether ring, this compound serves as a critical intermediate in the synthesis of serotonergic (5-HT) ligands, dopamine receptor modulators, and enzyme inhibitors.

This guide provides a comprehensive technical analysis of its physical properties, synthetic pathways, and reactivity profiles, designed for researchers requiring high-fidelity data for drug discovery campaigns.

Structural Identity & Physicochemical Profile

The compound features a 1,5-benzodioxepine core—a benzene ring fused to a seven-membered 1,3-dioxa-cycloheptane ring. The "6-bromomethyl" designation places the alkylating handle at the ortho position relative to the oxygen bridgehead, a site of high electron density.

Table 1: Chemical Identity & Physical Constants
PropertyData / ValueSource/Note
IUPAC Name 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepineStandard Nomenclature
CAS Registry Number 499770-96-6 Verified
Molecular Formula C₁₀H₁₁BrO₂
Molecular Weight 243.10 g/mol
Physical State Solid (Low-melting)Sigma-Aldrich [1]
Appearance Off-white to beige crystalline powderTypical for benzyl bromides
Melting Point 58–62 °C (Predicted)Experimental data scarce; analog based
Boiling Point ~330 °C (Predicted @ 760 mmHg)Decomposition likely prior to BP
LogP (ClogP) 2.84Calculated (Hydrophobic)
Solubility DCM, THF, Ethyl Acetate, DMSOHydrolyzes in water
Storage Class 6.1C (Acute Toxic, Combustible)GHS Classification

Technical Note on Stability: As a benzylic bromide, this compound is susceptible to hydrolysis. It must be stored under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent degradation into the corresponding benzyl alcohol and HBr.

Synthetic Protocols (The Self-Validating System)

The synthesis of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is rarely performed via direct bromination of the ring due to lack of regiocontrol. The most robust, self-validating protocol involves the construction of the dioxepine ring followed by regioselective functionalization.

Protocol: Constructive Functionalization

Step 1: Scaffold Construction (Williamson Ether Cyclization)

  • Reagents: Catechol, 1,3-dibromopropane, K₂CO₃, DMF.

  • Conditions: 100°C, 12h.

  • Mechanism: Double S_N2 displacement. The seven-membered ring formation is entropically disfavored compared to 5/6-membered rings, requiring high dilution or specific solvent effects (DMF) to favor cyclization over polymerization.

Step 2: Regioselective Formylation (Vilsmeier-Haack)

  • Reagents: POCl₃, DMF (anhydrous).

  • Target: Introduction of aldehyde at C6 (Ortho to oxygen).

  • Validation: NMR will show a distinct aldehyde singlet ~10.2 ppm.

Step 3: Reduction & Bromination

  • Reduction: NaBH₄ in MeOH -> Benzyl alcohol intermediate.

  • Bromination: PBr₃ in DCM (0°C -> RT).

  • Why PBr₃? Avoids acidic conditions (HBr) that might strain the dioxepine ether linkages.

Visualizing the Synthetic Workflow

Synthesis Catechol Catechol (Precursor) Dioxepine 3,4-Dihydro-2H- 1,5-benzodioxepine Catechol->Dioxepine 1,3-dibromopropane K2CO3, DMF, 100°C Aldehyde 6-Formyl Intermediate Dioxepine->Aldehyde POCl3, DMF (Vilsmeier-Haack) Alcohol 6-Hydroxymethyl Intermediate Aldehyde->Alcohol NaBH4, MeOH Product 6-(Bromomethyl)- 3,4-dihydro-2H- 1,5-benzodioxepine Alcohol->Product PBr3, DCM, 0°C

Figure 1: Step-wise synthetic pathway ensuring regiochemical integrity at the C6 position.

Reactivity Profile & Mechanistic Utility

The 6-bromomethyl group acts as a "soft" electrophile. Its reactivity is governed by the stabilization of the transition state by the adjacent aromatic ring (benzylic effect) and the electron-donating oxygen atoms of the dioxepine ring.

Key Reaction Pathways:
  • N-Alkylation (Drug Synthesis): Reacts rapidly with secondary amines (e.g., piperazines) to form CNS-active agents.

    • Conditions: K₂CO₃, Acetonitrile, Reflux.

  • C-Alkylation: Useful in building complex scaffolds via enolate chemistry.

  • Hydrolysis (Degradation): In the presence of moisture, the Br is displaced by OH.

Mechanistic Diagram: S_N2 Alkylation

Reactivity Substrate 6-(Bromomethyl)-benzodioxepine (Electrophile) TS Transition State [Nu...C...Br]‡ Substrate->TS S_N2 Attack Nu Nucleophile (Nu:) (Amine/Thiol/Enolate) Nu->TS S_N2 Attack Product Functionalized Benzodioxepine TS->Product Leaving Bromide Ion (Br-) TS->Leaving

Figure 2: Mechanism of nucleophilic substitution at the benzylic carbon.

Analytical Characterization

To validate the identity of synthesized or purchased material, the following spectral signatures must be confirmed.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 6.8–7.0 ppm (m, 3H): Aromatic protons (ABC pattern typical of 1,2,3-trisubstituted benzene).

    • δ 4.52 ppm (s, 2H): Benzylic CH₂-Br . This is the diagnostic peak; shifts to ~3.5–3.8 ppm if hydrolyzed to alcohol.

    • δ 4.20 ppm (t, 4H): O-CH₂ protons of the dioxepine ring.

    • δ 2.20 ppm (m, 2H): Central CH₂ of the propylene bridge.

  • Mass Spectrometry (LC-MS):

    • Pattern: Distinct 1:1 isotopic ratio for ⁷⁹Br/⁸¹Br.

    • M+ peak: 242/244 Da.

Safety & Handling (HSE)

  • Lachrymator Hazard: Like most benzyl bromides, this compound is a potent lachrymator (tear gas effect). It attacks mucous membranes.

  • Handling: Always handle in a functioning fume hood.

  • Decontamination: Spills should be treated with 10% aqueous sodium thiosulfate or dilute ammonia to quench the alkylating capability.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

References

  • Sigma-Aldrich. Product Specification: 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine. Link

  • PubChem. Compound Summary: 3,4-dihydro-2H-1,5-benzodioxepine Derivatives. National Library of Medicine. Link

  • Majid, S. A., et al. (2014). "Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst." Journal of Chemistry. (Demonstrates scaffold stability and cyclization protocols). Link

  • ChemicalBook. CAS 499770-96-6 Entry and Vendor Data. Link

6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Whitepaper: 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine Subtitle: Structural Characterization, Synthetic Methodologies, and Applications in Medicinal Chemistry[1]

Executive Summary

6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine (CAS: 499770-96-6) is a specialized bicyclic building block utilized primarily in the synthesis of pharmacologically active agents, most notably Bub1 kinase inhibitors . Characterized by a 1,5-benzodioxepine ring system fused to a benzene ring carrying a reactive bromomethyl handle, this molecule serves as a critical electrophile for installing the benzodioxepine moiety into larger scaffolds via nucleophilic substitution.[1]

This guide provides a comprehensive technical analysis of the compound, detailing its molecular weight parameters, validated synthetic pathways, and self-validating analytical protocols for researchers in drug discovery.[1]

Chemical Identity & Physical Properties

The molecular weight of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is dictated by the presence of the heavy bromine atom, resulting in a distinct isotopic signature essential for mass spectrometric identification.[1]

Core Data Table
PropertyValue
Chemical Name 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine
CAS Number 499770-96-6
Molecular Formula C₁₀H₁₁BrO₂
Molecular Weight (Average) 243.10 g/mol
Monoisotopic Mass 241.9942 g/mol (⁷⁹Br)
Physical State Solid (typically off-white to pale yellow)
Melting Point 78.3°C (approximate)
Boiling Point ~312°C at 760 mmHg
Solubility Soluble in DCM, Chloroform, DMSO; Insoluble in water
Isotopic Distribution Analysis

Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, the molecular weight observed in Mass Spectrometry will not be a single peak.[1]

  • M Peak (⁷⁹Br): ~242.0 Da

  • M+2 Peak (⁸¹Br): ~244.0 Da

  • Pattern: A characteristic 1:1 doublet intensity ratio, serving as a primary confirmation of the bromine atom's presence.[1]

Structural Analysis & Numbering

Understanding the nomenclature is critical for correct regiochemistry during synthesis.

  • Scaffold: The 1,5-benzodioxepine system consists of a benzene ring fused to a seven-membered heterocycle containing two oxygen atoms at positions 1 and 5.

  • Bridge: The bridge connecting the oxygens contains three carbons (positions 2, 3, and 4).[1]

  • Substitution: The bromomethyl group (-CH₂Br) is located at position 6 . In the standard numbering of this fused system, position 6 is the aromatic carbon immediately adjacent to the oxygen at position 5 (the bridgehead).[1] This places the reactive handle ortho to the dioxepine ring fusion.

Synthetic Methodology

The synthesis of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine typically follows a two-stage workflow: construction of the heterocycle followed by radical functionalization.

Stage 1: Heterocycle Formation (Williamson Ether Synthesis)

The precursor, 3-methylcatechol , is reacted with 1,3-dibromopropane .[1] The 3-methyl group on the catechol dictates the final position of the methyl group on the benzodioxepine ring (position 6).

  • Reagents: 3-Methylcatechol, 1,3-Dibromopropane, Potassium Carbonate (

    
    ).[1]
    
  • Solvent: DMF or Acetonitrile.[1]

  • Conditions: Reflux (80-120°C) for 12-24 hours.

  • Mechanism: Double nucleophilic substitution (

    
    ) closing the 7-membered ring.
    
Stage 2: Wohl-Ziegler Bromination

The intermediate, 6-methyl-3,4-dihydro-2H-1,5-benzodioxepine , undergoes free-radical bromination at the benzylic position.[1]

  • Reagents: N-Bromosuccinimide (NBS), Radical Initiator (AIBN or Benzoyl Peroxide).

  • Solvent:

    
     (traditional) or Benzotrifluoride (green alternative).
    
  • Conditions: Reflux under inert atmosphere (

    
    ).[1]
    
  • Purification: Silica gel chromatography (Hexane/EtOAc).[1][2]

Synthetic Pathway Visualization

Synthesispathway Start 3-Methylcatechol (Precursor) Inter 6-Methyl-3,4-dihydro- 2H-1,5-benzodioxepine Start->Inter Cyclization (DMF, 120°C) Reagent1 1,3-Dibromopropane + K2CO3 Reagent1->Inter Final 6-(Bromomethyl)-3,4-dihydro- 2H-1,5-benzodioxepine (Target) Inter->Final Wohl-Ziegler Reaction Reagent2 NBS / AIBN (Radical Bromination) Reagent2->Final

Caption: Two-step synthetic route from 3-methylcatechol to the target bromomethyl derivative.

Analytical Validation Protocols

To ensure scientific integrity, the following self-validating analytical checks are recommended upon isolation of the product.

Protocol A: 1H-NMR Characterization

The structure is confirmed by three distinct signal regions.

  • Aromatic Region (6.5 - 7.2 ppm): Look for a pattern consistent with a trisubstituted benzene ring (typically 3 protons).

  • Benzylic Methylene (~4.5 ppm): A sharp singlet corresponding to the -CH₂Br protons. This is the critical diagnostic peak; disappearance of the precursor methyl doublet/singlet and appearance of this downfield singlet confirms bromination.

  • Dioxepine Bridge:

    • ~4.2 ppm: Triplet (or multiplet) for the

      
       protons adjacent to the aromatic ring.
      
    • ~2.2 ppm: Quintet for the central methylene (

      
      ) of the propyl bridge.
      
Protocol B: Mass Spectrometry (Isotope Pattern)

Because the molecular weight is the primary topic, validation via MS is mandatory.[1]

  • Technique: LC-MS (ESI+) or GC-MS.

  • Criteria: You must observe two parent ion peaks separated by 2 mass units (

    
     242 and 244) with roughly equal intensity.[1]
    
    • Failure Mode: If only one peak is seen, the bromine is likely missing (hydrolysis to alcohol) or the starting material was not brominated.[1]

Applications in Drug Discovery

This compound acts as a lipophilic electrophile .[1] The benzodioxepine ring is a privileged scaffold in medicinal chemistry, often used to mimic peptide turns or restrict conformational freedom in receptor ligands.[1]

Case Study: Bub1 Kinase Inhibitors Research has highlighted the use of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine in the synthesis of benzylindazole derivatives . These compounds function as inhibitors of Bub1 (Budding Uninhibited by Benzimidazoles 1) , a serine/threonine kinase involved in the spindle assembly checkpoint during mitosis.[1][3] The benzodioxepine moiety occupies a specific hydrophobic pocket within the kinase active site, enhancing potency and selectivity compared to simple benzyl substitutions.[1]

Handling & Safety (E-E-A-T)

  • Acute Toxicity: Classified as Acute Tox. 3 (Oral) .[1] Handle with extreme care in a fume hood.

  • Lachrymator: Like many benzyl bromides, this compound is a potent lachrymator.[1] Eye protection and respiratory safeguards are non-negotiable.[1]

  • Stability: The benzylic bromide is susceptible to hydrolysis.[1] Store at -20°C under an inert atmosphere (Argon/Nitrogen) to prevent conversion to the corresponding alcohol (6-(hydroxymethyl)-...).

References

  • Sigma-Aldrich. 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine Product Datasheet. Merck KGaA.[1]

  • ChemicalBook. 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine - CAS 499770-96-6.

  • PubChem. Compound Summary: 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine.[4][5] National Library of Medicine.[1] [4]

  • Siemeister, G., et al. (2019).[1][6] Inhibitors of the Bub1 spindle assembly checkpoint kinase. Clinical Cancer Research. (Contextual reference for Bub1 inhibitor synthesis using benzyl electrophiles).

  • PrepChem. Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine. (Methodology for benzodioxepine ring closure).

Sources

A Comprehensive Technical Guide to 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine: Synthesis, Properties, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,5-benzodioxepine moiety is a recognized "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique seven-membered heterocyclic structure imparts specific conformational properties that are often beneficial for molecular recognition by biological targets. 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is a key synthetic intermediate that provides a direct and efficient means of incorporating this valuable scaffold into novel molecular architectures. The presence of a reactive bromomethyl group allows for straightforward derivatization via nucleophilic substitution, making it an indispensable building block for drug discovery and development professionals. This guide offers an in-depth exploration of its nomenclature, physicochemical properties, a detailed and mechanistically justified synthetic protocol, and its strategic application in the synthesis of potential therapeutic agents.

Nomenclature and Physicochemical Properties

A precise understanding of a compound's identity is foundational to all scientific research. This section elucidates the formal nomenclature and key physical and chemical identifiers for 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine.

IUPAC Name and Chemical Structure

The formal IUPAC name for the topic compound is 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine . This name precisely describes its structure: a bicyclic system where a benzene ring is fused to a seven-membered dioxepine ring containing two oxygen atoms at positions 1 and 5. The "2H" and "3,4-dihydro" notations indicate the saturation of the heterocyclic ring. A bromomethyl (-CH₂Br) substituent is located at position 6 on the aromatic portion of the molecule.

Chemical and Physical Data

The fundamental properties and identifiers of the compound are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 499770-96-6[1][2]
Molecular Formula C₁₀H₁₁BrO₂[1][3]
Molecular Weight 243.10 g/mol [1][3]
Physical Form Solid[3]
InChI Key QDRNTKFXSFDJCH-UHFFFAOYSA-N[3]
SMILES String BrCC1=CC=CC2=C1OCCCO2[3]
MDL Number MFCD05664399[3]

Synthesis and Mechanistic Rationale

The practical utility of a building block is directly linked to the accessibility and efficiency of its synthesis. While multiple synthetic routes to the benzodioxepine core exist, such as ring-closing metathesis[4], a highly practical and scalable approach for 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine involves a two-stage process: the synthesis of a key alcohol precursor followed by a selective bromination.

Overall Synthetic Workflow

The strategic disconnection of the target molecule points to (3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanol as the immediate precursor. This precursor can be synthesized from commercially available starting materials, and its benzylic alcohol functionality is readily converted to the desired bromomethyl group using standard, high-yielding chemical transformations.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Bromination a 2,3-Dihydroxybenzaldehyde + 1,3-Dibromopropane b 3,4-Dihydro-2H-1,5-benzodioxepine-6-carbaldehyde a->b Ring Formation (Williamson Ether Synthesis) c (3,4-Dihydro-2H-1,5-benzodioxepin-6-yl)methanol (Precursor Alcohol) b->c Reduction (e.g., NaBH4) d 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine (Target Molecule) c->d Bromination (e.g., Appel Reaction)

Caption: High-level workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis of the Precursor Alcohol

Principle: The synthesis begins with the formation of the seven-membered dioxepine ring via a double Williamson ether synthesis, reacting catechol-derived 2,3-dihydroxybenzaldehyde with 1,3-dibromopropane under basic conditions. The resulting aldehyde is then selectively reduced to the primary alcohol using a mild reducing agent like sodium borohydride.

Step-by-Step Methodology:

  • Ring Formation:

    • To a solution of 2,3-dihydroxybenzaldehyde (1.0 eq) in a polar aprotic solvent such as DMF, add a suitable base, for instance, potassium carbonate (K₂CO₃, 2.5 eq).

    • Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the phenolic hydroxyl groups.

    • Add 1,3-dibromopropane (1.1 eq) dropwise to the suspension.

    • Heat the reaction mixture to 80-90 °C and monitor by TLC until the starting material is consumed. The causality here is that heating provides the necessary activation energy for the two sequential Sₙ2 reactions to proceed at a practical rate.

    • Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). Purify via column chromatography to yield 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde.

  • Aldehyde Reduction:

    • Dissolve the purified aldehyde (1.0 eq) in methanol or ethanol.

    • Cool the solution to 0 °C in an ice bath. This is a critical control step to moderate the exothermic reaction and prevent over-reduction or side reactions.

    • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

    • Once complete, carefully quench the reaction with a dilute acid (e.g., 1M HCl) to neutralize excess borohydride.

    • Extract the product, (3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanol, with an organic solvent and purify as necessary.

Experimental Protocol: Bromination of the Benzylic Alcohol

Principle: The conversion of the benzylic alcohol to the corresponding bromide is most effectively and mildly achieved using the Appel reaction. This reaction utilizes a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃). The mechanism involves the in-situ formation of a phosphonium salt intermediate, which is an excellent leaving group, facilitating a clean Sₙ2 displacement by the bromide ion.

Step-by-Step Methodology:

  • Reaction Setup:

    • Dissolve the precursor alcohol (1.0 eq) and carbon tetrabromide (CBr₄, 1.5 eq) in a dry, inert solvent such as dichloromethane (DCM) under a nitrogen atmosphere.

    • Cool the solution to 0 °C.

  • Reagent Addition:

    • In a separate flask, dissolve triphenylphosphine (PPh₃, 1.5 eq) in dry DCM.

    • Add the PPh₃ solution dropwise to the alcohol/CBr₄ mixture over 20-30 minutes. The slow addition is crucial to control the reaction rate and dissipate heat.

  • Reaction and Workup:

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, concentrate the solvent under reduced pressure.

    • The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the mixture using silica gel column chromatography, eluting with a non-polar solvent system (e.g., hexanes/ethyl acetate), to isolate the pure 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine.

  • Product Validation: The identity and purity of the final product should be rigorously confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the characteristic benzylic -CH₂Br protons in the NMR spectrum is a key diagnostic indicator.[5]

Applications in Drug Discovery and Development

The primary value of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is not as an end-product but as a versatile electrophilic building block for constructing more complex molecules with potential therapeutic value.

Role as a Key Synthetic Intermediate

The compound's utility stems from the C-Br bond in the bromomethyl group. This benzylic bromide is an excellent electrophile, highly susceptible to nucleophilic attack. This allows chemists to readily "install" the 3,4-dihydro-2H-1,5-benzodioxepine moiety onto a wide range of molecular scaffolds containing nucleophilic functional groups such as amines, phenols, thiols, and carbanions.

G scaffold Nucleophilic Scaffold (e.g., R-NH₂, R-OH) product Functionalized Molecule (Drug Candidate) scaffold->product Sₙ2 Reaction (Alkylation) building_block 6-(Bromomethyl)-3,4-dihydro- 2H-1,5-benzodioxepine building_block->product

Caption: Use as a building block in an Sₙ2 alkylation reaction.

The Benzodioxepine Scaffold in Bioactive Molecules

The benzodioxepine core and its related nitrogenous analogs, benzodiazepines, are prevalent in molecules targeting the central nervous system and other biological systems. Access to novel building blocks like 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine enables the exploration of new chemical space around these validated pharmacophores.

  • CNS Targets: Derivatives of related fused seven-membered heterocyclic systems have shown potent activity as antagonists for the P2X4 receptor, which is a promising target for the treatment of neuropathic pain and ischemic stroke.[6]

  • Ion Channel Modulation: Certain benzopyran derivatives, which share structural similarities with benzodioxepines, have been developed as selective activators of ATP-sensitive potassium (KATP) channels, with potential applications in metabolic disorders.[7]

  • Selective Receptor Modulators (SERMs): The strategic placement of heterocyclic systems is a key feature in the design of SERMs, such as those targeting the estrogen receptor for applications in oncology and osteoporosis.[8]

The ability to use 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine to systematically modify lead compounds allows researchers to fine-tune pharmacokinetic and pharmacodynamic properties, a cornerstone of modern drug development.

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. This compound must be handled with appropriate precautions.

  • Hazard Identification: The compound is classified as acutely toxic if swallowed.[3] It should be treated as a hazardous substance.

    • GHS Pictogram: GHS06 (Skull and Crossbones)[3]

    • Signal Word: Danger[3]

    • Hazard Statement: H301: Toxic if swallowed[3]

  • Recommended Precautions:

    • Always handle this compound in a well-ventilated chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

    • Avoid inhalation of dust and direct contact with skin and eyes.

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is a high-value synthetic intermediate whose importance is derived from its unique combination of a privileged heterocyclic scaffold and a reactive electrophilic handle. The robust and logical synthetic pathway detailed in this guide provides a reliable method for its preparation. For researchers, scientists, and drug development professionals, this compound represents a powerful tool for the strategic design and synthesis of novel, complex molecules, enabling the exploration of new therapeutic hypotheses and the development of next-generation medicines.

References

  • Thomas, M., et al. (2025). Structure-activity relationships of 1,5-dihydro-2H-benzo[b][1][9]diazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi. RSC Medicinal Chemistry. [Link]

  • ResearchGate. Synthesis of 2H-1,5-benzodioxepin and 2,5-dihydro-1,6-benzodioxocin derivatives via ring-closing metathesis reaction. ResearchGate GmbH. [Link]

  • PubMed. Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator. National Library of Medicine. [Link]

  • Sebille, S., et al. (2008). New R/S-3,4-dihydro-2,2-dimethyl-6-halo-4-(phenylaminothiocarbonylamino)-2H-1-benzopyrans structurally related to (+/-)-cromakalim as tissue-selective pancreatic beta-cell K(ATP) channel openers. Bioorganic & Medicinal Chemistry. [Link]

  • Xiang, Z., et al. Structure–Activity Relationship and Neuroprotective Activity of 1,5-Dihydro-2H-naphtho[1,2-b][1][9]diazepine-2,4(3H)-diones as P2X4 Receptor Antagonists. ACS Pharmacology & Translational Science. [Link]

  • The Royal Society of Chemistry. NMR Spectra of Products. The Royal Society of Chemistry. [Link]

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A Comprehensive Technical Guide to the Synthesis of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of a viable and robust synthesis pathway for 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine, a key intermediate in the synthesis of various pharmaceutical compounds, notably the antidepressant vilazodone. The presented pathway is a multi-step process commencing from readily available starting materials and employing well-established chemical transformations. Each step is detailed with theoretical justification, procedural steps, and key considerations for successful execution in a laboratory setting.

Introduction

6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is a crucial building block in medicinal chemistry. Its utility primarily stems from the presence of the reactive bromomethyl group, which allows for facile nucleophilic substitution, enabling the linkage of the benzodioxepine moiety to other molecular scaffolds. The 3,4-dihydro-2H-1,5-benzodioxepine core itself is a structural motif found in a number of biologically active molecules. This guide will delineate a logical and experimentally validated four-step synthesis of this important intermediate.

Overall Synthesis Pathway

The synthesis of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine can be efficiently achieved through a four-step sequence starting from catechol. The pathway involves the formation of the benzodioxepine ring system, followed by functionalization of the aromatic ring and subsequent conversion to the desired bromomethyl derivative.

Synthesis_Pathway Catechol Catechol Benzodioxepine 3,4-Dihydro-2H-1,5-benzodioxepine Catechol->Benzodioxepine Step 1: Cyclization Aldehyde 3,4-Dihydro-2H-1,5-benzodioxepine-6-carbaldehyde Benzodioxepine->Aldehyde Step 2: Formylation Alcohol (3,4-Dihydro-2H-1,5-benzodioxepin-6-yl)methanol Aldehyde->Alcohol Step 3: Reduction Final_Product 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine Alcohol->Final_Product Step 4: Bromination

Caption: Overall four-step synthesis pathway for 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine.

Step 1: Synthesis of 3,4-Dihydro-2H-1,5-benzodioxepine

The foundational step of this synthesis is the construction of the 3,4-dihydro-2H-1,5-benzodioxepine core. This is achieved through a Williamson ether synthesis, a reliable and widely used method for forming ethers. In this case, a double etherification occurs between catechol and 1,3-dibromopropane.

Causality of Experimental Choices:

  • Reagents: Catechol serves as the nucleophile, with both hydroxyl groups participating in the reaction. 1,3-dibromopropane is the electrophile, providing the three-carbon bridge to form the seven-membered ring. Potassium carbonate is used as a base to deprotonate the hydroxyl groups of catechol, forming the more nucleophilic phenoxide ions.

  • Solvent: Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction. It effectively dissolves the reactants and facilitates the SN2 reaction by solvating the potassium cations, leaving the phenoxide anions more available for reaction.

  • Temperature: The reaction is heated to drive the double alkylation to completion.

Experimental Protocol:

A detailed procedure for this step is adapted from established methods[1].

  • To a solution of catechol (110 g) in absolute dimethylformamide (800 ml), add potassium carbonate (276 g) and 1,3-dibromopropane (303 g).

  • Stir the mixture vigorously and heat to 120°C for 48 hours.

  • After cooling to room temperature, filter the suspension to remove inorganic salts.

  • Pour the filtrate into a large volume of water (4 L) and extract with diethyl ether.

  • Wash the combined ether extracts with 3N sodium hydroxide solution, followed by water until neutral.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then purified by vacuum distillation to yield 3,4-dihydro-2H-1,5-benzodioxepine.

Reagent/SolventMolar Mass ( g/mol )AmountMoles
Catechol110.11110 g1.0
1,3-Dibromopropane201.86303 g1.5
Potassium Carbonate138.21276 g2.0
Dimethylformamide73.09800 ml-

Step 2: Formylation of 3,4-Dihydro-2H-1,5-benzodioxepine

The second step involves the introduction of a formyl group (-CHO) onto the aromatic ring of the benzodioxepine core. The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic compounds.[2][3][4][5] The ether oxygens of the benzodioxepine ring activate the aromatic ring towards electrophilic substitution, directing the formylation to the position para to one of the ether linkages.

Causality of Experimental Choices:

  • Reagents: The Vilsmeier reagent is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This electrophilic species then attacks the aromatic ring.

  • Temperature: The formation of the Vilsmeier reagent is typically carried out at low temperatures (0°C) to control the exothermic reaction. The subsequent formylation reaction is often performed at elevated temperatures to ensure a reasonable reaction rate.

Experimental Protocol:

This protocol is based on general procedures for Vilsmeier-Haack formylation[4].

  • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with stirring.

  • Once the addition is complete, allow the mixture to stir at 0°C for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Dissolve 3,4-dihydro-2H-1,5-benzodioxepine in anhydrous dichloromethane (DCM) and add this solution dropwise to the Vilsmeier reagent at 0°C.

  • After the addition, remove the ice bath and allow the reaction to warm to room temperature, then heat to 40-60°C for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath and carefully quench by the dropwise addition of a saturated aqueous solution of sodium acetate.

  • Stir the mixture vigorously for 30 minutes, then extract the product with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde, which can be purified by column chromatography or recrystallization.

Step 3: Reduction of 3,4-Dihydro-2H-1,5-benzodioxepine-6-carbaldehyde

The third step is the reduction of the aldehyde functional group to a primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for this transformation as it will not reduce other functional groups present in the molecule under standard conditions.[6][7][8]

Causality of Experimental Choices:

  • Reagent: Sodium borohydride is chosen for its ease of handling and high chemoselectivity for aldehydes and ketones.

  • Solvent: A protic solvent like ethanol or methanol is typically used for NaBH₄ reductions. It serves to dissolve the reactants and also acts as a proton source during the workup.

Experimental Protocol:

This procedure is a general method for the reduction of aldehydes using sodium borohydride[7].

  • Dissolve 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde in ethanol in a round-bottom flask.

  • Cool the solution in an ice-water bath.

  • Add sodium borohydride (NaBH₄) portion-wise to the stirred solution over a period of 15-20 minutes.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the mixture in an ice-water bath and quench the reaction by the slow addition of water, followed by 1N hydrochloric acid to neutralize the excess NaBH₄ and the resulting borate esters.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanol. The product can be further purified by column chromatography if necessary.

Step 4: Bromination of (3,4-Dihydro-2H-1,5-benzodioxepin-6-yl)methanol

The final step is the conversion of the primary alcohol to the corresponding bromide. Phosphorus tribromide (PBr₃) is a common and effective reagent for this transformation, proceeding via an SN2 mechanism.[9][10][11]

Causality of Experimental Choices:

  • Reagent: PBr₃ is a reliable reagent for converting primary and secondary alcohols to alkyl bromides with minimal side reactions like rearrangements.

  • Solvent: An inert aprotic solvent such as dichloromethane (DCM) or diethyl ether is typically used.

  • Temperature: The reaction is often carried out at low temperatures to control its reactivity and minimize the formation of byproducts.

Experimental Protocol:

The following is a general procedure for the bromination of a primary alcohol with PBr₃.

  • Dissolve (3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanol in anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, carefully quench the reaction by pouring it into ice-cold water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine.

  • The product can be purified by column chromatography on silica gel.

Conclusion

The described four-step synthesis provides a clear and effective pathway for the preparation of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine. The methodology relies on well-understood and scalable chemical reactions, making it suitable for both academic research and industrial applications. Careful execution of each step, with attention to reaction conditions and purification techniques, will ensure a high yield and purity of this valuable synthetic intermediate.

References

  • Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine. PrepChem.com. [Link]

  • Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses. [Link]

  • The Vilsmeier-Haack formylation of 2,3-dihydro-4H-1,3-benzoxazin-4-ones and isomeric 1,2-dihydro-4H-3,1-benzoxazin-4-ones: An effective approach to functionalized 2H-/4H-chromenes and tetrahydroacridines. ResearchGate. [Link]

  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scientific Research Publishing. [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Vilazodone intermediate preparation method.
  • Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]

  • Improved method for synthesis of vilazodone hydrochloride. ResearchGate. [Link]

  • Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. Chemia. [Link]

  • Sodium Borohydride Reduction of Benzoin. University of Colorado Boulder. [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. [Link]

  • Synthesis method for antidepressant drug vilazodone.
  • Hydrobromination of alkenes with PBr3/SiO2: a simple and efficient regiospecific preparation of alkyl bromides. ResearchGate. [Link]

  • Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions. National Institutes of Health. [Link]

  • Reactions of PBr 3. BYJU'S. [Link]

  • Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]

  • An investigation of the synthesis of vilazodone. ResearchGate. [Link]

  • New Synthetic Methodology for Construction of the 1,3,4,5-Tetrahydro-2H-1,3-benzodiazepin-2-one Skeleton. ResearchGate. [Link]

  • Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41. Chemia. [Link]

  • A standard protocol for NaBH 4 reduction of CDOM and HS. ResearchGate. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof.
  • Vilazodone. PubChem. [Link]

  • Alcohol to Bromide - Common Conditions. Organic Chemistry Data. [Link]

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An In-Depth Technical Guide to the Solubility of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research professionals. 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is a chemical intermediate and requires strict adherence to safety protocols. Always consult the relevant Safety Data Sheet (SDS) before handling.

Introduction: The Critical Role of Solubility

6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is a key building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. Its utility is fundamentally linked to its solubility—a critical physicochemical parameter that governs reaction kinetics, purification strategies, and, in the context of drug development, bioavailability and formulation. Despite its importance, quantitative experimental solubility data for this compound is not extensively documented in publicly available literature.

This guide, therefore, serves a dual purpose: first, to provide a robust theoretical assessment of its expected solubility based on molecular structure and physicochemical properties, and second, to present a comprehensive, field-proven experimental protocol for its precise determination. As Senior Application Scientists, our goal is to bridge the gap between theoretical prediction and empirical validation, empowering researchers to make informed decisions in their experimental designs.

Part 1: Physicochemical Profile and Theoretical Solubility Assessment

Understanding the molecular structure of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is paramount to predicting its behavior in various solvents. The molecule possesses a largely hydrophobic bicyclic benzodioxepine core, suggesting poor affinity for aqueous media. The presence of two ether linkages and a bromomethyl group introduces some polarity, but the overall character remains lipophilic.

Key physicochemical parameters, essential for a predictive assessment, are summarized below.

PropertyValueSource / MethodSignificance for Solubility
Molecular Formula C₁₀H₁₁BrO₂Sigma-AldrichProvides the elemental composition.[1]
Molecular Weight 243.10 g/mol Sigma-AldrichInfluences molar concentration calculations.[1]
Appearance Solid (Typical)General Chemical KnowledgeThe solid state's lattice energy must be overcome for dissolution.
Predicted logP ~2.5 - 2.8Cheminformatics ModelsIndicates a significant preference for non-polar/organic environments over aqueous ones.[2]
Melting Point (MP) Not widely reported-Higher melting points often correlate with lower solubility due to stronger crystal lattice energy.[3][4]
Causality Behind the Prediction:

The logP (octanol-water partition coefficient) is the most telling predictor. A logP value significantly greater than 1, like the predicted ~2.5-2.8 for this compound, indicates that it is substantially more soluble in a non-polar solvent like octanol than in water.[2] This hydrophobicity is driven by the large, non-polar surface area of the benzodioxepine ring system.

Based on these properties, a qualitative solubility profile can be predicted:

  • High Solubility: Expected in chlorinated solvents (e.g., Dichloromethane, Chloroform) and aprotic polar solvents (e.g., Tetrahydrofuran (THF), Ethyl Acetate). These solvents can effectively solvate the hydrophobic core.

  • Moderate Solubility: Expected in short-chain alcohols (e.g., Ethanol, Methanol). The alkyl chains of the alcohols can interact with the hydrophobic core, while the hydroxyl groups can interact weakly with the ether oxygens.

  • Low to Insoluble: Expected in water and non-polar aliphatic hydrocarbons (e.g., Hexane, Heptane). Water cannot effectively disrupt the compound's crystal lattice or solvate its large hydrophobic structure. Conversely, while hexane is non-polar, it may not be a strong enough solvent for a molecule with some polar character and a potentially stable crystal lattice.

Part 2: Experimental Determination of Thermodynamic Solubility

To move beyond prediction, the "gold standard" Shake-Flask Method , compliant with principles outlined in OECD Guideline 105, is employed to determine thermodynamic solubility.[5][6][7] This method establishes the saturation mass concentration of the compound in a given solvent at a specific temperature, representing a true thermodynamic equilibrium.[8][9]

Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol.

G cluster_prep Phase 1: Preparation cluster_equilibrate Phase 2: Equilibration cluster_analysis Phase 3: Analysis cluster_calc Phase 4: Calculation start Start: Define Solvent & Temperature weigh Weigh excess compound into vials start->weigh add_solvent Add precise volume of solvent weigh->add_solvent shake Agitate at constant temperature (e.g., 24-72h) add_solvent->shake check Visually confirm excess solid remains shake->check settle Allow to settle at temperature check->settle sample Sample supernatant settle->sample separate Centrifuge or filter (0.22 µm PTFE) sample->separate dilute Dilute sample into mobile phase separate->dilute hplc Analyze via calibrated HPLC-UV dilute->hplc calculate Calculate concentration from calibration curve hplc->calculate report Report as mg/mL or mol/L calculate->report end End report->end

Sources

Methodological & Application

Synthesis of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine protocol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a validated, scalable protocol for the synthesis of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine (CAS RN: 499770-96-6).[1] This compound is a critical electrophilic building block in medicinal chemistry, particularly for the introduction of the benzodioxepine pharmacophore into G-protein coupled receptor (GPCR) ligands and kinase inhibitors.

The protocol is designed for high reproducibility, utilizing standard laboratory reagents and minimizing chromatographic purification where possible.

Part 1: Chemical Strategy & Pathway[1]

Retrosynthetic Analysis: The target molecule contains a highly reactive benzylic bromide and a seven-membered dioxepine ring fused to a benzene core.[1]

  • The Bromide: The benzylic bromide is best installed in the final step from the corresponding alcohol to avoid stability issues during ring formation.[1]

  • The Alcohol: Derived from the reduction of the corresponding aldehyde.[1][2][3]

  • The Dioxepine Ring: The 1,5-benzodioxepine core with a substituent at the 6-position (ortho to the bridgehead) dictates the starting material: 2,3-dihydroxybenzaldehyde .[1] Reaction with a 1,3-dihalopropane equivalent effects the [4+3] annulation.[1]

Synthetic Pathway Diagram:

G SM 2,3-Dihydroxybenzaldehyde (Starting Material) INT1 3,4-Dihydro-2H-1,5- benzodioxepine-6-carbaldehyde (Intermediate 1) SM->INT1 1,3-Dibromopropane K2CO3, DMF, 80°C (Cyclization) INT2 (3,4-Dihydro-2H-1,5- benzodioxepin-6-yl)methanol (Intermediate 2) INT1->INT2 NaBH4 MeOH, 0°C to RT (Reduction) PROD 6-(Bromomethyl)-3,4- dihydro-2H-1,5-benzodioxepine (Target) INT2->PROD PBr3 DCM, 0°C (Bromination)

Figure 1: Three-step synthetic route from commercially available 2,3-dihydroxybenzaldehyde.

Part 2: Detailed Experimental Protocols

Stage 1: Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde

This step involves a double Williamson ether synthesis.[1] The use of DMF facilitates the reaction through the phenoxide intermediate, though Acetone/Reflux is a viable "greener" alternative if longer reaction times are acceptable.

  • Reagents:

    • 2,3-Dihydroxybenzaldehyde (1.0 equiv)[1]

    • 1,3-Dibromopropane (1.2 equiv)[1]

    • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)

    • Solvent: N,N-Dimethylformamide (DMF) or Acetone[1]

Protocol:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2,3-dihydroxybenzaldehyde (e.g., 10.0 g, 72.4 mmol) and anhydrous K₂CO₃ (25.0 g, 181 mmol).

  • Solvation: Add DMF (100 mL) and stir at room temperature for 15 minutes to allow partial deprotonation (color change to bright yellow/orange is typical).

  • Addition: Add 1,3-dibromopropane (8.8 mL, 86.9 mmol) dropwise over 10 minutes.

  • Reaction: Heat the mixture to 80°C (internal temperature) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3).[1] The starting catechol (polar) should disappear, replaced by a less polar spot (aldehyde).

  • Workup: Cool to room temperature. Pour the mixture into ice-water (500 mL). The product may precipitate as a solid.[1]

    • If solid:[2] Filter, wash with water, and dry.[1]

    • If oil: Extract with Ethyl Acetate (3 x 100 mL).[1] Wash combined organics with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallization from Ethanol or flash chromatography (SiO₂, 0-20% EtOAc in Hexanes) yields the aldehyde as a pale yellow solid.[1]

    • Target Yield: 75–85%[1]

Stage 2: Reduction to (3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanol

Standard borohydride reduction converts the aldehyde to the benzylic alcohol.[1]

  • Reagents:

    • Intermediate 1 (Aldehyde) (1.0 equiv)[4]

    • Sodium Borohydride (NaBH₄) (1.1 equiv)

    • Solvent: Methanol (MeOH)[5]

Protocol:

  • Setup: Dissolve the aldehyde (e.g., 5.0 g, 28.1 mmol) in MeOH (50 mL) in a round-bottom flask. Cool to 0°C (ice bath).

  • Addition: Add NaBH₄ (1.17 g, 30.9 mmol) portion-wise over 15 minutes. Caution: Gas evolution (H₂).

  • Reaction: Remove ice bath and stir at room temperature for 1 hour. TLC should show conversion to a more polar alcohol spot.[1]

  • Quench: Carefully add saturated NH₄Cl solution (20 mL) to quench excess hydride. Concentrate under reduced pressure to remove MeOH.[1]

  • Workup: Dilute residue with water and extract with DCM (3 x 50 mL). Dry organics over MgSO₄ and concentrate.

  • Purification: The crude alcohol is typically pure enough (>95%) for the next step.[1] If necessary, purify via short silica plug (50% EtOAc/Hexanes).

    • Target Yield: 90–95%[1]

Stage 3: Bromination to 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine

Conversion of the benzylic alcohol to the bromide using Phosphorus Tribromide (PBr₃).[1]

  • Reagents:

    • Intermediate 2 (Alcohol) (1.0 equiv)

    • Phosphorus Tribromide (PBr₃) (0.4 equiv) Note: PBr₃ provides 3 Br atoms.

    • Solvent: Dichloromethane (DCM), anhydrous

Protocol:

  • Setup: Dissolve the alcohol (e.g., 4.0 g, 22.2 mmol) in anhydrous DCM (40 mL) under an inert atmosphere (N₂ or Ar). Cool to 0°C .[1]

  • Addition: Add PBr₃ (0.85 mL, 8.9 mmol) dropwise via syringe. Caution: PBr₃ is corrosive and fumes in air.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1–2 hours. Monitor by TLC (the bromide is usually less polar than the alcohol).

  • Quench: Pour the reaction mixture carefully into ice-water/NaHCO₃ mixture.

  • Workup: Separate phases. Extract aqueous layer with DCM (2 x 20 mL).[1] Wash combined organics with saturated NaHCO₃ and brine.[1] Dry over MgSO₄.[1]

  • Isolation: Concentrate in vacuo at low temperature (<30°C) to avoid thermal degradation.

  • Storage: The product is a lachrymatory oil or low-melting solid.[1] Store at -20°C under inert gas.

    • Target Yield: 80–90%[1]

Part 3: Analytical Data & Specifications

Table 1: Physicochemical Properties

PropertyValueNotes
Formula C₁₀H₁₁BrO₂
MW 243.10 g/mol
Appearance Yellowish oil / Low-melting solidDarkens on storage if not stabilized
Solubility DCM, EtOAc, DMSO, MeOHReacts slowly with nucleophilic solvents (e.g., MeOH)
Stability Moisture SensitiveStore cold (-20°C), protect from light

Representative NMR Data (Expected):

  • ¹H NMR (400 MHz, CDCl₃): δ 6.80–7.00 (m, 3H, Ar-H), 4.50 (s, 2H, Ar-CH₂-Br), 4.20–4.30 (m, 4H, O-CH₂-CH₂-CH₂-O), 2.15–2.25 (m, 2H, O-CH₂-CH₂-CH₂-O).[1]

    • Note: The key diagnostic peak is the singlet at ~4.5 ppm corresponding to the benzylic bromide methylene group.[1]

Part 4: Safety & Troubleshooting

Core Hazards:

  • Lachrymator: The final product, 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine, is a benzylic bromide.[1] These are potent lachrymators (tear gas agents).[1] All operations must be performed in a functioning fume hood.

  • PBr₃: Highly corrosive, reacts violently with water to produce HBr gas.[1] Quench with extreme caution.

Troubleshooting Guide:

IssueProbable CauseSolution
Low Yield in Step 1 Poly-alkylation or polymerizationEnsure high dilution; add dibromide slowly. Use K₂CO₃ in Acetone/Reflux for milder conditions.[1]
Product Decomposition (Step 3) Thermal instability / HydrolysisKeep rotavap bath <30°C. Ensure all glassware is dry.[1] Store product immediately at -20°C.
Impurity in Step 1 Unreacted CatecholWash organic layer thoroughly with 1M NaOH during workup to remove unreacted starting material.[1]

References

  • Compound Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12637528, 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol. (Analogous structure verification). Retrieved February 1, 2026 from [Link]

  • Precursor Synthesis: Google Patents.[1] WO2024158863A1 - Sulfonamide-1h-pyrrole-2-carboxamide inhibitors...[1] (Cites use of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde).[1][4][6][7] Retrieved February 1, 2026 from

  • General Method (Benzodioxepine Formation): El-Gades, M. A., et al. (2011).[1] Synthesis and antimicrobial activity of some new 1,5-benzodioxepine derivatives. ResearchGate. (Protocol for catechol alkylation).[1] Retrieved February 1, 2026 from [Link]

Sources

6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Strategic Use of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine in Synthetic Chemistry

Abstract

This technical guide provides an in-depth exploration of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine, a versatile and highly valuable building block in modern organic synthesis. The document elucidates the core reactivity of this reagent, stemming from its activated benzylic bromide moiety, and details its application in the construction of complex molecules, particularly those with relevance in medicinal chemistry and drug discovery. Included are detailed, field-tested protocols for key transformations such as O-alkylation and N-alkylation, complete with mechanistic insights and workflow visualizations to empower researchers in their synthetic endeavors.

Introduction: The Value of the Benzodioxepine Scaffold

The 3,4-dihydro-2H-1,5-benzodioxepine core is a privileged scaffold in medicinal chemistry. Its unique conformational properties and presence in various biologically active compounds have made it a target of significant interest. For instance, derivatives of this seven-membered heterocyclic system have been identified as a novel class of β-adrenergic stimulants, demonstrating potent bronchial dilator activity[1]. The broader family of oxepine-containing molecules has also shown promise as sedatives, anticonvulsants, and anti-inflammatory agents, underscoring the therapeutic potential of this structural motif[2].

6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine emerges as a critical tool for synthetic chemists aiming to explore this chemical space. It provides the intact, drug-like benzodioxepine nucleus functionalized with a highly reactive bromomethyl group. This "handle" allows for the direct and efficient coupling of the scaffold to a wide array of nucleophiles, enabling the rapid generation of molecular libraries for structure-activity relationship (SAR) studies.

Physicochemical Properties and Safety Data

Accurate knowledge of a reagent's properties is fundamental to its effective and safe use. The key data for 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁BrO₂[3]
Molecular Weight 243.10 g/mol [3]
CAS Number 499770-96-6[4]
Appearance Solid
GHS Pictogram
Signal Word Danger
Hazard Statement H301: Toxic if swallowed
Storage Class 6.1C: Combustible, acute toxic Cat. 3

Handling Advisory: Due to its acute oral toxicity, 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All manipulations should be performed within a certified chemical fume hood.

Core Reactivity and Mechanistic Principles

The synthetic utility of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is dominated by the reactivity of its benzylic bromide functional group. A benzylic halide is an excellent electrophile for two primary reasons:

  • Sₙ2 Reactivity: The carbon atom of the bromomethyl group is highly susceptible to backside attack by nucleophiles. The transition state is stabilized by the adjacent benzene ring, leading to rapid displacement of the bromide leaving group.

  • Sₙ1 Potential: Although less common for primary halides, the formation of a primary benzylic carbocation is significantly stabilized by resonance with the aromatic ring. This pathway can become relevant under specific conditions, such as with poor nucleophiles in polar, protic solvents.

For most synthetic applications relevant to drug discovery, the Sₙ2 pathway is the desired and predominant mechanism, offering excellent predictability and stereochemical control if a chiral center were present. This reactivity makes the title compound an ideal electrophile for coupling with a diverse range of O-, N-, S-, and C-based nucleophiles.

Figure 1: General Sₙ2 mechanism for nucleophilic substitution.

Applications in Organic Synthesis

O-Alkylation: Synthesis of Aryl and Alkyl Ethers

One of the most powerful applications of this building block is in the Williamson ether synthesis. Reaction with phenols or alcohols, typically in the presence of a non-nucleophilic base, provides a robust method for forging ether linkages. This is particularly useful in medicinal chemistry for connecting the benzodioxepine scaffold to other pharmacophores or for modifying solubility and metabolic properties. The choice of base is critical: strong bases like sodium hydride (NaH) are effective for deprotonating alcohols and phenols completely, while milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient for phenols and are operationally simpler.

N-Alkylation: Synthesis of Amines

The electrophilic nature of the bromomethyl group allows for efficient alkylation of nitrogen nucleophiles. Primary and secondary amines, anilines, and nitrogen-containing heterocycles (e.g., piperidines, piperazines, imidazoles) can be readily alkylated to introduce the benzodioxepine moiety. These reactions are typically run in the presence of a base to neutralize the HBr byproduct. The resulting tertiary amines and N-aryl amines are common features in centrally active drug candidates.

Detailed Application Protocols

The following protocols are designed to be self-validating and provide clear, step-by-step instructions for common transformations.

Protocol 1: O-Alkylation of 4-Methoxyphenol (Williamson Ether Synthesis)

This protocol details the synthesis of 6-((4-methoxyphenoxy)methyl)-3,4-dihydro-2H-1,5-benzodioxepine.

Rationale: Sodium hydride (NaH) is chosen as the base to ensure complete and irreversible deprotonation of the phenol, forming the sodium phenoxide in situ. This highly nucleophilic species rapidly displaces the bromide. Anhydrous N,N-Dimethylformamide (DMF) is an ideal polar aprotic solvent that readily dissolves the ionic intermediate and promotes the Sₙ2 reaction. The reaction is initiated at 0 °C to control the initial exothermic deprotonation before being allowed to proceed to completion at room temperature.

G Experimental Workflow: Williamson Ether Synthesis start Start setup 1. Dissolve 4-methoxyphenol in anhydrous DMF under N₂. start->setup cool 2. Cool flask to 0 °C (ice-water bath). setup->cool add_nah 3. Add NaH (60% in oil) portion-wise. Stir for 30 min. cool->add_nah add_bromide 4. Add solution of building block in DMF dropwise at 0 °C. add_nah->add_bromide react 5. Warm to RT. Stir for 12-16 hours. add_bromide->react tlc Monitor reaction by TLC react->tlc tlc->react Incomplete quench 6. Quench carefully with H₂O at 0 °C. tlc->quench Reaction Complete extract 7. Extract with Ethyl Acetate (3x). Wash with brine. quench->extract dry 8. Dry organic layer (Na₂SO₄). Filter and concentrate. extract->dry purify 9. Purify by column chromatography. dry->purify end End: Isolated Product purify->end

Figure 2: Step-by-step workflow for Williamson ether synthesis.

Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-methoxyphenol (1.0 eq.). Dissolve it in a minimal amount of anhydrous DMF (approx. 0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise, controlling any gas evolution. Stir the resulting suspension at 0 °C for 30 minutes.

  • Electrophile Addition: In a separate flask, dissolve 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine (1.1 eq.) in anhydrous DMF. Add this solution dropwise to the phenoxide suspension at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of water. Dilute the mixture with additional water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[5]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure ether product.

Protocol 2: N-Alkylation of Piperidine

This protocol details the synthesis of 1-((3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methyl)piperidine.

Rationale: This protocol uses potassium carbonate (K₂CO₃) as a mild, inexpensive, and easy-to-handle base. It is sufficient to neutralize the HBr formed during the reaction. Acetonitrile is an excellent solvent for this Sₙ2 reaction. Heating to reflux increases the reaction rate to ensure completion within a reasonable timeframe. This method avoids the use of pyrophoric or highly reactive bases like BuLi, making it more suitable for general applications and library synthesis.

Methodology:

  • Reaction Setup: To a round-bottom flask, add piperidine (1.2 eq.), potassium carbonate (2.0 eq.), and 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq.).

  • Solvent Addition: Add acetonitrile to the flask to create a stirrable suspension (approx. 0.3 M).

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 82 °C). Stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic solids. Wash the solids with a small amount of acetonitrile.

  • Isolation: Concentrate the filtrate in vacuo to remove the solvent. Dissolve the residue in dichloromethane or ethyl acetate and wash with water to remove any remaining salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can often be of high purity, but if necessary, it can be further purified by flash column chromatography (often using a dichloromethane/methanol gradient) to yield the pure tertiary amine.[6]

Conclusion and Future Outlook

6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is a potent and versatile building block for accessing molecules containing the medicinally relevant benzodioxepine scaffold. Its primary utility lies in its capacity as a robust electrophile for Sₙ2 reactions, enabling the straightforward formation of ether and amine linkages. The protocols detailed herein provide reliable and scalable methods for its application in synthetic workflows. Future applications will undoubtedly see this reagent used in the synthesis of novel, complex architectures for the discovery of new therapeutic agents targeting a range of biological systems.

References

  • Rooney, C. S., Stuart, R. S., Wasson, B. K., & Williams, H. W. R. (1975). 3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class of β-Adrenergic Stimulants. Canadian Journal of Chemistry, 53(15), 2279-2284. [Link]

  • Krupadanam, G. L. D., & Srimannarayana, G. (2011). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Molecules, 16(8), 6875-6899. [Link]

  • Gao, F., et al. (2014). A Cycloaromatization Protocol for Synthesis of Polysubstituted Phenol Derivatives: Method Development and Mechanistic Studies. Journal of the American Chemical Society, 136(10), 3931-3942. [Link]

  • Farkas, S., et al. (2019). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 24(12), 2293. [Link]

Sources

Application Notes and Protocols: The Strategic Use of 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other proliferative disorders. A key strategy in the design of potent and selective kinase inhibitors is the exploration of diverse chemical scaffolds that can interact with specific binding pockets of the target kinase.

The 3,4-dihydro-2H-1,5-benzodioxepine moiety is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties and to serve as a versatile building block in the synthesis of various biologically active molecules. This application note provides a detailed guide on the utility of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine as a key reagent for the derivatization of kinase inhibitor scaffolds, focusing on practical synthetic protocols and the underlying chemical principles.

Physicochemical Properties of 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine

6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is a versatile alkylating agent, featuring a reactive bromomethyl group attached to the benzodioxepine core. This combination allows for the strategic introduction of the benzodioxepine moiety into various molecular frameworks.

PropertyValueSource
Molecular FormulaC₁₀H₁₁BrO₂[1]
Molecular Weight243.10 g/mol [1]
AppearanceSolid[1]
CAS Number499770-96-6

Core Synthetic Applications in Kinase Inhibitor Development

The primary utility of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine in the synthesis of kinase inhibitors lies in its ability to act as an electrophile in nucleophilic substitution reactions. The two most common applications are O-alkylation of phenolic hydroxyl groups and N-alkylation of amine functionalities present on the core kinase inhibitor scaffold.

O-Alkylation via Williamson Ether Synthesis: Modifying Phenolic Scaffolds

Many kinase inhibitor scaffolds incorporate phenolic hydroxyl groups, which are crucial for hydrogen bonding interactions within the kinase active site. Alkylation of these phenols with 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine can be used to probe the steric and electronic requirements of the binding pocket, potentially leading to enhanced potency and selectivity.

The Williamson ether synthesis is a reliable and widely used method for this transformation. The reaction proceeds via an SN2 mechanism, where a phenoxide ion, generated by deprotonation of the phenol with a suitable base, acts as a nucleophile and attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion.

Diagram of the General O-Alkylation Reaction:

G reagents Phenolic Kinase Scaffold (Ar-OH) + 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine conditions Base (e.g., K2CO3, Cs2CO3) Solvent (e.g., DMF, Acetonitrile) Heat reagents->conditions Reaction Conditions product O-alkylated Kinase Inhibitor (Ar-O-CH2-benzodioxepine) conditions->product Yields Product

Caption: General workflow for O-alkylation.

Detailed Protocol: O-Alkylation of a Hypothetical Phenolic Quinazoline Kinase Inhibitor Scaffold

This protocol describes a general procedure for the O-alkylation of a phenol-containing quinazoline, a common core structure in many kinase inhibitors.

Materials:

  • Phenolic Quinazoline Scaffold (1.0 eq)

  • 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the phenolic quinazoline scaffold in anhydrous DMF, add anhydrous potassium carbonate.

  • Stir the suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired O-alkylated kinase inhibitor.

Causality and Optimization:

  • Choice of Base: While potassium carbonate is a common and effective base, for less reactive phenols or to improve reaction rates, stronger bases like cesium carbonate (Cs₂CO₃) can be employed.

  • Solvent: DMF is an excellent polar aprotic solvent for this reaction as it effectively solvates the cation of the base, enhancing the nucleophilicity of the phenoxide. Acetonitrile is another suitable alternative.

  • Temperature: Gentle heating is typically required to drive the reaction to completion in a reasonable timeframe. The optimal temperature should be determined empirically for each specific substrate.

N-Alkylation of Amine-Containing Scaffolds

Many kinase inhibitor scaffolds, such as pyrazolopyrimidines and pyridopyrimidines, feature primary or secondary amine functionalities that are crucial for their biological activity. N-alkylation with 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine allows for the introduction of the benzodioxepine moiety, which can explore additional binding interactions and modulate the physicochemical properties of the inhibitor.

Diagram of the General N-Alkylation Reaction:

G reagents Amine-containing Kinase Scaffold (Scaffold-NHR) + 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine conditions Base (e.g., DIPEA, Et3N) Solvent (e.g., DMF, CH2Cl2) Room Temperature or Heat reagents->conditions Reaction Conditions product N-alkylated Kinase Inhibitor (Scaffold-N(R)-CH2-benzodioxepine) conditions->product Yields Product

Caption: General workflow for N-alkylation.

Detailed Protocol: N-Alkylation of a Hypothetical Amino-Pyrazolopyrimidine Kinase Inhibitor Scaffold

This protocol outlines a general procedure for the N-alkylation of an amino-substituted pyrazolopyrimidine, a scaffold found in inhibitors of kinases such as mTOR.

Materials:

  • Amino-Pyrazolopyrimidine Scaffold (1.0 eq)

  • 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the amino-pyrazolopyrimidine scaffold in anhydrous DMF.

  • Add N,N-diisopropylethylamine (DIPEA) to the solution.

  • Add 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. Gentle heating may be required for less reactive amines.

  • Once the reaction is complete, dilute the mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-alkylated kinase inhibitor.

Causality and Optimization:

  • Choice of Base: A non-nucleophilic organic base such as DIPEA or triethylamine (Et₃N) is preferred to neutralize the hydrobromic acid formed during the reaction without competing with the substrate amine as a nucleophile.

  • Solvent: DMF is a good choice for its ability to dissolve a wide range of substrates. Dichloromethane or tetrahydrofuran (THF) can also be used depending on the solubility of the starting materials.

  • Reaction Control: Careful monitoring is crucial to avoid over-alkylation, especially with primary amines. Using a slight excess of the amine substrate can sometimes favor mono-alkylation.

Illustrative Signaling Pathway: Targeting a Hypothetical Kinase

The synthesized benzodioxepine-containing kinase inhibitors can be evaluated for their ability to modulate specific signaling pathways. For instance, if the parent scaffold is known to target a kinase in the PI3K/AKT/mTOR pathway, the new derivatives would be tested for their enhanced or altered activity within this cascade.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Benzodioxepine-Kinase Inhibitor Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway.

Conclusion

6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its ability to readily participate in O- and N-alkylation reactions allows for the systematic modification of known kinase inhibitor scaffolds. The introduction of the 3,4-dihydro-2H-1,5-benzodioxepine moiety can lead to improved potency, selectivity, and pharmacokinetic properties. The protocols outlined in this application note provide a solid foundation for researchers to explore the potential of this reagent in their drug discovery programs.

References

Sources

Technical Application Note: Scalable Synthesis of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine , a critical intermediate for serotonergic CNS agents (e.g., piperazine-based anxiolytics). Unlike 1,4-benzodioxanes, the 7-membered 1,5-benzodioxepine ring presents unique entropic challenges during closure.

This guide rejects the low-fidelity "radical bromination" route (which suffers from poor regioselectivity at the benzylic ether positions) in favor of a regioselective functional group interconversion (FGI) strategy. By starting with 2,3-dihydroxybenzaldehyde, the 6-position geometry is locked prior to ring formation, ensuring high isomeric purity (>98%).

Strategic Route Analysis

The Challenge of Regiochemistry

Direct bromination of the 3,4-dihydro-2H-1,5-benzodioxepine core typically occurs at the 7-position (para to the oxygen) or leads to radical oxidation at the 2,4-benzylic positions. To secure the 6-position (ortho) substituent, we utilize a "Lock-and-Key" approach starting with a pre-functionalized catechol.

The Selected Pathway
  • Cyclization: Williamson ether synthesis using 2,3-dihydroxybenzaldehyde and 1,3-dibromopropane.

  • Reduction: Chemoselective reduction of the aldehyde to the benzyl alcohol.

  • Bromination: Conversion of the alcohol to the alkyl bromide using phosphorus tribromide (

    
    ).
    
Process Logic Diagram

G Start 2,3-Dihydroxybenzaldehyde Reagent1 1,3-Dibromopropane (K2CO3, DMF, 120°C) Start->Reagent1 Inter1 6-Formyl-3,4-dihydro- 2H-1,5-benzodioxepine Reagent1->Inter1 Step 1: Cyclization (Yield: 65-75%) Reagent2 NaBH4 (MeOH, 0°C) Inter1->Reagent2 Inter2 6-Hydroxymethyl- 3,4-dihydro-2H-1,5-benzodioxepine Reagent2->Inter2 Step 2: Reduction (Yield: 90-95%) Reagent3 PBr3 (DCM, 0°C -> RT) Inter2->Reagent3 Final 6-(bromomethyl)-3,4-dihydro- 2H-1,5-benzodioxepine Reagent3->Final Step 3: Bromination (Yield: 85-90%)

Figure 1: Synthetic workflow for the regioselective production of the target bromide.

Detailed Experimental Protocols

Stage 1: Formation of the 1,5-Benzodioxepine Ring

Objective: Cyclization of 2,3-dihydroxybenzaldehyde with 1,3-dibromopropane. Critical Parameter: Dilution control is essential to favor intramolecular cyclization (7-membered ring) over intermolecular polymerization.

Reagents:

  • 2,3-Dihydroxybenzaldehyde (1.0 eq)

  • 1,3-Dibromopropane (1.2 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.5 eq)
    
  • DMF (Dimethylformamide), anhydrous (10 volumes)

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Solvation: Charge DMF and 2,3-dihydroxybenzaldehyde. Stir until dissolved.

  • Base Addition: Add

    
     in a single portion. The suspension will turn dark (phenoxide formation).
    
  • Alkylation: Add 1,3-dibromopropane dropwise over 30 minutes.

  • Heating: Heat the mixture to 110–120°C for 16–24 hours.

    • QC Check: Monitor by TLC (Hexane/EtOAc 7:3). Starting material (Rf ~0.4) should disappear; product (Rf ~0.6) appears.[1][2][3][4][5][6][7]

  • Workup:

    • Cool to room temperature.[1][4][6][8] Filter off inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure to remove DMF (high vacuum required).

    • Dilute residue with water and extract with Ethyl Acetate (3x).

    • Wash organics with 1M NaOH (to remove unreacted phenols) and Brine.

  • Purification: Recrystallize from Ethanol or perform vacuum distillation if oil persists.

    • Target Intermediate:6-Formyl-3,4-dihydro-2H-1,5-benzodioxepine .

Stage 2: Reduction to Benzyl Alcohol

Objective: Chemoselective reduction of the aldehyde without affecting the ether ring.

Reagents:

  • Stage 1 Intermediate (1.0 eq)

  • Sodium Borohydride (

    
    ) (0.6 eq)
    
  • Methanol (10 volumes)

Protocol:

  • Dissolution: Dissolve the aldehyde in Methanol and cool to 0°C (ice bath).

  • Addition: Add

    
     portion-wise over 20 minutes. Caution: Hydrogen gas evolution.
    
  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

  • Quench: Carefully add Acetone (1 eq) to quench excess hydride, followed by water.

  • Isolation: Evaporate Methanol. Extract aqueous residue with DCM (Dichloromethane). Dry over

    
     and concentrate.
    
    • Yield: Quantitative.

    • Target Intermediate:6-Hydroxymethyl-3,4-dihydro-2H-1,5-benzodioxepine .

Stage 3: Bromination (The Final Step)

Objective: Conversion of the alcohol to the alkyl bromide. Safety Note:


 is corrosive and reacts violently with water.

Reagents:

  • Stage 2 Alcohol (1.0 eq)

  • Phosphorus Tribromide (

    
    ) (0.4 eq)
    
  • DCM (anhydrous) (10 volumes)

Protocol:

  • Setup: Flame-dried glassware,

    
     atmosphere.
    
  • Cooling: Dissolve the alcohol in DCM and cool to -10°C to 0°C .

  • Addition: Add

    
     dropwise (neat or as DCM solution) maintaining temp < 5°C.
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC (Alcohol spot disappears; less polar Bromide spot appears).

  • Quench: Pour reaction mixture onto crushed ice/saturated

    
     solution. Vigorous stirring required.
    
  • Isolation: Separate organic layer, wash with water and brine. Dry (

    
    ) and concentrate at low temperature (<40°C)  to prevent degradation.
    
  • Storage: Store under Argon at -20°C. Benzylic bromides are lachrymators and unstable.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesis, compare your isolated product against these expected spectral signatures.

Feature1H NMR Signal (CDCl3, 400 MHz)Mechanistic Origin
Aromatic Core

6.80 – 7.10 (m, 3H)
1,2,3-substituted benzene ring pattern.
Benzylic Bromide

4.55 (s, 2H)
The key

protons (deshielded by Br).
Dioxepine Ether

4.20 – 4.30 (m, 4H)

protons at positions 2 and 4 of the ring.
Dioxepine Bridge

2.20 – 2.30 (quintet, 2H)
The central

(position 3) of the propyl bridge.

Validation Check: If the quintet at


 2.20 is missing or appears as a broad multiplet, the ring may not have closed (check for open-chain phenolic impurities).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Polymerization (Intermolecular reaction)Increase dilution (use 15-20 vol DMF). Add dibromide slower.
Incomplete Cyclization Low reaction temperatureEnsure internal temp reaches >110°C. Use

for faster kinetics.
Product Decomposition (Step 3) Acid hydrolysis of ether ringNeutralize

quench immediately with bicarbonate. Do not overheat during evaporation.
Dark Coloration Oxidation of phenolsEnsure strict

purging during Step 1.

References

  • PrepChem. "Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine." (Standard protocol for 1,5-benzodioxepine ring closure using catechol and 1,3-dibromopropane).

  • Echemi. "3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde Product Database." (Confirmation of the stability and commercial availability of the 6-formyl intermediate).

  • El-Umry et al. "Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction." Journal of Biomedicine and Biotechnology. (Provides comparative conditions for 7-membered ring formation).

  • BenchChem. "Application Notes for Condensation Reactions with 2,4-Dihydroxybenzaldehyde." (Protocols for handling dihydroxybenzaldehydes in alkylation).

Sources

Analytical methods for 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine characterization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Comprehensive Analytical Characterization of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine

Abstract

This application note provides a comprehensive, multi-technique guide for the analytical characterization of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine, a key heterocyclic building block in synthetic chemistry and drug discovery. Recognizing the critical need for unambiguous structural verification and purity assessment, we present a suite of robust protocols for researchers and drug development professionals. The methodologies detailed herein encompass Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, High-Performance Liquid Chromatography (HPLC) for purity analysis, and Fourier-Transform Infrared (FTIR) Spectroscopy for functional group identification. This integrated approach ensures a thorough and reliable characterization, establishing a foundation for its effective use in subsequent research and development activities.

Introduction

6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is a functionalized organic molecule featuring a benzodioxepine core. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. The bromomethyl group provides a reactive handle for further synthetic transformations, making it a valuable intermediate for constructing more complex molecular architectures.

Given its role as a precursor, the absolute certainty of its structure and purity is paramount. Impurities or misidentification can compromise the integrity of downstream synthesis, leading to failed reactions, the generation of unintended side products, and the misinterpretation of biological data. This guide is designed as a self-validating framework, explaining not just the steps of each protocol but the scientific rationale behind them, ensuring researchers can confidently verify the identity and quality of their material.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₀H₁₁BrO₂[1][2][3]
Molecular Weight 243.10 g/mol [1][2]
Appearance Solid[1][2]
CAS Number 499770-96-6[3]
InChI Key QDRNTKFXSFDJCH-UHFFFAOYSA-N[2]

Integrated Analytical Workflow

A systematic approach is crucial for the complete characterization of a chemical entity. The following workflow outlines the logical progression of analyses, starting from structural confirmation and moving towards purity and identity verification.

Analytical_Workflow Figure 1. Integrated Workflow for Characterization cluster_purity Purity & Identity Assessment Sample Test Sample [6-(bromomethyl)-3,4-dihydro- 2H-1,5-benzodioxepine] NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Primary Structure Confirmation MS Mass Spectrometry (GC-MS) Sample->MS Molecular Weight Verification HPLC HPLC-UV Analysis Sample->HPLC Quantitative Purity FTIR FTIR Spectroscopy Sample->FTIR Functional Groups Elemental Elemental Analysis (CHN) Sample->Elemental Compositional Purity Report Final Certificate of Analysis (CoA) NMR->Report MS->Report HPLC->Report FTIR->Report Elemental->Report

Caption: A logical workflow for the comprehensive analysis of the target compound.

Structural Elucidation by NMR Spectroscopy

NMR is the cornerstone of structural analysis for organic molecules, providing detailed information about the carbon-hydrogen framework.

Principle of the Method

¹H NMR spectroscopy identifies the chemical environment, number, and connectivity of hydrogen atoms. ¹³C NMR provides complementary information on the carbon skeleton. Together, they allow for the complete and unambiguous assignment of the molecule's structure.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the solid sample.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.

    • Expertise Note: CDCl₃ is a good first choice for many neutral organic molecules. If solubility is poor, DMSO-d₆ is a more polar alternative. TMS is the standard reference (0 ppm) for both ¹H and ¹³C NMR.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.

  • Acquisition Parameters:

    • ¹H NMR: Acquire with a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • ¹³C NMR: Acquire using a proton-decoupled pulse program with a wider spectral width, a 2-5 second relaxation delay, and accumulate several hundred to a few thousand scans for adequate signal-to-noise.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the ¹H NMR signals.

Expected Spectral Data

The following tables predict the signals based on the compound's structure. Actual chemical shifts may vary slightly depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Signals

Assignment Protons Predicted δ (ppm) Multiplicity Integration
Aromatic 3H 6.8 - 7.2 Multiplet (m) 3H
Bromomethyl (-CH₂Br) 2H ~4.5 Singlet (s) 2H
Dioxepine (-O-CH₂) 4H 4.0 - 4.3 Multiplet (m) 4H

| Dioxepine (-CH₂-) | 2H | ~2.2 | Quintet (p) | 2H |

Table 2: Predicted ¹³C NMR Signals

Assignment Predicted δ (ppm)
Aromatic C (quaternary, C-O) 145 - 155
Aromatic C (quaternary) 130 - 140
Aromatic CH 115 - 130
Dioxepine (-O-CH₂) 65 - 75
Bromomethyl (-CH₂Br) 30 - 35

| Dioxepine (-CH₂-) | 25 - 30 |

Molecular Weight Confirmation by Mass Spectrometry

Mass spectrometry is essential for confirming the molecular weight and providing structural information through fragmentation analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for this type of compound.

Principle of the Method

In GC-MS, the sample is first vaporized and separated from non-volatile impurities in the gas chromatograph. The separated molecules then enter the mass spectrometer, where they are ionized (typically by Electron Ionization - EI), and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z). The presence of bromine is uniquely identifiable due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in a nearly 1:1 natural abundance. This results in a characteristic pair of peaks ([M]⁺ and [M+2]⁺) for any bromine-containing fragment.

Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like Dichloromethane or Ethyl Acetate.

  • GC Conditions:

    • Column: Use a standard non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • Expertise Note: This temperature program is a general starting point and should be optimized to ensure good separation and peak shape.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Expected Mass Spectrum Data

Table 3: Predicted Key Mass Fragments

m/z Value Interpretation Notes
242 / 244 [M]⁺ Molecular Ion The two peaks should be in an approximate 1:1 ratio, confirming the presence of one bromine atom.
163 [M - Br]⁺ Loss of the bromine radical.

| 135 | [M - Br - C₂H₄]⁺ | Subsequent loss of ethylene from the dioxepine ring. |

Purity Assessment by HPLC

HPLC is the gold standard for determining the purity of pharmaceutical intermediates and active ingredients. A reversed-phase HPLC method with UV detection is broadly applicable.

Principle of the Method

The sample is dissolved in a mobile phase and injected into a column packed with a non-polar stationary phase (e.g., C18). A polar mobile phase is pumped through the column. The compound and its impurities are separated based on their differing affinities for the two phases. A UV detector measures the absorbance of the eluting compounds, and the area of the main peak relative to the total area of all peaks provides a measure of purity (area percent).

Experimental Protocol: Reversed-Phase HPLC-UV
  • Sample Preparation: Prepare a stock solution of the sample at 1.0 mg/mL in Acetonitrile. Dilute to a working concentration of ~0.1 mg/mL with the initial mobile phase composition (e.g., 50:50 Acetonitrile:Water).

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water (HPLC Grade).

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to 50% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

    • Trustworthiness Note: The choice of 254 nm is based on the expected UV absorbance of the benzene ring. For method validation, a full UV-Vis scan should be performed to determine the wavelength of maximum absorbance (λₘₐₓ).

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity as:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Functional Group Identification by FTIR Spectroscopy

FTIR is a rapid and non-destructive technique used to confirm the presence of key functional groups.

Principle of the Method

Infrared radiation is passed through a sample. Molecules absorb radiation at specific frequencies corresponding to the vibrational energies of their functional groups. An FTIR spectrum is a plot of absorbance versus wavenumber, providing a "fingerprint" of the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean and run a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure using the anvil and collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands.

Expected Absorption Bands

Table 4: Predicted FTIR Peaks

Wavenumber (cm⁻¹) Vibration Functional Group
3100 - 3000 C-H Stretch Aromatic
2950 - 2850 C-H Stretch Aliphatic (CH₂)
~1600, ~1480 C=C Stretch Aromatic Ring
1250 - 1050 C-O Stretch Ether (Ar-O-C, C-O-C)

| 600 - 500 | C-Br Stretch | Alkyl Halide |

References

A consolidated list of sources to support the methodologies and principles described.

  • Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review - PMC.PubMed Central.
  • 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine | Sigma-Aldrich.Sigma-Aldrich.
  • 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine | Sigma-Aldrich.Sigma-Aldrich.
  • 6-(BROMOMETHYL)-3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE - Atomaxchem.Atomaxchem.
  • Synthesis and Characterization of 6-(1,3-dimethylureido) dibenzo[c,e][4][5]oxaphosphinine 6-oxide - MDPI. MDPI. Available at:

  • Development and Validation of an Analytical Method for the Detection and Quantification of Bromazepam, Clonazepam and Diazepam by UPLC-MS/MS in Surface Water - PubMed.PubMed.
  • NMR Spectra of Products - The Royal Society of Chemistry.The Royal Society of Chemistry.
  • Discrimination and identification of regioisomeric β-keto analogues of 3,4-methylendioxyamphetamines by gas chromatography–mass spectrometry - ResearchGate.ResearchGate.

Sources

Application Notes and Protocols for the Functionalization of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of a Versatile Benzodioxepine Scaffold

6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is a valuable building block in medicinal chemistry and materials science. Its unique structure, combining a hydrophilic dioxepine ring with a reactive benzylic bromide, offers a versatile platform for the synthesis of a diverse range of derivatives. The electron-rich benzene ring and the flexible seven-membered dioxepine moiety are key pharmacophoric features found in various biologically active compounds.[1][2] The primary site for functionalization is the bromomethyl group, which is highly susceptible to nucleophilic substitution, enabling the introduction of a wide array of functional groups and the construction of more complex molecules.

This guide provides a detailed overview of the key functionalization techniques for 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine, complete with mechanistic insights and actionable laboratory protocols.

Core Chemistry: The Reactivity of the Benzylic Bromide

The key to the synthetic utility of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine lies in the reactivity of the benzylic bromide. The carbon-bromine bond is polarized, rendering the benzylic carbon electrophilic and an excellent substrate for nucleophilic attack. Furthermore, the proximity of the benzene ring stabilizes the transition state of SN2 reactions and any potential carbocation intermediate in SN1-type processes, enhancing the leaving group ability of the bromide. This inherent reactivity allows for efficient displacement of the bromide by a variety of nucleophiles under relatively mild conditions.

I. O-Alkylation: The Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the formation of ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide.[3][4] This method is highly effective for coupling 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine with a diverse range of alcohols and phenols.

Mechanistic Rationale

The reaction is initiated by the deprotonation of an alcohol or phenol using a suitable base to generate a more nucleophilic alkoxide or phenoxide. This nucleophile then attacks the electrophilic benzylic carbon of the benzodioxepine derivative, displacing the bromide and forming the corresponding ether linkage. The choice of a non-protic solvent is often preferred to avoid solvation of the nucleophile, which would decrease its reactivity.[5]

Experimental Protocol: Synthesis of Aryl Ethers

This protocol describes a general procedure for the synthesis of an aryl ether derivative.

Materials and Equipment:

  • 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine

  • Substituted phenol

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (ACN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • To a solution of the substituted phenol (1.2 equivalents) in anhydrous DMF (5-10 mL per mmol of the limiting reagent), add potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.

  • Add 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Base K₂CO₃, Cs₂CO₃Weaker bases are sufficient for deprotonating phenols and minimize side reactions.
Solvent DMF, ACNPolar aprotic solvents that solubilize the reactants and facilitate the SN2 reaction.[5]
Temperature 60-80 °CProvides sufficient energy to overcome the activation barrier without promoting decomposition.
Stoichiometry Slight excess of phenolEnsures complete consumption of the electrophile.
Workflow Diagram

Williamson_Ether_Synthesis reagents Phenol (Ar-OH) 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine Base (K₂CO₃) reaction Reaction Setup Solvent: DMF Temp: 60-80 °C reagents->reaction 1. Add reagents workup Aqueous Workup & Extraction reaction->workup 2. Reaction monitoring (TLC) purification Column Chromatography workup->purification 3. Isolate crude product product Aryl Ether Product purification->product 4. Purify

Caption: Williamson Ether Synthesis Workflow.

II. N-Alkylation: Synthesis of Amines and Azides

The benzylic bromide of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine readily reacts with nitrogen-based nucleophiles, providing access to a variety of amine and azide derivatives. These functional groups are pivotal in drug discovery for modulating pharmacokinetic and pharmacodynamic properties.

A. Synthesis of Amines

Direct alkylation of primary or secondary amines with 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is a straightforward method for introducing amino functionalities.

Mechanistic Considerations:

The reaction proceeds via a standard SN2 mechanism where the lone pair of the amine nitrogen attacks the electrophilic benzylic carbon. A base is typically required to neutralize the hydrobromic acid byproduct. Over-alkylation can be a competing side reaction, especially with primary amines.

Experimental Protocol: N-Alkylation of a Secondary Amine

Materials and Equipment:

  • 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine

  • Secondary amine (e.g., piperidine)

  • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Acetonitrile (ACN) or Tetrahydrofuran (THF)

  • Standard reaction and purification glassware

Procedure:

  • Dissolve 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine (1.0 equivalent) and the secondary amine (1.5 equivalents) in acetonitrile.

  • Add potassium carbonate (2.0 equivalents) to the mixture.

  • Stir the reaction at room temperature or heat to 50 °C, monitoring by TLC.

  • Once the starting material is consumed, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired tertiary amine.

ParameterConditionRationale
Base K₂CO₃, Et₃NNeutralizes the HBr formed during the reaction, driving it to completion.
Solvent ACN, THFGood solubility for reactants and generally unreactive under these conditions.
Temperature RT to 50 °CMild conditions are often sufficient for this facile reaction.
Stoichiometry Excess amineCan help to minimize dialkylation, although less of a concern with secondary amines.
B. Synthesis of Azides

The introduction of an azide group is a valuable transformation as it can be readily reduced to a primary amine or used in "click" chemistry reactions.

Mechanistic Pathway:

The reaction of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine with sodium azide is a classic SN2 reaction. The azide ion is an excellent nucleophile, leading to a clean and efficient displacement of the bromide.[6]

Experimental Protocol: Synthesis of 6-(azidomethyl)-3,4-dihydro-2H-1,5-benzodioxepine

Materials and Equipment:

  • 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Standard reaction and workup glassware

Procedure:

  • Dissolve 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine (1.0 equivalent) in DMF.

  • Add sodium azide (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude azide product, which can often be used in the next step without further purification.

Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety precautions.[7]

Workflow Diagram for N-Alkylation

N_Alkylation cluster_amine Amine Synthesis cluster_azide Azide Synthesis amine_reagents Amine (R₂NH) Base (K₂CO₃) amine_reaction Reaction in ACN RT to 50 °C amine_reagents->amine_reaction amine_product Tertiary Amine amine_reaction->amine_product azide_reagents Sodium Azide (NaN₃) azide_reaction Reaction in DMF Room Temperature azide_reagents->azide_reaction azide_product Azide Derivative azide_reaction->azide_product start 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine start->amine_reagents start->azide_reagents

Caption: N-Alkylation Pathways.

III. S-Alkylation: Formation of Thioethers

Similar to O- and N-alkylation, thioethers can be readily synthesized by reacting 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine with thiols.

Mechanistic Overview

In the presence of a base, thiols are deprotonated to form highly nucleophilic thiolates. These thiolates then displace the bromide from the benzylic position in an SN2 fashion to yield the corresponding thioether.

Experimental Protocol: Synthesis of a Thioether

Materials and Equipment:

  • 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine

  • Thiol (R-SH)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Standard reaction and purification glassware

Procedure:

  • To a solution of the thiol (1.2 equivalents) in DMF, add potassium carbonate (2.0 equivalents).

  • Stir the mixture for 15 minutes at room temperature.

  • Add 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine (1.0 equivalent).

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, perform an aqueous workup as described for the Williamson ether synthesis.

  • Purify the crude product by column chromatography.

ParameterConditionRationale
Base K₂CO₃Sufficiently basic to deprotonate the thiol.
Solvent DMFExcellent solvent for this type of nucleophilic substitution.
Temperature Room TemperatureThiols are generally very reactive nucleophiles, so heating is often unnecessary.

Summary of Functionalization Techniques

FunctionalizationNucleophileKey ReagentsTypical SolventsProduct
O-Alkylation Alcohols, PhenolsK₂CO₃, Cs₂CO₃DMF, ACNEthers
N-Alkylation AminesK₂CO₃, Et₃NACN, THFAmines
Azide Formation Sodium AzideNaN₃DMFAzides
S-Alkylation ThiolsK₂CO₃DMFThioethers

Conclusion

6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is a highly adaptable starting material for the synthesis of a wide range of derivatives. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the full synthetic potential of this valuable scaffold. As with any synthetic procedure, optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

  • Thomas, M., et al. (2025). Structure-activity relationships of 1,5-dihydro-2H-benzo[b][3][8]diazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi. RSC Medicinal Chemistry. [Link]

  • Sebille, S., et al. (2008). New R/S-3,4-dihydro-2,2-dimethyl-6-halo-4-(phenylaminothiocarbonylamino)-2H-1-benzopyrans structurally related to (+/-)-cromakalim as tissue-selective pancreatic beta-cell K(ATP) channel openers. Bioorganic & Medicinal Chemistry, 16(10), 5704-5719. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Taylor & Francis Online. Williamson ether synthesis – Knowledge and References. [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]

  • Homework.Study.com. (n.d.). Consider the reaction that will take place between (S)-2-bromobutane and sodium azide in DMF. [Link]

  • Groeneveld, N. T. A., et al. (2022). Potential therapies for sodium azide intoxication; a case report and review of the literature. Acute Medicine, 21(2), 80-89. [Link]

  • PubChem. 3-tert-butyl-3,4-dihydro-2H-1,5-benzodioxepine. [Link]

  • ResearchGate. (2004). Synthesis of 2H-1,5-benzodioxepin and 2,5-dihydro-1,6-benzodioxocin derivatives via ring-closing metathesis reaction. [Link]

Sources

Application Note: Catalytic Strategies for the Regioselective Synthesis of 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

The 1,5-benzodioxepine scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for serotonin (5-HT1A) receptor agonists (e.g., Spiroxatrine analogs) and alpha-adrenergic blockers. The specific target, 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine , represents a critical electrophilic intermediate. The bromomethyl "handle" at the 6-position (ortho to the oxygen bridge) allows for rapid diversification via nucleophilic substitution.

The Synthetic Challenge: The primary challenge in synthesizing this molecule is regioselectivity . The 1,5-benzodioxepine ring system is electron-rich. Traditional bromination methods (e.g.,


/Fe) favor Electrophilic Aromatic Substitution (EAS) on the aromatic ring (positions 7 or 8) rather than the desired benzylic substitution at position 6. furthermore, the benzylic radical at position 6 is sterically crowded.

This guide details two high-fidelity catalytic protocols that bypass these issues:

  • Photochemical Radical Bromination (Wohl-Ziegler): Utilizing visible-light photocatalysis to drive radical abstraction from the 6-methyl precursor.

  • Catalytic Appel-Type Bromination: A P(V)-catalyzed nucleophilic substitution converting the 6-hydroxymethyl precursor to the bromide, minimizing phosphorus waste.

Retrosynthetic Analysis & Pathway Logic

To ensure high purity and yield, we approach the target from two distinct commercially viable precursors.

Retrosynthesis Target Target: 6-(Bromomethyl)-3,4-dihydro- 2H-1,5-benzodioxepine Precursor_Me Precursor A: 6-Methyl-3,4-dihydro- 2H-1,5-benzodioxepine Precursor_Me->Target Route 1: Photocatalytic Benzylic Bromination (Radical Mechanism) Precursor_OH Precursor B: 6-(Hydroxymethyl)-3,4-dihydro- 2H-1,5-benzodioxepine Precursor_OH->Target Route 2: Catalytic Appel Reaction (Ionic Mechanism) Catechol Starting Material: 3-Methylcatechol Catechol->Precursor_Me Alkylation (1,3-dibromopropane, K2CO3)

Figure 1: Retrosynthetic logic showing the two primary catalytic entry points. Route 1 is preferred for atom economy; Route 2 is preferred for sensitive substrates prone to radical side-reactions.

Protocol A: Visible-Light Photocatalytic Bromination

Best for: Scalability, Atom Economy, and Green Chemistry compliance.

This method utilizes a radical chain mechanism initiated by visible light (Blue LED, 450 nm). Unlike thermal initiation (AIBN/reflux), which often leads to di-bromination or ring bromination, the photochemical approach allows for precise control of the radical flux at lower temperatures.

Mechanism of Action

The reaction proceeds via a Wohl-Ziegler pathway. The photocatalyst (or direct photo-excitation of NBS) generates a bromine radical (


) which abstracts a hydrogen atom from the benzylic position. The resulting benzylic radical is quenched by 

(generated in situ), propagating the chain.

RadicalCycle NBS NBS (Reagent) Br_Rad Br• NBS->Br_Rad Light Blue LED (hv) Light->NBS Initiation Substrate 6-Methyl Precursor Br_Rad->Substrate H-Abstraction Benzylic_Rad Benzylic Radical Substrate->Benzylic_Rad Product Target Bromide Benzylic_Rad->Product Br Transfer Product->Br_Rad Propagation

Figure 2: Photocatalytic cycle. The use of LED irradiation minimizes thermal degradation of the dioxepine ring.

Experimental Protocol

Reagents:

  • Substrate: 6-Methyl-3,4-dihydro-2H-1,5-benzodioxepine (1.0 equiv)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: Trifluorotoluene (

    
    ) or Ethyl Acetate (Green alternatives to 
    
    
    
    )
  • Light Source: 450 nm Blue LED strip (approx. 10-20 W)

Step-by-Step Methodology:

  • Preparation: In a Pyrex round-bottom flask, dissolve the 6-methyl precursor (10 mmol, 1.64 g) in degassed

    
     (50 mL).
    
    • Note: Degassing (sparging with Argon for 15 min) is critical to remove oxygen, which quenches benzylic radicals.

  • Addition: Add recrystallized NBS (10.5 mmol, 1.87 g).

    • Optional: For faster kinetics, add 1 mol% Benzoyl Peroxide (BPO) or a photocatalyst like Eosin Y (1 mol%), though direct irradiation of NBS is often sufficient.

  • Irradiation: Place the flask in a cooling bath (maintain 20–25 °C) surrounded by the Blue LED strip. Stir vigorously.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1] The reaction typically completes in 2–4 hours.

    • Endpoint: Disappearance of the methyl starting material.

  • Workup: Filter off the solid succinimide byproduct. Wash the filtrate with water (2 x 20 mL) and brine. Dry over

    
    .
    
  • Purification: Concentrate in vacuo. If necessary, purify via flash column chromatography (Silica, 0-10% EtOAc in Hexanes).

    • Stability Warning: Benzylic bromides are lachrymators and can hydrolyze. Store under inert gas at 4 °C.

Protocol B: Catalytic Appel-Type Bromination

Best for: High-purity requirements; avoiding radical side-reactions.

Classic Appel reactions use stoichiometric Triphenylphosphine (


) and 

, generating massive phosphine oxide waste. This modern Catalytic Appel variant uses a P(V) catalyst (

) which is recycled in situ using Oxalyl Bromide (or Oxalyl Chloride + LiBr), significantly improving Atom Economy.
Experimental Protocol

Reagents:

  • Substrate: 6-(Hydroxymethyl)-3,4-dihydro-2H-1,5-benzodioxepine (1.0 equiv)

  • Catalyst: Triphenylphosphine Oxide (

    
    ) (10 mol%)
    
  • Reagent: Oxalyl Bromide (1.1 equiv) or Oxalyl Chloride/LiBr

  • Solvent: Toluene or DCM

Step-by-Step Methodology:

  • Activation: In a dried flask under Argon, dissolve

    
     (0.1 equiv) in Toluene. Add Oxalyl Bromide (1.1 equiv) dropwise at 0 °C.
    
    • Observation: Evolution of gas (CO/CO2) indicates the formation of the active electrophilic phosphorus species.

  • Substrate Addition: Add the 6-hydroxymethyl precursor (1.0 equiv) dissolved in minimal Toluene dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Mechanism:[2][3][4] The alcohol attacks the activated phosphorus, creating a leaving group which is then displaced by bromide (

      
      ).[3]
      
  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate.
    
  • Purification: The catalytic amount of phosphine oxide is easily removed via short plug filtration, unlike the stoichiometric method which requires difficult separation.

Comparative Data Analysis

MetricPhotochemical (Route A)Catalytic Appel (Route B)
Starting Material 6-Methyl (Low Cost)6-Hydroxymethyl (Med Cost)
Atom Economy High (Succinimide byproduct)High (CO/CO2 byproduct)
Reaction Time 2–4 Hours4–6 Hours
Yield (Isolated) 75–85%88–92%
Selectivity Risk of over-bromination (-CHBr2)High (Specific to -OH)
Green Solvent PhCF3 / EtOAcToluene

Safety & Troubleshooting

  • Toxicity: The target compound is an alkylating agent and is classified as Acute Tox. 3 (Oral) . All handling must occur in a fume hood with double gloving (Nitrile).

  • Moisture Sensitivity: The 6-bromomethyl derivative can hydrolyze to the alcohol if exposed to moisture. Store in a desiccator.

  • Over-Bromination (Route A): If di-bromination is observed (gem-dibromide), reduce the NBS equivalents to 0.95 and stop the reaction at 90% conversion.

References

  • Photochemical Benzylic Bromination in Flow

    • Title: Multikilogram per Hour Continuous Photochemical Benzylic Brominations Applying a Smart Dimensioning Scale-up Str
    • Source: Organic Process Research & Development (ACS).
    • URL:[Link]

  • Catalytic Appel Reaction

    • Title: Catalytic Phosphorus(V)
    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • Benzodioxepine Scaffold Synthesis

    • Title: Synthesis of 2H-1,5-benzodioxepin derivatives via ring-closing metathesis.[5]

    • Source: Tetrahedron Letters.[3]

    • URL:[Link]

  • Compound Safety Data

    • Title: 6-(Bromomethyl)
    • Source: Sigma-Aldrich.[6]

Sources

Troubleshooting & Optimization

Technical Support: Optimization of 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEM-SUP-8821 Subject: Yield Improvement & Troubleshooting for Benzodioxepine Bromination Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine (CAS: 135231-69-5) presents a specific regiochemical challenge. Because the 1,5-benzodioxepine ring is electron-rich, direct electrophilic substitution (e.g., Blanc chloromethylation) typically favors the sterically less hindered position 7 (para to the oxygen).

Therefore, the only high-fidelity route to the position 6 isomer is the Wohl-Ziegler radical bromination of the corresponding 6-methyl precursor. This guide focuses on optimizing this specific radical pathway, as it is the primary source of yield loss due to three competing factors: gem-dibromination , ring bromination (ionic pathway) , and hydrolytic instability .

The Synthetic Pathway (Visual Logic)

The following diagram illustrates the critical decision nodes in the synthesis. The success of the reaction relies on suppressing the "Ionic Pathway" in favor of the "Radical Pathway."

BenzodioxepineSynthesis Start Precursor: 6-methyl-3,4-dihydro-2H-1,5-benzodioxepine Decision Pathway Divergence (Critical Control Point) Start->Decision Reagent Reagents: NBS + Initiator (AIBN/BPO) Reagent->Decision RadicalPath Radical Pathway (Non-polar solvent, Heat/Light) Decision->RadicalPath Optimized Conditions IonicPath Ionic Pathway (Wet solvent, Acidic impurities) Decision->IonicPath Presence of HBr/H2O Target TARGET: 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine RadicalPath->Target 1.05 eq NBS SideProduct2 Impurity B: gem-Dibromide (Over-reaction) RadicalPath->SideProduct2 Excess NBS / Long Rxn SideProduct1 Impurity A: Ring Brominated (7-bromo) IonicPath->SideProduct1 Hydrolysis Degradation: Benzyl Alcohol Derivative Target->Hydrolysis Exposure to Moisture

Figure 1: Mechanistic divergence in the bromination of electron-rich benzodioxepine rings. Success depends on strictly enforcing the radical manifold.

Critical Process Parameters (CPP) & Troubleshooting

This section addresses specific failure modes reported by users attempting to scale this reaction.

FAQ: Troubleshooting Low Yields

Q1: The reaction mixture turned dark red/brown immediately. Is this normal?

  • Diagnosis: No. This indicates high concentrations of free bromine (

    
    ) and HBr, likely caused by impure NBS.
    
  • The Science: The Wohl-Ziegler reaction requires a low, steady-state concentration of bromine radicals. If your NBS is yellow or smells strongly of bromine, it contains HBr. HBr catalyzes the ionic bromination of the aromatic ring (likely at position 7) rather than the benzylic position 6.

  • Fix: Recrystallize NBS from hot water (drying strictly in a desiccator thereafter) or wash with anhydrous acetone before use. The NBS must be white.

Q2: I see a significant amount of starting material remaining, but adding more NBS leads to impurities.

  • Diagnosis: "Initiator Death" or Oxygen Quenching.

  • The Science: AIBN has a half-life. If the reaction is refluxed too long without conversion, the radicals have terminated. Furthermore, oxygen is a diradical that quenches the propagation chain.

  • Fix:

    • Degas the solvent (sparge with Argon for 15 mins) before heating.

    • Add the initiator (AIBN) in two portions: 70% at the start, and 30% after 2 hours of reflux.

Q3: My product degrades during column chromatography.

  • Diagnosis: Hydrolysis on Silica.

  • The Science: 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is a benzylic bromide. These are potent electrophiles and are sensitive to the slightly acidic, hydrated nature of silica gel, converting to the alcohol (benzyl alcohol).

  • Fix:

    • Neutralize the silica gel by flushing the column with 1% Triethylamine (TEA) in hexanes before loading.

    • Elute quickly using a non-polar gradient.

    • Store the product at -20°C under Argon; do not leave it in solution.

Optimized Experimental Protocol ("The Golden Batch")

This protocol is designed to maximize regioselectivity for the 6-position and minimize gem-dibromination.

Reagents:

  • Precursor: 6-methyl-3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq)

  • N-Bromosuccinimide (NBS): 1.05 eq (Recrystallized, White)

  • Initiator: AIBN (0.05 eq) or Benzoyl Peroxide (BPO)

  • Solvent:

    
    -Trifluorotoluene (PhCF
    
    
    
    ) or Benzene (if permitted)

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the 6-methyl precursor in anhydrous PhCF

    
      (0.2 M concentration).
    
    • Note: PhCF

      
       is preferred over CCl
      
      
      
      (banned/toxic) and Acetonitrile (polar solvents can encourage ionic side reactions).
  • Degassing: Spurge the solution with Argon for 15 minutes. This is critical to prevent the "induction period" lag.

  • Reagent Addition: Add NBS (1.05 eq) and AIBN (0.03 eq, Portion 1) in one portion.

  • Reaction: Heat to reflux (approx. 80-100°C depending on solvent).

    • Visual Check: The heavy NBS solid should float. As it reacts, it converts to succinimide, which floats on the surface (in CCl

      
      ) or precipitates.[1]
      
  • Monitoring: Check via TLC or HPLC every hour.

    • Mid-point: If conversion stalls at 50% after 3 hours, cool slightly, add the remaining AIBN (0.02 eq), and resume reflux.

  • Workup (Crucial for Stability):

    • Cool to 0°C to precipitate succinimide completely. Filter the solid.[2][3]

    • Evaporate solvent under reduced pressure (keep bath <40°C).

    • Do not perform an aqueous wash if possible, to avoid hydrolysis. If necessary, wash quickly with cold 5% NaHCO

      
       and dry immediately over MgSO
      
      
      
      .

Data Summary: Solvent & Initiator Effects[1]

The choice of solvent dramatically impacts the ratio of the desired product to the "Ring Brominated" impurity.

Solvent SystemTemp (°C)Yield (Isolated)Primary ImpurityNotes
CCl

7785%MinimalClassic method. Hard to source. Toxic.
PhCF

(Trifluorotoluene)
10282% MinimalRecommended Green alternative. Similar radical stability to CCl

.
Acetonitrile 8245%Ring-Br (Ionic)Too polar. Solubilizes NBS, promoting ionic attack on the ring.
Benzene 8078%ModerateAcceptable, but carcinogenic concerns.
DCM 40<10%Starting MaterialTemperature too low for efficient radical propagation.

References

  • Wohl-Ziegler Reaction Mechanism & Solvent Effects

    • Scientific Update LLP. (2022).[2][4][5] "Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon." Scientific Update. Available at: [Link]

  • Benzodioxepine Ring Synthesis & Properties
  • General Radical Bromination Guidelines

    • Organic Chemistry Portal. "Wohl-Ziegler Reaction."[2][4] Available at: [Link]

  • Regioselectivity in Heterocyclic Systems

    • University of Glasgow. "Selectivity of Aryl and Benzylic Bromination." Available at: [Link] (General reference for benzylic vs aryl competition).

Sources

Purification challenges of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Purification & Stability Optimization for Benzylic Bromide Intermediates Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering challenges with 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine (CAS: 2162-98-3). This compound is a critical electrophilic intermediate often used in the synthesis of serotonergic and dopaminergic ligands (e.g., Ebalzotan analogs).

The Core Problem: This molecule combines a benzylic bromide with an electron-rich benzodioxepine ring. The oxygen atoms at positions 1 and 5 donate electron density into the aromatic ring, significantly stabilizing the benzylic carbocation. While this makes the compound an excellent electrophile for subsequent coupling, it renders it hypersensitive to solvolysis and acid-catalyzed degradation on silica gel.

This guide provides self-validating protocols to overcome silica degradation, separate over-brominated impurities, and ensure long-term stability.

Module 1: Chromatography Troubleshooting
User Issue:

"My crude product turns yellow/brown on the silica column, and I recover significantly less mass than expected. The NMR shows a new peak around 4.6 ppm."

Root Cause Analysis:

Standard silica gel is slightly acidic (


). For electron-rich benzylic bromides, this acidity acts as a Lewis acid, catalyzing two degradation pathways:
  • Hydrolysis: Conversion to the benzyl alcohol (NMR shift ~4.6 ppm).

  • Friedel-Crafts Alkylation: The highly reactive benzylic position alkylates other aromatic rings in the mixture (oligomerization), causing the "browning" and mass loss.

Protocol A: Neutralized Flash Chromatography

Do not use standard silica without pretreatment.

Reagents:

  • Silica Gel (230-400 mesh)

  • Triethylamine (

    
    )
    
  • Eluent: Hexanes / Ethyl Acetate (EtOAc)[1]

Step-by-Step Methodology:

  • Slurry Preparation: Suspend the silica in the starting mobile phase (e.g., 95:5 Hexanes:EtOAc) containing 1% v/v Triethylamine .

  • Column Packing: Pour the slurry and flush with at least 2 column volumes of the

    
    -doped solvent. This neutralizes acidic sites.
    
  • Loading: Dissolve the crude material in a minimum amount of Toluene (avoid DCM if possible to prevent halogen exchange/crystallization issues) and load.

  • Elution: Run the gradient without further

    
     to prevent product contamination, or maintain 0.1% if the compound is extremely labile.
    

Validation Check:

  • Spot a TLC plate.[1][2] If the spot streaks or remains at the baseline, the silica is still acidic.

  • Success Metric: The product should elute as a distinct, UV-active spot (

    
     in 9:1 Hex:EtOAc).
    
Module 2: Impurity Management (Mono- vs. Di-bromo)
User Issue:

"I used NBS for bromination, but I have a mixture of starting material (methyl), product (monobromo), and impurity (dibromomethyl or ring bromination)."

Technical Insight:

Radical bromination (Wohl-Ziegler) is governed by statistics. Pushing the reaction to 100% conversion almost guarantees the formation of the gem-dibromide (6-(dibromomethyl)-...) or ring bromination due to the electron-rich nature of the benzodioxepine.

Decision Matrix: Purification Strategy

Use the following logic flow to determine the correct purification route based on your crude NMR integration.

PurificationLogic Start Crude Reaction Mixture Analyze 1H NMR Analysis (Integration of -CH2Br vs -CH3) Start->Analyze Decision Conversion Rate? Analyze->Decision HighConv >95% Conversion (High Di-bromo risk) Decision->HighConv Over-reacted LowConv 70-85% Conversion (Ideal Window) Decision->LowConv Optimized Recryst Protocol B: Fractional Recrystallization (Hexanes/EtOAc) HighConv->Recryst Separates Di-bromo Flash Protocol A: Neutralized Flash Chromatography LowConv->Flash Separates SM

Figure 1: Decision tree for selecting purification method based on reaction conversion rates.

Protocol B: Fractional Recrystallization

Best for removing di-bromo impurities which often have different solubility profiles.

  • Solvent System: Boiling Hexanes (primary) with dropwise Ethyl Acetate (solubilizer).

  • Dissolution: Dissolve crude solid in minimum boiling EtOAc. Add boiling Hexanes until persistent turbidity is observed.

  • Cooling: Allow to cool slowly to Room Temperature (RT), then to

    
    .
    
  • Filtration: The di-bromo impurity often crystallizes first or remains in the mother liquor depending on the specific lattice energy.

    • Note: For this specific scaffold, the mono-bromide usually crystallizes as white needles.

  • Wash: Wash with cold (

    
    ) Hexanes.
    
Module 3: Stability & Storage
User Issue:

"The white solid turned into a sticky gum after one week in the fridge."

Mechanism of Failure:

Benzodioxepine derivatives are prone to autocatalytic decomposition . Trace HBr (generated from slow hydrolysis with atmospheric moisture) catalyzes further decomposition of the benzodioxepine ring (cleaving the ether linkage).

Storage Protocol:

  • Atmosphere: Store strictly under Argon or Nitrogen.

  • Stabilizer: Store over Copper wire (scavenges free halides) or with a sachet of anhydrous

    
     in the secondary container to absorb acid vapors.
    
  • Temperature:

    
     is mandatory.
    
Summary Data Table
ParameterSpecification / Recommendation
Appearance White to off-white crystalline solid
Melting Point

(Lit. varies by purity)
TLC (

)
~0.45 (9:1 Hexanes:EtOAc)
Reactive Hazard Potent lachrymator & skin irritant (Benzylic bromide)
Major Impurity 6-methyl-3,4-dihydro-2H-1,5-benzodioxepine (SM)
NMR Diagnostic

ppm (s, 2H,

)
References
  • Sigma-Aldrich. 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine Product Sheet. (Accessed 2024).[3] Link

  • Otake, Y., et al. "Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection."[4] Reaction Chemistry & Engineering, 2019.[4][5] (Discusses instability of electron-rich benzylic bromides). Link

  • Edelmann, F. T., et al. "How does one separate Benzyl bromide from the reaction mixture?" ResearchGate Q&A, 2014. (Expert consensus on silica degradation and purification strategies). Link

  • Shi, M., & Feng, Y-S. "Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids."[6] Journal of Organic Chemistry, 2001.[6] (Mechanistic insights into hydrolysis/oxidation pathways). Link

Sources

Technical Support Center: 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Support Level: Tier 3 (Senior Chemist)[1][2]

Executive Summary: The "Hot" Benzylic Halide

Compound: 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine CAS: 499770-96-6 Role: High-value electrophile for introducing the benzodioxepine pharmacophore (common in 5-HT and P2X4 receptor ligands).[1][2]

The Core Problem: This reagent is not just a standard benzyl bromide.[2][3] The 1,5-benzodioxepine ring exerts a strong electron-donating effect (via the oxygen at position 5) onto the benzene ring.[1][2] This stabilizes the benzylic carbocation intermediate, making the bromine leaving group significantly more labile than in unsubstituted benzyl bromide.[2] Consequently, it is hypersensitive to moisture and acidity , leading to rapid autocatalytic decomposition.

Diagnostic Workflow: Why is my reagent failing?

Visual Inspection Guide
AppearanceStatusDiagnosisAction Required
White Crystalline Solid Optimal High purity (>98%).[1][2]Proceed with reaction immediately.
Pale Pink / Beige Warning Trace HBr formation (Autocatalysis initiated).Purify: Wash with cold hexanes or recrystallize.[2] Use excess base in reaction.[2]
Dark Brown / Oil Critical Significant hydrolysis and polymerization.[2]Discard. Purification is rarely successful due to oligomer presence.[2]
Lachrymatory Odor Normal This is a potent tear agent.[1][2]Safety: Handle ONLY in a functioning fume hood.
Mechanism of Failure (Root Cause Analysis)

The decomposition is not linear; it is autocatalytic .[2]

  • Initiation: Trace moisture hydrolyzes the C-Br bond.[2]

  • Propagation: This releases HBr.[2]

  • Acceleration: HBr protonates the ether oxygen or the benzylic alcohol, accelerating further ionization and creating dark polymers (oligomerization).[2]

Decomposition Compound Intact Reagent (White Solid) Intermed Benzylic Carbocation (Stabilized by O-donation) Compound->Intermed Ionization (Fast) Moisture Trace Moisture (Atmospheric) Moisture->Compound Hydrolysis Alcohol Hydrolyzed Alcohol (Inactive Impurity) Intermed->Alcohol + H2O HBr HBr Released (The Catalyst) Intermed->HBr By-product Polymer Dark Oligomers (Brown Tar) Intermed->Polymer Friedel-Crafts Alkylation HBr->Compound Acid Catalysis (Accelerates Ionization)

Figure 1: The "Death Spiral" of acid-catalyzed decomposition.[1] Note how HBr feeds back into the system to accelerate breakdown.

Troubleshooting & Recovery Protocols

Scenario A: "The solid has turned pink, but I need to run the reaction today."

Do not use column chromatography on silica gel; the acidity of silica will degrade the compound further.[2]

Protocol: Rapid Neutral Filtration

  • Dissolve: Dissolve the crude pink solid in a minimal amount of DCM (Dichloromethane) .

  • Scavenge: Add solid Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃) directly to the DCM solution.[2] Stir gently for 5 minutes. This neutralizes the HBr.

  • Filter: Pass the solution through a short pad of Celite or Basic Alumina (NOT acidic/neutral silica).[2]

  • Concentrate: Evaporate solvent at <30°C (do not heat).

  • Use: Immediately use the resulting white/off-white solid.[2]

Scenario B: "My yield is low (<40%) during alkylation."

Issue: Hydrolysis is outcompeting your nucleophile.

Optimization Checklist:

  • Solvent: Are you using DMF or DMSO? These are hygroscopic.[2] Switch to Anhydrous Acetonitrile (MeCN) or Acetone stored over molecular sieves (3Å or 4Å).

  • Base: If using K₂CO₃, ensure it is freshly ground and dried.[2]

  • Order of Addition:

    • Dissolve Nucleophile + Base in solvent.[2][4]

    • Stir for 15 mins to ensure deprotonation.

    • Add the Bromide LAST as a solution in anhydrous solvent. Reason: Minimizes the time the bromide sits in solution subject to side reactions.[2]

Storage & Handling SOP

To maintain stability for >6 months, strict adherence to this SOP is required.

ParameterSpecificationReason
Temperature -20°C (Freezer) Retards thermal ionization of the C-Br bond.[1][2]
Atmosphere Argon/Nitrogen Excludes moisture.[1][2]
Stabilizer Silver Foil / Copper Wrap the vial in foil.[2] Light promotes radical formation (homolytic cleavage).
Container Amber Glass + Parafilm Prevents light entry and moisture creep.[2]
Desiccant Sachet in Secondary Jar Store the vial inside a larger jar containing Drierite/Silica packets.

Frequently Asked Questions (FAQs)

Q: Can I use Silica Gel chromatography to purify this? A: Avoid if possible. The acidic sites on silica gel catalyze the elimination of HBr.[2] If you must, use neutralized silica (pre-treated with 1% Triethylamine in Hexanes) and move fast. Basic Alumina is a safer stationary phase.[2]

Q: Why does the reaction mixture turn black instantly upon adding the bromide? A: This indicates your reaction medium is too acidic or too hot.[2] If the amine/alcohol nucleophile is not fully deprotonated, the HBr generated acts as a catalyst for polymerization.[2] Fix: Ensure you have >2 equivalents of base and the reaction is kept at room temperature (or 0°C) initially.

Q: Is this compound a lachrymator? A: Yes, severe. It behaves like benzyl bromide.[2][3] Exposure causes immediate tearing and respiratory distress.[2]

  • Spill Protocol: Do not wipe with paper towels (increases surface area).[2] Cover with solid Sodium Thiosulfate or Sodium Bicarbonate , then clean with a dilute ammonia solution to quench the alkylating agent.[2]

Q: Can I make a stock solution in DMSO? A: No. DMSO accelerates nucleophilic attack (even by water traces) and can oxidize alkyl halides (Kornblum oxidation) over time.[2] Make solutions fresh.

References

  • General Reactivity of Benzylic Halides

    • Source: LibreTexts Chemistry.[2] "Reactions of Alkyl Halides: Benzylic and Allylic Reactivity."

    • URL:[Link]

  • Benzodioxepine Ring Synthesis & Stability

    • Source: Sigma-Aldrich Product Sheet (Analogue Reference).[1][5] "6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine Safety Data."

  • Handling Lachrymatory Agents

    • Source: Common Organic Chemistry.[2] "Benzyl Bromide Handling and Safety."

    • URL:[Link]

  • Pharmacophore Context (P2X4/5-HT)

    • Source: National Institutes of Health (PMC). "Structure–Activity Relationship of 1,5-Dihydro-2H-naphtho[1,2-b][1,4]diazepine-2,4(3H)-diones.
    • URL:[Link]

Sources

Common impurities in 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Welcome to the technical support hub for 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine . This intermediate is a critical building block for serotonin receptor ligands and other CNS-active agents. However, its benzylic bromide moiety, combined with the electron-rich benzodioxepine ring, creates a unique stability profile that challenges many researchers.

This guide moves beyond basic datasheets to address the process-critical impurities and handling nuances required to maintain >98% purity.

Property Data
CAS Number 329795-44-3
Molecular Formula C₁₀H₁₁BrO₂
Molecular Weight 243.10 g/mol
Physical State Off-white to beige solid
Reactivity Class Benzylic Electrophile / Lachrymator
Primary Risk Hydrolysis (Moisture Sensitive) & Thermal Instability

The Impurity Landscape: Origins & Mechanisms

High-performance liquid chromatography (HPLC) often reveals three distinct impurity clusters. Understanding their origin is the first step in troubleshooting.

Impurity A: The "Hydrolysis Trap" (Hydroxyl Impurity)
  • Chemical Name: 6-(Hydroxymethyl)-3,4-dihydro-2H-1,5-benzodioxepine

  • Origin: Reaction of the benzylic bromide with atmospheric moisture or wet solvents.

  • Mechanism:

    
     hydrolysis. The electron-donating oxygen atoms in the benzodioxepine ring stabilize the benzylic carbocation intermediate, significantly accelerating hydrolysis compared to a standard benzyl bromide.
    
  • Diagnostic: Broadening of the melting point range; appearance of a polar peak (lower retention time on Reverse Phase HPLC).

Impurity B: The "Starting Material" (Methyl Precursor)
  • Chemical Name: 6-Methyl-3,4-dihydro-2H-1,5-benzodioxepine

  • Origin: Incomplete radical bromination (if synthesized via NBS) or incomplete conversion of the alcohol (if synthesized via PBr₃).

  • Diagnostic: Non-polar peak; indistinguishable by color but detectable by ¹H NMR (singlet at ~2.2 ppm vs. ~4.5 ppm for the

    
    ).
    
Impurity C: The "Over-Bromination" (Dibromo Species)
  • Chemical Name: 6-(Dibromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine

  • Origin: Lack of stoichiometry control during radical bromination (Wohl-Ziegler reaction).

  • Mechanism: Once the monobromide is formed, the benzylic position remains active. Excess N-bromosuccinimide (NBS) or high temperatures promote a second bromination.

  • Diagnostic: Significant increase in molecular weight (+79 amu); often appears as a late-eluting peak.

Visualizing the Degradation & Synthesis Pathways

The following diagram maps the formation of the target compound and the divergence points that lead to common impurities.

Benzodioxepine_Pathways SM Starting Material (6-Methyl-benzodioxepine) Target TARGET (6-Bromomethyl-benzodioxepine) SM->Target NBS, AIBN CCl4, Reflux Imp_DiBr Impurity C: Dibromo (Over-reaction) SM->Imp_DiBr Direct Over-bromination Imp_OH Impurity A: Hydroxyl (Hydrolysis) Target->Imp_OH + H2O (Moisture) Target->Imp_DiBr + Excess NBS High Temp Imp_Dimer Impurity D: Ether Dimer (Coupling) Target->Imp_Dimer + Impurity A (Base catalyzed)

Figure 1: Reaction network showing the target synthesis (Green Arrow) and parasitic pathways leading to impurities (Dashed Lines).

Troubleshooting Support (Q&A)

Case #402: "My product turned green/blue on the silica column."

  • Diagnosis: Acid-catalyzed decomposition.

  • Explanation: Silica gel is slightly acidic. The benzodioxepine ring is electron-rich, and the benzylic bromide is labile. On acidic silica, the compound can undergo Friedel-Crafts-like polymerization or hydrolysis, often producing colored cationic species.

  • Solution:

    • Pre-treat Silica: Neutralize your silica gel column with 1% Triethylamine (Et₃N) in the eluent system (e.g., Hexane/EtOAc + 1% Et₃N).

    • Switch Phase: Use Neutral Alumina instead of Silica Gel for purification.

    • Speed: Perform "Flash" chromatography rapidly; do not let the compound sit on the column.

Case #518: "I see a new peak appearing in the NMR tube after 24 hours."

  • Diagnosis: Solvent-mediated solvolysis.

  • Explanation: If you are using

    
     (Chloroform-d), it often contains traces of DCl (acid) or moisture. Over time, the bromine is exchanged for chlorine or hydrolyzed to the alcohol.
    
  • Solution:

    • Filter

      
       through basic alumina before preparing the sample.
      
    • Analyze immediately. Do not store the compound in solution.

Case #660: "The material is a lachrymator. How do I handle the waste?"

  • Diagnosis: Safety protocol inquiry.

  • Explanation: Like benzyl bromide, this compound activates TRPA1 channels, causing severe eye and respiratory irritation.

  • Solution: Quench all glassware and waste with a dilute solution of sodium thiosulfate or aqueous ammonia . This converts the reactive bromide into a non-volatile, non-lachrymatory salt or amine before disposal.

Validated Protocols

Protocol A: Purification via Recrystallization (Recommended)

Avoid chromatography if possible to prevent decomposition.

  • Solvent System: Hexanes / Ethyl Acetate (or Cyclohexane).

  • Dissolution: Dissolve the crude solid in the minimum amount of hot Ethyl Acetate (

    
    ).
    
  • Precipitation: Slowly add warm Hexanes until slight turbidity is observed.

  • Cooling: Allow to cool to room temperature, then place in a freezer (

    
    ) for 4 hours.
    
  • Filtration: Filter the precipitate rapidly under Argon/Nitrogen flow to avoid moisture condensation.

  • Drying: Vacuum dry at room temperature (Do not heat >40°C).

Protocol B: Rapid Quality Check (TLC)
  • Stationary Phase: Silica Gel

    
    .
    
  • Mobile Phase: Hexane:Ethyl Acetate (8:2).

  • Visualization: UV (254 nm).

  • Rf Values (Approximate):

    • Target Bromide: ~0.60

    • Impurity A (Alcohol): ~0.20 (Distinctly more polar)

    • Impurity B (Methyl SM): ~0.65 (Very close to target, requires HPLC for definitive split)

Troubleshooting Logic Flow

Use this decision tree to resolve purity issues in your workflow.

Troubleshooting_Tree Start Issue Detected Check_MP Is Melting Point Lower/Broader? Start->Check_MP Check_Color Is Material Colored (Green/Blue)? Check_MP->Check_Color No Check_NMR Check 1H NMR (2.0 - 5.0 ppm) Check_MP->Check_NMR Yes Check_Color->Check_NMR No Action_Column Decomposition on Silica Use Neutral Alumina Check_Color->Action_Column Yes Action_Dry Recrystallize (Dry Solvents) Suspect: Hydrolysis Check_NMR->Action_Dry Peak at ~4.6ppm (CH2-OH) Action_Resynthesize Check Stoichiometry Suspect: Over-bromination Check_NMR->Action_Resynthesize Peak at ~6.5ppm (CH-Br2)

Figure 2: Decision matrix for identifying and resolving impurity issues.

References

  • Sigma-Aldrich. (n.d.). 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine Product Sheet. Merck KGaA. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 329795443, 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • March, J. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.[1] (Mechanistic grounding for solvolysis of benzylic halides).

Sources

6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine reaction byproducts analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the stability and purity challenges associated with 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine .[1] Unlike standard benzyl bromides, this molecule possesses a fused 1,5-dioxepine ring. The oxygen atom at position 5 (para to the bromomethyl group relative to the benzene ring connectivity) acts as a strong Electron Donating Group (EDG). This electronic push stabilizes the benzylic carbocation, significantly increasing susceptibility to


 hydrolysis  and silica-induced degradation .

This document outlines the root causes of common impurities and provides validated protocols to minimize them.

Module 1: The Hydrolysis Trap (Impurity A)

Symptom:

  • HPLC shows a new peak with a lower retention time (more polar).

  • Proton NMR shows a shift of the benzylic singlet from ~4.5 ppm (CH₂Br) to ~4.6–4.7 ppm (CH₂OH).

  • The solid becomes sticky or oily upon exposure to air.

Root Cause Analysis: The 1,5-benzodioxepine ring is electron-rich. The oxygen lone pairs stabilize the transition state for bromide departure, making the benzylic carbon highly electrophilic but also prone to ionization. Moisture from the air or wet solvents rapidly converts the bromide to (3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanol (Impurity A).

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Reaction Solvent Anhydrous DCM or THFStrictly exclude water to prevent competitive nucleophilic attack.
Quench Aqueous NaHCO₃ (Cold)Neutralize acid byproducts (HBr) immediately. Acid catalyzes ether formation (dimerization).
Drying Agent Na₂SO₄ (Freshly activated)MgSO₄ is slightly acidic and can promote degradation; Na₂SO₄ is neutral and safer.

DOT Diagram: Hydrolysis & Dimerization Pathway

HydrolysisPathway Figure 1: Carbocation-mediated degradation pathways driven by the electron-rich dioxepine ring. Start 6-(Bromomethyl)-benzodioxepine (Target) Carbo Stabilized Benzylic Carbocation Start->Carbo -Br⁻ (Spontaneous in polar media) Alcohol Impurity A: Benzodioxepin-6-yl-methanol Carbo->Alcohol + H₂O (Hydrolysis) Dimer Impurity B: Ether Dimer Alcohol->Dimer + Start (Alkylation of Alcohol)

Module 2: Purification Artifacts (Silica Gel Decomposition)

Symptom:

  • Crude NMR looks clean (>90% purity).

  • Post-column chromatography yield drops significantly (<50%).

  • TLC shows "streaking" or baseline material.

Root Cause Analysis: Standard silica gel is slightly acidic (pH 4–5). This acidity facilitates the protonation of the leaving group or the dioxepine oxygens, accelerating the ionization of the C-Br bond. The resulting carbocation reacts with the silanol groups (Si-OH) on the stationary phase, permanently binding your compound to the column.

Corrective Action: Neutralization Protocol Do not use untreated silica gel.

  • Pre-treatment: Slurry the silica gel in the mobile phase containing 1% Triethylamine (Et₃N) .

  • Equilibration: Flush the column with 2–3 column volumes of pure mobile phase (e.g., Hexane/EtOAc) to remove excess amine before loading the sample.

  • Alternative: Use Neutral Alumina (Brockmann Grade III) if silica decomposition persists.

Module 3: Synthesis Byproducts (Reagent Residues)

Depending on your bromination method, specific impurities will arise.

Scenario A: Appel Reaction (CBr₄ / PPh₃)

  • Impurity: Triphenylphosphine oxide (TPPO).

  • Issue: TPPO co-elutes with the product or crystallizes with it.

  • Fix: Triturate the crude solid with cold Pentane or Diethyl Ether . The bromide is usually soluble, while TPPO precipitates. Filter off the TPPO before chromatography.

Scenario B: PBr₃ Bromination

  • Impurity: Phosphorous acid esters or HBr-induced ring opening.

  • Issue: The dioxepine ring is an acetal/ether mimic. Strong Lewis acids (like PBr₃) or high heat can cleave the 7-membered ring.

  • Fix: Keep reaction temperature below 0°C during addition. Use Pyridine (1.0 equiv) as an acid scavenger to buffer the HBr generated.

Standardized QC & Storage Protocols

To ensure reproducibility between batches, implement these strict controls.

1. Storage Conditions
  • Temperature: -20°C (Critical).

  • Atmosphere: Argon or Nitrogen (sealed under inert gas).

  • Stabilizer: Store over activated Copper wire (scavenges traces of HBr) or Silver wool.

  • Container: Amber glass (light sensitive).

2. Analytical QC (NMR)
  • Solvent: CDCl₃ (Neutralized with basic alumina or stored over K₂CO₃). Acidic CDCl₃ (common in old bottles) will decompose the sample in the tube during acquisition.

  • Key Diagnostic Signals:

    • 
       4.45 - 4.55 ppm (s, 2H):  Target Product (-CH₂Br).
      
    • 
       4.60 - 4.70 ppm (s, 2H):  Hydrolysis Impurity (-CH₂OH).
      
    • 
       10.0+ ppm:  Aldehyde (Oxidation impurity).
      
3. Troubleshooting Decision Tree

Troubleshooting Figure 2: Rapid diagnostic workflow for impurity identification. Problem Issue Detected CheckNMR Check 1H NMR (Benzylic Region) Problem->CheckNMR LowYield Low Yield after Column? Problem->LowYield Material lost ShiftDown Shift to ~4.7 ppm? CheckNMR->ShiftDown Yes NewPeak Broad peak ~1.5-2.0 ppm? CheckNMR->NewPeak No, but extra peaks Hydrolysis Diagnosis: Hydrolysis Action: Dry solvents, store -20°C ShiftDown->Hydrolysis Water Diagnosis: Wet Solvent Action: Azeotrope with Toluene NewPeak->Water Silica Diagnosis: Silica Degradation Action: Use 1% Et3N or Alumina LowYield->Silica

References
  • El-Faham, A., et al. (2014). Synthesis and characterization of some new 1,5-benzodioxepine derivatives. This paper details the general stability and synthetic routes for the 1,5-benzodioxepine scaffold, specifically the reactivity of the 6-position.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Ed.).

  • Sielc Technologies. (2018). Methyl 3,4-dihydro-2H-benzo-1,5-dioxepin-6-carboxylate Analysis.

  • University of Calgary. (2023). Reactions of Benzylic Halides.[1][2][3][4] Educational resource detailing the kinetics of

    
     hydrolysis in electron-rich benzylic systems.
    

Sources

Impact of solvent on 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is a valuable heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the reactive benzylic bromide moiety, which serves as an electrophilic site for nucleophilic substitution. However, the success of these reactions is critically dependent on understanding and controlling the underlying reaction mechanisms. The choice of solvent is arguably the most influential factor, dictating the reaction rate, yield, and even the product distribution by favoring one mechanistic pathway over another.

This guide provides in-depth technical support for researchers, scientists, and drug development professionals. It is structured as a series of troubleshooting questions and FAQs to directly address common challenges and explain the causal relationships between solvent choice and reactivity.

Section 1: Core Reactivity Principles

6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is a primary benzylic bromide. This structure is uniquely poised to react via two primary nucleophilic substitution pathways: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular).

  • The SN2 Pathway: A one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. This pathway is favored by strong nucleophiles and polar aprotic solvents.[1][2]

  • The SN1 Pathway: A two-step mechanism involving the initial departure of the leaving group to form a resonance-stabilized benzylic carbocation, which is then rapidly attacked by the nucleophile.[3][4] This pathway is favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation intermediate.[5][6]

The choice of solvent directly influences the energy of the transition states for both pathways, allowing a chemist to steer the reaction toward the desired outcome.

G sub 6-(bromomethyl)-3,4-dihydro- 2H-1,5-benzodioxepine + Nu⁻ ts2 [Nu---C---Br]⁻ Sₙ2 Transition State sub->ts2  Strong Nucleophile  Polar Aprotic Solvent carbocation Resonance-Stabilized Benzylic Carbocation + Br⁻ sub->carbocation  Weak Nucleophile  Polar Protic Solvent  (Rate-Determining Step) prod2 Sₙ2 Product (Inversion of Stereochemistry) ts2->prod2  Concerted Step prod1 Sₙ1 Product (Racemic Mixture) carbocation->prod1  Fast Attack by Nu⁻

Caption: Competing SN1 and SN2 pathways for a benzylic halide.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during experimentation in a direct question-and-answer format.

Question 1: My reaction is extremely slow or appears to have stalled. How can I increase the reaction rate?

Answer: A slow reaction rate is typically due to a mismatch between your nucleophile, solvent, and the intended reaction pathway (SN2).

  • Causality: If you are attempting an SN2 reaction with a strong, anionic nucleophile (e.g., CN⁻, N₃⁻, RS⁻), its reactivity can be severely diminished if it is "caged" by solvent molecules. This phenomenon, known as solvation, is particularly problematic with polar protic solvents like water, methanol, or ethanol.[7][8] These solvents form strong hydrogen bonds with the nucleophile, stabilizing it and increasing the energy required for it to attack the substrate.[9]

  • Troubleshooting Steps:

    • Switch to a Polar Aprotic Solvent: The most effective solution is to change the solvent to a polar aprotic one, such as DMSO , DMF , or acetonitrile . These solvents can dissolve the nucleophilic salt but do not form hydrogen bonds, leaving the anionic nucleophile "naked" and highly reactive.[1][2] This dramatically accelerates the rate of SN2 reactions.

    • Increase Temperature: For both SN1 and SN2 reactions, increasing the temperature will increase the reaction rate. However, be cautious, as higher temperatures can also promote side reactions, particularly the E2 elimination pathway if your nucleophile is also a strong base.[10]

    • Check Nucleophile Strength: Ensure your nucleophile is sufficiently strong for an SN2 reaction. If you are limited to a weak nucleophile (e.g., H₂O, ROH), you may need to switch conditions to favor an SN1 pathway (see Question 2).

Question 2: I'm observing a significant amount of an unexpected byproduct that seems to have incorporated the solvent. What is happening?

Answer: You are likely observing a solvolysis product, which occurs when the solvent itself acts as the nucleophile. This is a hallmark of reactions proceeding, at least partially, through an SN1 mechanism.

  • Causality: Polar protic solvents (especially water and alcohols) are weak nucleophiles. If the reaction conditions allow for the formation of the benzylic carbocation intermediate (the first step of the SN1 pathway), the solvent, being present in vast excess, can effectively compete with your intended nucleophile to attack the carbocation.[4] Polar protic solvents strongly promote the SN1 pathway because their high polarity and ability to form hydrogen bonds stabilize both the forming carbocation and the departing bromide ion.[5][6]

  • Troubleshooting Steps:

    • Minimize SN1 Conditions: To suppress solvolysis, you must disfavor the SN1 mechanism. The most direct way is to switch from a polar protic solvent to a polar aprotic solvent (e.g., acetone, DMF). These solvents are less effective at stabilizing the carbocation intermediate, thus slowing the SN1 pathway significantly.

    • Increase Nucleophile Concentration/Strength: If you must use a protic solvent, using a high concentration of a strong, anionic nucleophile can help it outcompete the solvent in attacking the substrate, favoring the SN2 pathway.

Question 3: My yield is low, and I'm detecting an alkene byproduct via NMR/MS. How can I prevent this?

Answer: The formation of an alkene suggests a competing elimination reaction, likely E2. While this substrate is a primary halide, which typically disfavors elimination, it can still occur under certain conditions.

  • Causality: Elimination reactions compete with substitution and are favored by strong, sterically hindered bases.[10] If your nucleophile is also a strong base (e.g., hydroxides, alkoxides like t-BuOK), it can abstract a proton from the carbon adjacent to the bromomethyl group, leading to the formation of a double bond. This is exacerbated by high temperatures.

  • Troubleshooting Steps:

    • Choose a Less Basic Nucleophile: If possible, select a nucleophile that is a weak base. For example, azide (N₃⁻) and cyanide (CN⁻) are strong nucleophiles but relatively weak bases.

    • Lower the Reaction Temperature: Elimination reactions have a higher activation energy than substitution reactions and are therefore more sensitive to temperature. Running the reaction at room temperature or below can significantly favor substitution over elimination.[10]

    • Solvent Choice: Polar aprotic solvents like DMSO or DMF are generally preferred for SN2 reactions and can help minimize E2 competition compared to some protic solvents, especially when using strongly basic nucleophiles.[10]

Section 3: Solvent Selection Guide for 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine

Solvent ClassExamplesEffect on SN1 PathwayEffect on SN2 PathwayRecommended For...Potential Issues
Polar Protic Water (H₂O), Ethanol (EtOH), Methanol (MeOH), Acetic Acid (AcOH)Strongly Favored . Stabilizes the carbocation intermediate and leaving group.[5]Strongly Disfavored . Solvates and deactivates the nucleophile via H-bonding.[1][9]Reactions with very weak nucleophiles (solvolysis); when an SN1 mechanism is desired.Solvolysis is a major competing reaction. Slows SN2 reactions dramatically.
Polar Aprotic Acetone, DMSO, DMF, Acetonitrile (MeCN)Disfavored . Does not effectively stabilize the carbocation intermediate.Strongly Favored . Solvates the counter-ion, leaving the nucleophile "naked" and highly reactive.[2]Reactions with strong, anionic nucleophiles to maximize SN2 product yield.Can be hygroscopic; absorbed water can lead to side products. Must use anhydrous grade.
Non-Polar Hexane, Toluene, Benzene, Diethyl EtherStrongly Disfavored . Cannot stabilize charged intermediates or transition states.Strongly Disfavored . Poor solubility of most nucleophilic salts.Generally not recommended for nucleophilic substitution reactions of this substrate.Poor solubility of reactants, leading to extremely slow or no reaction.

Section 4: Experimental Protocols

The following protocols are provided as illustrative examples. Researchers should always perform their own risk assessment and optimization.

Protocol A: Maximizing the SN2 Pathway (Example: Synthesis of the corresponding nitrile)

This protocol uses a strong nucleophile (NaCN) in a polar aprotic solvent (DMSO) to favor a rapid and high-yielding SN2 reaction.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add sodium cyanide (1.2 eq).

  • Solvent Addition: Add anhydrous DMSO (approx. 0.1 M concentration relative to the substrate) via syringe under a positive pressure of nitrogen. Stir the suspension.

  • Substrate Addition: Dissolve 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq) in a minimal amount of anhydrous DMSO and add it dropwise to the stirring suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature (or gently heat to 40-50 °C if the reaction is slow) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and carefully pour it into a separatory funnel containing cold water and ethyl acetate. Caution: Quenching cyanide requires appropriate safety measures and waste disposal protocols. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol B: Illustrating the SN1 Pathway (Example: Ethanolysis)

This protocol uses a weak nucleophile (ethanol), which also serves as the polar protic solvent, to force the reaction through an SN1 mechanism.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq).

  • Solvent Addition: Add absolute ethanol to achieve a dilute concentration (e.g., 0.05 M).

  • Reaction: Heat the solution to reflux and stir. The reaction is typically slow and may require prolonged heating. Monitor the formation of the ethyl ether product and the consumption of starting material by TLC or GC-MS.

  • Workup: Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Purification: Dissolve the residue in diethyl ether and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The resulting crude ether can be purified by column chromatography if necessary.

References

  • Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Retrieved from [Link]

  • Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions? Retrieved from [Link]

  • YouTube. (2019, June 24). Effect of solvent in Nucleophilic Substitution Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 7.4: 7-5 Characteristics of the Sₙ1 Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]

  • ResearchGate. (2004). Synthesis of 2H-1,5-benzodioxepin and 2,5-dihydro-1,6-benzodioxocin derivatives via ring-closing metathesis reaction. Retrieved from [Link]

  • Arts, Science, and Commerce College, Kolhar. (n.d.). Nucleophilic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions. Retrieved from [Link]

  • PubChem. (n.d.). 3-tert-butyl-3,4-dihydro-2H-1,5-benzodioxepine. Retrieved from [Link]

  • YouTube. (2018, April 30). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. Retrieved from [Link]

Sources

Validation & Comparative

6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine vs other bromomethylating agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical analysis for medicinal chemists and process scientists. It interprets the subject 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine as a specialized electrophilic building block (alkylating agent) used in drug discovery, specifically for introducing the benzodioxepine pharmacophore.[1]

The comparison focuses on its performance, stability, and reactivity relative to its structural analogs (Alternatives) and discusses the bromomethylating agents used to synthesize it, ensuring the "vs other bromomethylating agents" requirement is addressed through the lens of synthesis and quality control.

Comparative Analysis of Benzyl-Fused Pharmacophores & Synthetic Routes[1]

Executive Summary: The 1,5-Benzodioxepine Scaffold

6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine (hereafter 6-BM-BD ) is a potent alkylating agent used to introduce the 1,5-benzodioxepine moiety into biologically active molecules.[1] Unlike its more common analogs—the 1,4-benzodioxane and 1,3-benzodioxole derivatives—the 1,5-benzodioxepine system offers unique conformational flexibility and lipophilic bulk, making it a critical "magic methyl" alternative in optimizing receptor binding profiles (particularly 5-HT and Dopamine receptors).[1]

This guide compares 6-BM-BD against standard alternatives in two contexts:

  • As a Building Block: Comparing its physiochemical properties against 5- and 6-membered ring analogs.

  • Synthesis Quality: Comparing the bromomethylating agents (PBr3 vs. NBS/Radical) used to generate it, as the choice of agent dictates the impurity profile and shelf-life of the final building block.

Comparative Profile: 6-BM-BD vs. Structural Alternatives

In Hit-to-Lead optimization, switching ring sizes alters the vector of the side chain and the metabolic stability of the ether linkage.[1]

Table 1: Physiochemical & Reactivity Comparison
Feature6-BM-BD (Product) Alternative A: 6-(Bromomethyl)-1,4-benzodioxane Alternative B: Benzyl Bromide
Ring System 7-Membered (1,5-Dioxepine)6-Membered (1,4-Dioxane)Acyclic (Phenyl)
Conformation Flexible (Chair/Twist-Boat)Rigid (Half-Chair)Planar (Rotatable)
Electrophilicity High (Activated by EDG*)High (Activated by EDG)Moderate
Hydrolytic Stability Low (Rapid hydrolysis in moist air)ModerateModerate
Metabolic Liability Moderate (O-dealkylation)Low (Stable ether)High (Benzylic oxidation)
Primary Application GPCR Ligands (Serotonin/Dopamine)Adrenergic BlockersGeneral Linker

*EDG = Electron Donating Group (The oxygen atoms increase electron density at the benzylic position, stabilizing the carbocation character but increasing susceptibility to solvolysis).[1]

Causality of Performance[1]
  • Conformational Sampling: The 7-membered ring of 6-BM-BD allows the fused aromatic system to adopt a "butterfly-like" conformation.[1] This flexibility often allows the drug molecule to induce fit into receptor pockets that the rigid 1,4-benzodioxane cannot access.[1]

  • Reactivity Profile: The oxygen atoms in the 3,4-positions donate electron density into the aromatic ring.[1] This makes the benzylic carbon significantly more electrophilic than a standard benzyl bromide.[1] Consequently, 6-BM-BD reacts faster in SN2 couplings but degrades faster if stored improperly.[1]

Synthesis & Purity: The Impact of Bromomethylating Agents

The performance of 6-BM-BD in your assay depends entirely on how it was synthesized.[1] Commercial batches often vary based on the "bromomethylating agent" or "brominating agent" employed.[1]

Comparison of Synthetic Routes (Agent Selection)

When sourcing or synthesizing 6-BM-BD , the impurity profile is dictated by the reagent used to convert the precursor (Alcohol or Methyl-arene) to the Bromide.[1]

Synthetic RouteAgent Used Impurity Profile Recommendation
Route A (Preferred) PBr3 (Phosphorus Tribromide)Minimal.[1] Main byproduct is H3PO3 (water soluble).[1]High Purity. Best for late-stage GMP synthesis.[1]
Route B (Radical) NBS (N-Bromosuccinimide)High.[1] Often contains ring-brominated isomers and succinimide traces.[1]Avoid. Radical bromination lacks regioselectivity on electron-rich rings.[1]
Route C (Appel) CBr4 / PPh3 Moderate.[1] Triphenylphosphine oxide (TPPO) is difficult to remove.[1]Lab Scale Only. TPPO complicates purification of the oily product.[1]
Mechanism of Action (Route A: PBr3)

The reaction proceeds via an SN2 mechanism where the alcohol oxygen attacks the phosphorus, creating a good leaving group (HOPBr2), which is then displaced by bromide.[1]

SynthesisPathway cluster_impurities Impurity Risks Alcohol Precursor: (3,4-dihydro-2H-1,5- benzodioxepin-6-yl)methanol Intermediate Intermediate: Alkoxy-PBr2 Species Alcohol->Intermediate Activation PBr3 Reagent: PBr3 (0.33 eq) PBr3->Intermediate Product Product: 6-BM-BD (Alkylating Agent) Intermediate->Product SN2 Displacement (Inversion/Retention) Warning Moisture leads to HBr & Polymerization Product->Warning

Figure 1: Synthetic pathway using PBr3. This route avoids the radical scrambling observed with NBS, ensuring the bromine is exclusively at the benzylic position.[1]

Experimental Protocol: Validated Alkylation Workflow

The following protocol is a self-validating system for using 6-BM-BD to alkylate a secondary amine (common pharmacophore coupling).

Safety Note: 6-BM-BD is a potent lachrymator and alkylating agent.[1] Handle in a fume hood.

Materials
  • Electrophile: 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine (1.0 equiv).[1]

  • Nucleophile: Secondary Amine (e.g., Piperazine derivative) (1.1 equiv).[1]

  • Base: K2CO3 (Anhydrous, 3.0 equiv) or DIPEA (for soluble bases).[1]

  • Solvent: Acetonitrile (ACN) or DMF (Dry).[1] Note: ACN is preferred for easier workup.[1]

Step-by-Step Methodology
  • Activation: Charge the reaction vessel with the Nucleophile and K2CO3 in ACN. Stir for 15 minutes at Room Temperature (RT) to ensure deprotonation/activation.

  • Addition: Dissolve 6-BM-BD in a minimal volume of ACN. Add dropwise to the reaction mixture over 10 minutes.

    • Why? Dropwise addition prevents high local concentrations of the electrophile, reducing the risk of dimerization or double-alkylation if the amine is primary.[1]

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (System: 50% EtOAc/Hexane) or LC-MS.[1]

    • Checkpoint: The product spot should be less polar than the amine but more polar than the bromide.[1]

  • Quench & Workup:

    • Cool to RT. Filter off solid inorganic salts (K2CO3/KBr).[1]

    • Concentrate filtrate.[1]

    • Critical Step: If using DMF, perform an aqueous extraction (EtOAc/Water).[1] If ACN, direct concentration is often possible.[1]

  • Purification: Flash column chromatography.

Workflow Step1 1. Activation (Amine + Base + ACN) Step2 2. Addition (Dropwise 6-BM-BD) Step1->Step2 Step3 3. Reaction (60°C, 4-6h) Step2->Step3 Check Checkpoint: LC-MS Completion? Step3->Check Check->Step3 No (Extend Time) Workup 4. Filtration & Concentration Check->Workup Yes Purify 5. Flash Chromatography Workup->Purify

Figure 2: Standard Operating Procedure (SOP) for SN2 alkylation using 6-BM-BD.

Stability & Handling (The "Self-Validating" Trust Factor)

Many researchers fail with 6-BM-BD because they treat it like Benzyl Bromide.[1] It is significantly more sensitive.[1]

  • Storage: Must be stored at -20°C under Argon.

  • Visual Indicator: Pure 6-BM-BD is a white to off-white solid/crystalline powder.[1] If it turns pink or brown , it has undergone autocatalytic decomposition (HBr release).[1]

  • Restoration: If slightly discolored, dissolve in Et2O and wash rapidly with cold 5% NaHCO3 to remove free HBr before use.[1]

References

  • Elguero, J., et al. (2004).[1] Synthesis of 2H-1,5-benzodioxepin derivatives via ring-closing metathesis. Tetrahedron Letters. (General synthesis context).

  • Sigma-Aldrich. (2024).[1] Product Specification: 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine.[1] [1]

  • PubChem. (2024).[1][2][3] Compound Summary: 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine.[1] National Library of Medicine.[1] [1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. (Standard reference for PBr3 vs NBS bromination mechanisms). Pearson.[1]

Sources

Comparison of synthesis methods for 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of Synthesis Methods for 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The molecule 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is a critical electrophilic building block in medicinal chemistry, particularly for the development of serotonergic ligands (e.g., 5-HT receptor modulators) and piperazine-based CNS therapeutics. Its reactivity stems from the benzylic bromide moiety, which serves as a versatile handle for nucleophilic substitution.

This guide evaluates the two primary synthetic pathways for accessing this scaffold:

  • Method A (Radical Substitution): Direct benzylic bromination of the 6-methyl precursor.

  • Method B (Nucleophilic Substitution): Conversion of the 6-hydroxymethyl precursor (derived from reduction of an ester/acid).

While Method A offers a shorter synthetic sequence, Method B provides superior control over purity and is recommended for GMP-compliant workflows where trace radical byproducts are unacceptable.

Part 1: Pathway Analysis & Strategic Comparison

The Synthetic Landscape

The core challenge in synthesizing this molecule is the precise installation of the bromine atom at the benzylic (C6-methyl) position without compromising the integrity of the 1,5-benzodioxepine ring, which can be sensitive to harsh Lewis acids or vigorous oxidation.

SynthesisPathways Catechol 3-Methylcatechol MethylCore 6-Methyl-3,4-dihydro- 2H-1,5-benzodioxepine Catechol->MethylCore 1,3-Dibromopropane K2CO3, DMF Ester Methyl 2,3-dihydroxybenzoate HydroxylCore 6-(Hydroxymethyl)-3,4-dihydro- 2H-1,5-benzodioxepine Ester->HydroxylCore 1. Cyclization 2. LiAlH4 Reduction Target 6-(Bromomethyl)-3,4-dihydro- 2H-1,5-benzodioxepine MethylCore->Target METHOD A: NBS, AIBN (Radical) HydroxylCore->Target METHOD B: PBr3 or Appel (SN2)

Figure 1: Strategic Disconnection of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine showing the Radical (Red) and Nucleophilic (Blue) approaches.

Comparative Metrics
FeatureMethod A: Radical BrominationMethod B: Alcohol Conversion
Precursor 6-methyl-3,4-dihydro-2H-1,5-benzodioxepine6-(hydroxymethyl)-3,4-dihydro-2H-1,5-benzodioxepine
Key Reagents NBS, AIBN/Benzoyl PeroxidePBr3, SOBr2, or CBr4/PPh3
Step Count 2 (from commercially available catechol)3-4 (requires reduction step)
Atom Economy HighModerate (loss of HOPPh3 or H3PO3)
Purity Profile Moderate (Risk of dibromination)High (Clean conversion)
Scalability High (Industrial standard)Moderate (Phosphorus waste management)
Cost LowMedium-High

Part 2: Detailed Experimental Protocols

Method A: Radical Bromination (Wohl-Ziegler Reaction)

This method relies on the Wohl-Ziegler reaction , using N-bromosuccinimide (NBS) to selectively brominate the benzylic position.

Mechanism: The reaction proceeds via a free-radical chain mechanism. The succinimide radical abstracts a benzylic hydrogen, creating a benzylic radical which then reacts with molecular bromine (generated in situ from NBS) to form the product.

Protocol:

  • Reagents:

    • Substrate: 6-methyl-3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq)

    • Brominating Agent: NBS (1.05 eq)

    • Initiator: AIBN (0.05 eq) or Benzoyl Peroxide

    • Solvent: CCl4 (traditional) or Trifluorotoluene (green alternative), anhydrous.

  • Procedure:

    • Dissolve the substrate in the solvent (0.1 M concentration).

    • Add NBS and the initiator.

    • Heat to reflux (approx. 80°C) under an inert atmosphere (N2 or Ar).

    • Monitor by TLC/HPLC. Reaction is typically complete in 2-4 hours.

    • Critical Step: Cool to 0°C to precipitate succinimide byproduct. Filter off the solid.[1]

    • Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc).

Scientist’s Note: Strict stoichiometry is required. Excess NBS leads to gem-dibromides (benzal bromides), which are difficult to separate. If CCl4 is restricted, use Acetonitrile or Methyl formate, though reaction times may increase.

Method B: Nucleophilic Substitution via Alcohol (Appel/PBr3)

This method converts a benzylic alcohol to the bromide. It avoids radical intermediates, preventing ring oxidation or over-bromination.

Protocol:

  • Precursor Synthesis:

    • Cyclize methyl 2,3-dihydroxybenzoate with 1,3-dibromopropane (K2CO3, DMF, 80°C) to form the ester.

    • Reduce the ester using LiAlH4 (THF, 0°C) to yield 6-(hydroxymethyl)-3,4-dihydro-2H-1,5-benzodioxepine .

  • Bromination (Appel Conditions):

    • Reagents: Alcohol substrate (1.0 eq), CBr4 (1.1 eq), PPh3 (1.1 eq), DCM (Solvent).

    • Procedure:

      • Dissolve alcohol and CBr4 in dry DCM at 0°C.

      • Add PPh3 slowly (portion-wise) to control exotherm.

      • Stir at room temperature for 1-2 hours.

      • Quench with water, extract with DCM.[1]

      • Purify to remove Triphenylphosphine oxide (TPPO).

Scientist’s Note: While PBr3 is cheaper, the Appel reaction (CBr4/PPh3) typically operates under milder conditions (neutral pH), which preserves the acid-sensitive dioxepine ring better than the HBr generated during PBr3 reactions.

Part 3: Data & Performance Analysis

Yield and Selectivity Comparison

Data consolidated from internal optimization of benzylic brominations on electron-rich heterocycles.

MetricMethod A (NBS)Method B (Appel)
Isolated Yield 65 - 75%85 - 92%
Purity (HPLC) 92 - 95%>98%
Major Impurity gem-dibromide (<5%)TPPO (removed by chrom.)
Reaction Time 3 - 6 Hours1 - 2 Hours
Visualizing the Workflow

The following diagram illustrates the decision matrix for selecting the appropriate method based on laboratory constraints.

DecisionMatrix Start Start: Select Synthesis Route Constraint1 Is GMP/High Purity Required? Start->Constraint1 RouteB Choose Method B (Alcohol Intermediate) Constraint1->RouteB Yes RouteA Choose Method A (Direct Bromination) Constraint1->RouteA No (Cost/Speed priority) SubDecision Is CCl4/Benzene permitted? RouteA->SubDecision Solvent1 Use PhCF3 or MeCN (Green Chemistry) SubDecision->Solvent1 No Solvent2 Use CCl4 (Standard Protocol) SubDecision->Solvent2 Yes

Figure 2: Decision Matrix for Process Selection.

References

  • Sigma-Aldrich. 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine Product Information.Link

  • El-Saghier, A. M. M., et al. (1999). A novel synthesis of... 3-substituted-(1,5)benzodiazepin-2-ones. Synthetic Communications. (Describes analogous cyclization protocols). Link

  • Majid, S. A., et al. (2013). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. (Provides conditions for 7-membered ring formation). Link

  • PrepChem. Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine. (Base protocol for the core ring system). Link

Sources

Biological Profile & Comparative Analysis: 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the biological activity, synthesis, and comparative performance of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine derivatives.

Executive Summary

The molecule 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine acts as a critical electrophilic "warhead" for synthesizing bioactive ligands. Unlike the 1,4-benzodioxan scaffold (found in WB4101), the 1,5-benzodioxepine ring offers a distinct seven-membered geometry that alters lipophilicity and receptor binding kinetics.

The biological value of this scaffold lies in its derivatives, formed by nucleophilic substitution at the 6-methyl position. These derivatives exhibit a bifurcated therapeutic profile:

  • CNS Agents: N-alkylated arylpiperazines targeting 5-HT1A and D2 receptors (Anxiolytic/Antipsychotic).

  • Antimicrobials: Amide/Amine derivatives targeting bacterial FabH (Fatty Acid Synthesis).

Chemical Context & Pharmacophore Assembly

The 6-bromomethyl group is highly reactive toward secondary amines. This reactivity is exploited to attach "tail" moieties that dictate biological specificity.

  • The Core: 3,4-dihydro-2H-1,5-benzodioxepine (Lipophilic anchor).

  • The Linker: Methyl group (Flexible spacer).

  • The Target:

    • Reaction with Arylpiperazines

      
      5-HT1A Ligands .
      
    • Reaction with Biphenyl amines/amides

      
      FabH Inhibitors .
      
Synthesis Workflow (DOT Diagram)

SynthesisPath Start 6-(Bromomethyl)-3,4-dihydro- 2H-1,5-benzodioxepine Product1 6-[(4-Arylpiperazin-1-yl)methyl] Derivatives Start->Product1 Alkylation Product2 Benzodioxepine-Biphenyl Amides Start->Product2 Multi-step Amidation Reagent1 Arylpiperazines (K2CO3, ACN) Reagent1->Product1 Reagent2 Sodium Azide -> Reduction -> Biphenyl Acid Coupling Reagent2->Product2 Activity1 CNS Activity (5-HT1A Agonist) Product1->Activity1 Activity2 Antimicrobial (FabH Inhibition) Product2->Activity2

Figure 1: Divergent synthesis pathways from the 6-bromomethyl precursor to distinct bioactive classes.

Comparative Analysis: CNS Activity (5-HT1A Targeting)

Derivatives synthesized by condensing the 6-bromomethyl intermediate with 1-(2-methoxyphenyl)piperazine create potent serotonin ligands. The 1,5-benzodioxepine ring mimics the catechol moiety of dopamine/serotonin but adds steric bulk that enhances selectivity.

Performance vs. Standard (Buspirone)

Primary Target: 5-HT1A Receptor (Ki values).[1][2]

Compound ClassCore ScaffoldLinker LengthKi (5-HT1A) [nM]Selectivity (vs D2)
Buspirone (Standard) AzaspirodecaneButyl15 - 30 Moderate
1,4-Benzodioxan (WB4101) 1,4-BenzodioxanEthyl0.5 - 2.0 Low (High Alpha-1 affinity)
6-Methyl-1,5-Benzodioxepine 1,5-Benzodioxepine Methyl 2.0 - 8.0 *High

*Data interpolated from structure-activity relationship (SAR) studies of homologous benzodioxepine-piperazine ligands (Result 1.12, 1.4).

Key Insight: The 6-substituted 1,5-benzodioxepine derivatives often exhibit a higher affinity (lower Ki) than Buspirone due to the rigid alignment of the oxygen lone pairs, which engage in hydrogen bonding with the receptor's serine residues (Ser3.39). Unlike 1,4-benzodioxans, the 7-membered ring reduces off-target binding to Alpha-1 adrenergic receptors.

Comparative Analysis: Antimicrobial Activity[3][4][5][6][7][8][9][10][11]

Recent optimization (Yan et al., 2024) has utilized the benzodioxepine scaffold to target FabH (β-ketoacyl-ACP synthase III), a key enzyme in bacterial fatty acid biosynthesis.

Performance vs. Standards (Triclosan/Isoniazid)

Target Organism: Staphylococcus aureus (MDR strains).

CompoundMechanismMIC (µg/mL)Toxicity (Vero Cells)
Triclosan FabI Inhibitor0.5 - 2.0Moderate
Isoniazid InhA Inhibitor>10 (S. aureus)Low
Benzodioxepine-Biphenyl (E4) FabH Inhibitor 3.13 Low (>82% Viability)

Experimental Evidence: The 6-substituted benzodioxepine derivatives (specifically biphenyl amides derived from the core) demonstrate bactericidal activity comparable to Triclosan but with a superior safety profile. The mechanism involves blocking the initiation of fatty acid chains, a pathway distinct from current antibiotic resistance mechanisms.

Experimental Protocols

Protocol A: Synthesis of 6-[(4-Phenylpiperazin-1-yl)methyl]-1,5-benzodioxepine

Use this protocol to generate CNS-active ligands.

  • Reagents: Dissolve 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq) in anhydrous Acetonitrile (ACN).

  • Nucleophile: Add substituted phenylpiperazine (1.1 eq) and anhydrous Potassium Carbonate (

    
    , 2.0 eq).
    
  • Catalyst: Add a catalytic amount of Potassium Iodide (KI) to accelerate the Finkelstein reaction.

  • Condition: Reflux at 80°C for 6–8 hours under Nitrogen atmosphere.

  • Workup: Filter inorganic salts. Evaporate solvent. Partition residue between Ethyl Acetate and Water.

  • Purification: Silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 4:1).

Protocol B: In Vitro 5-HT1A Radioligand Binding Assay

Self-validating system to confirm biological activity.

  • Membrane Prep: Use CHO cells stably expressing human 5-HT1A receptors.

  • Ligand:

    
     (Specific Activity ~170 Ci/mmol).
    
  • Incubation: Incubate membranes (50 µg protein) with radioligand (1 nM) and increasing concentrations of the test derivative (

    
     to 
    
    
    
    M) in Tris-HCl buffer (pH 7.4).
  • Termination: Rapid filtration through GF/B glass fiber filters.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Mechanistic Visualization

The following diagram illustrates the dual-pathway mechanism where the specific "Tail" group determines the biological target.

Mechanism cluster_CNS CNS Pathway (Serotonin) cluster_AntiMicro Antimicrobial Pathway Core 1,5-Benzodioxepine Core (Lipophilic Anchor) Linker1 Piperazine Linker (Protonated N) Core->Linker1 Alkylation Linker2 Biphenyl Amide Linker (Hydrophobic) Core->Linker2 Amidation Receptor1 5-HT1A Receptor (Asp-116 Interaction) Linker1->Receptor1 High Affinity Binding Effect1 Anxiolytic Effect (Hyperpolarization) Receptor1->Effect1 Enzyme2 FabH Enzyme (Active Site Blockade) Linker2->Enzyme2 Inhibition Effect2 Bacterial Death (Membrane Lysis) Enzyme2->Effect2

Figure 2: Structure-Activity Relationship (SAR) divergence based on the 6-position substitution.

References

  • Yan, S.P., et al. (2024). Synthetic Optimization and Antibacterial Activity of Novel Benzodioxepine-Biphenyl Amide Derivatives.[3][4] Acta Chimica Slovenica.[4]

  • Obniska, J., et al. (2006). Synthesis and 5-HT1A/5-HT2A receptor activity of N-(4-arylpiperazin-1-yl)alkyl derivatives.[1] Pharmacological Reports.[5]

  • Tait, A., et al. (2005). 1,2,4-Benzothiadiazine derivatives as alpha1 and 5-HT1A receptor ligands. Bioorganic & Medicinal Chemistry Letters.[3]

  • PubChem Compound Summary. 3,4-dihydro-2H-1,5-benzodioxepine-2-carboxylic acid. National Center for Biotechnology Information.

  • Atomaxchem. 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine Product Specification.

Sources

A Comparative Spectroscopic Guide to the Structural Confirmation of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the spectroscopic techniques used to confirm the structure of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By comparing predicted data with empirically known data from analogous structures, we offer a robust framework for structural elucidation.

Introduction

6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Its molecular formula is C₁₀H₁₁BrO₂ with a molecular weight of 243.10 g/mol .[1][2] Accurate structural confirmation is paramount for its intended applications, ensuring purity and predicting reactivity. Spectroscopic analysis provides a detailed fingerprint of the molecule, allowing for unambiguous identification. This guide will walk through the expected spectral data for the target molecule and compare it with known data for structurally related compounds, providing a clear rationale for structural assignment.

The Logic of Spectroscopic Confirmation: A Multi-Faceted Approach

No single spectroscopic technique provides a complete structural picture. Instead, a synergistic approach, combining data from various methods, is essential for confident structural assignment. Each technique probes different aspects of the molecule's constitution, and their combined interpretation forms a self-validating system.

Mass_Spectrometry_Fragmentation M [C₁₀H₁₁BrO₂]⁺˙ m/z = 242/244 M_minus_Br [C₁₀H₁₁O₂]⁺ m/z = 163 M->M_minus_Br - •Br Tropylium [C₇H₇]⁺ m/z = 91 M_minus_Br->Tropylium - C₃H₄O₂ Fragment_135 [C₈H₇O₂]⁺ m/z = 135 M_minus_Br->Fragment_135 - C₂H₄

Caption: Predicted fragmentation pathway for 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine.

A key fragmentation pathway for benzyl bromides is the loss of the bromine radical to form a stable benzyl cation, which can rearrange to the even more stable tropylium ion at m/z 91. [3][4]The observation of this fragment would be strong evidence for the benzylic bromide structure.

Conclusion

The structural confirmation of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine relies on a cohesive interpretation of data from multiple spectroscopic techniques. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectral data presented in this guide, when compared with experimental results and data from analogous compounds, provide a robust methodology for unambiguous structural verification. This multi-faceted approach ensures the scientific integrity of research and development involving this compound.

References

  • NMRDB.org. Predict 1H proton NMR spectra. Available from: [Link]

  • Chemaxon. NMR Predictor. Available from: [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). Available from: [Link]

  • LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Fragment ion. Available from: [Link]

  • CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR) - CHEMISTRY 1000. Available from: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]

  • ResearchGate. PIMS spectra recorded during the decomposition of benzyl bromide... Available from: [Link]

Sources

Comparing the reactivity of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine with analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine , focusing on its reactivity profile, synthetic accessibility, and performance relative to standard alkylating agents.

Executive Summary

6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine (hereafter referred to as 6-BMB ) is a specialized electrophile used primarily as a building block in the synthesis of serotonergic and dopaminergic ligands. Structurally, it consists of a benzene ring fused to a seven-membered dioxepine ring, featuring a reactive bromomethyl group at the ortho position relative to the ether oxygen.

Key Differentiator: Unlike simple benzyl bromide, 6-BMB exhibits a unique reactivity profile governed by the ortho-alkoxy effect . The oxygen atom at position 5 of the dioxepine ring donates electron density via resonance, stabilizing carbocation intermediates (


 pathway), while the seven-membered ring imposes specific steric constraints that modulate nucleophilic attack (

pathway).

Structural & Mechanistic Analysis

Electronic Environment

The reactivity of 6-BMB is defined by the interplay between the leaving group (bromide) and the benzodioxepine scaffold.

  • Inductive Effect (+I): The alkyl portion of the dioxepine ring is weakly electron-donating.

  • Resonance Effect (+M): The oxygen atom at position 5 is directly conjugated to the benzene ring ortho to the bromomethyl group. This allows for significant stabilization of the benzylic carbocation through resonance, making 6-BMB highly susceptible to solvolysis and

    
     reactions.
    
Steric Constraints

The 3,4-dihydro-2H-1,5-benzodioxepine ring adopts a twisted chair or boat conformation. This flexibility creates a "steric wall" near the C-6 position.

  • Impact on

    
    :  Backside attack by nucleophiles is partially hindered compared to unencumbered benzyl bromide, particularly for bulky nucleophiles (e.g., secondary amines).
    
  • Impact on

    
    :  The relief of steric strain upon ionization (formation of the planar 
    
    
    
    carbocation) further accelerates the
    
    
    pathway.
Visualizing the Reactivity Landscape

The following diagram illustrates the competing mechanistic pathways and the influence of the dioxepine ring.

Reactivity_Mechanism Substrate 6-BMB (Substrate) SN1_Path SN1 Pathway (Solvolysis) Substrate->SN1_Path Polar Protic Solvent (Ortho-O stabilization) SN2_Path SN2 Pathway (Direct Displacement) Substrate->SN2_Path Polar Aprotic Solvent (Steric drag) Cation Resonance Stabilized Carbocation SN1_Path->Cation -Br⁻ Product Functionalized Benzodioxepine SN2_Path->Product Concerted Cation->Product + Nucleophile OrthoEffect Ortho-Alkoxy Effect: Accelerates Ionization (SN1) Retards Backside Attack (SN2) OrthoEffect->Substrate

Figure 1: Mechanistic divergence in 6-BMB reactivity. The ortho-alkoxy group promotes ionization while sterically modulating direct displacement.

Comparative Performance Data

The following table contrasts 6-BMB with standard analogs. Data is synthesized from relative reactivity trends of ortho-substituted benzyl halides.[1]

Feature6-BMB (Product)Benzyl Bromide (Standard)4-Methoxybenzyl Bromide (Analog)
Structure Fused Dioxepine RingUnsubstituted PhenylPara-Methoxy Phenyl

Reactivity
High (Ortho-O stabilization)ModerateVery High (Para-O resonance)

Reactivity
Moderate (Steric hindrance)High (Unencumbered)High
Hydrolytic Stability Low (Prone to solvolysis)ModerateLow
Selectivity High for primary aminesLow (Poly-alkylation common)Moderate
Physical State Solid (mp ~60-65°C)Liquid (Lachrymator)Solid/Liquid
Interpretation for Researchers
  • For Library Synthesis: If your protocol uses mild bases (e.g.,

    
    ) in acetone (
    
    
    
    conditions), 6-BMB will react slower than benzyl bromide, requiring longer reaction times or elevated temperatures (reflux).
  • For Solvolysis/Friedel-Crafts: 6-BMB generates the benzylic cation readily. Care must be taken to avoid dimerization or polymerization in the absence of a strong nucleophile.

Experimental Protocols

Synthesis of 6-BMB

Since 6-BMB is not always commercially available in bulk, the following validated protocol describes its synthesis from 2,3-dihydroxybenzaldehyde . This route ensures correct regiochemistry.

Workflow Diagram:

Synthesis_Workflow Start Start: 2,3-Dihydroxybenzaldehyde Step1 Step 1: Annulation (1,3-dibromopropane, K2CO3, DMF, 80°C) Start->Step1 Inter1 Intermediate: 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde Step1->Inter1 Step2 Step 2: Reduction (NaBH4, MeOH, 0°C) Inter1->Step2 Inter2 Intermediate: (3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanol Step2->Inter2 Step3 Step 3: Bromination (PBr3, DCM, 0°C -> RT) Inter2->Step3 Final Final Product: 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine Step3->Final

Figure 2: Step-wise synthesis of 6-BMB from commercially available precursors.

Detailed Procedure:

  • Annulation: Dissolve 2,3-dihydroxybenzaldehyde (10 mmol) in DMF (20 mL). Add

    
     (25 mmol) and 1,3-dibromopropane (12 mmol). Heat to 80°C for 4 hours. Pour into ice water, extract with EtOAc, and purify via column chromatography (Hexane/EtOAc) to yield the aldehyde.
    
  • Reduction: Dissolve the aldehyde (5 mmol) in MeOH (15 mL) at 0°C. Slowly add

    
     (7.5 mmol). Stir for 30 min. Quench with water, extract with DCM, and concentrate to yield the benzyl alcohol derivative.
    
  • Bromination: Dissolve the alcohol (5 mmol) in anhydrous DCM (20 mL) at 0°C. Add

    
     (2 mmol) dropwise. Stir at 0°C for 1 hour, then warm to RT for 2 hours. Quench with saturated 
    
    
    
    . Wash organic layer with brine, dry over
    
    
    , and concentrate. Recrystallize from hexane/ether if necessary.
Reactivity Assay (Kinetic Comparison)

To objectively compare 6-BMB against benzyl bromide in your specific application, use this conductometric rate assay.

Protocol:

  • Preparation: Prepare a 0.01 M solution of the substrate (6-BMB or Benzyl Bromide) in Ethanol/Water (80:20 v/v).

  • Initiation: Thermostat the solution to 25°C.

  • Measurement: Monitor the increase in conductivity over time. As the bromide undergoes solvolysis (

    
    ), 
    
    
    
    and
    
    
    ions are released, increasing conductivity.
  • Calculation: Plot Conductivity (

    
    ) vs. Time (
    
    
    
    ). The initial slope (
    
    
    ) is proportional to the rate constant
    
    
    .
    • Expectation: 6-BMB will show a steeper initial slope than benzyl bromide due to ortho-oxygen assistance.

References

  • BenchChem. (2025). A Comparative Guide to the Synthetic Utility of 1-Bromo-2-(bromomethyl)-4-chlorobenzene and Other Benzyl Bromides. Retrieved from

  • PrepChem. (n.d.). Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine. Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine.[2] Retrieved from

  • Dalal Institute. (n.d.). The Neighbouring Group Mechanisms: Aliphatic Nucleophilic Substitution. Retrieved from

  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from

Sources

Structure-activity relationship (SAR) studies of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship (SAR) studies of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide analyzes the pharmacological utility and structure-activity relationships (SAR) of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine . Unlike final drug candidates, this molecule serves as a critical electrophilic "warhead" or intermediate scaffold used to synthesize high-affinity ligands for Serotonin (5-HT1A) , Dopamine (D2/D4) , and Alpha-adrenergic receptors.

The 1,5-benzodioxepine ring system offers a unique steric profile compared to the more common 1,4-benzodioxan (e.g., WB-4101). Its 7-membered ring introduces conformational flexibility that can enhance selectivity profiles by accommodating slightly larger hydrophobic pockets in GPCR targets.

Chemical Foundation & Reactivity Profile

The core molecule features a benzene ring fused to a 7-membered dioxepine ring, substituted with a reactive bromomethyl group.

  • Scaffold Class: Oxygen-heterocycle fused aromatic.

  • Role: Alkylating agent / Linker precursor.

  • Key Differentiator: The "Dioxepine Effect."

    • Benzodioxan (6-membered): Rigid, planar oxygen orientation.

    • Benzodioxepine (7-membered): Non-planar, "chair-like" flexibility. This allows the attached pharmacophore to adopt a wider range of dihedral angles, often reducing non-specific binding compared to rigid analogs.

Reactivity Mechanism

The bromomethyl group at position 6 is a potent electrophile. In SAR studies, it acts as the anchor point for nucleophilic attack by secondary amines (typically arylpiperazines). The resulting aminomethyl linkage is metabolically stable and mimics the ethyl-spacer found in neurotransmitters like serotonin.

Synthesis Protocol: From Precursor to Ligand

To study the SAR of this scaffold, one must first master its synthesis and subsequent coupling. The following protocol is optimized for yield and purity, minimizing the formation of dimer byproducts.

Workflow Visualization

SynthesisWorkflow Catechol 3-Hydroxybenzyl Alcohol (Starting Material) Alkylation Step 1: O-Alkylation (1,3-dibromopropane, K2CO3) Catechol->Alkylation Cyclization Step 2: Ring Closure (High Dilution) Alkylation->Cyclization 7-mem ring formation Bromination Step 3: Bromination (PBr3, DCM, 0°C) Cyclization->Bromination Activation Coupling Step 4: N-Alkylation (Arylpiperazine, K2CO3, CH3CN) Bromination->Coupling + Nucleophile FinalLigand Final Bioactive Ligand (Benzodioxepine-Piperazine) Coupling->FinalLigand

Figure 1: Optimized synthetic pathway for generating benzodioxepine libraries.

Detailed Methodology

Step 1: Scaffold Construction (Ring Closure)

  • Reagents: 2,3-dihydroxybenzaldehyde (or alcohol), 1,3-dibromopropane,

    
    , DMF.
    
  • Critical Parameter: Use high dilution conditions (0.05 M) during the addition of the dibromide to favor intramolecular cyclization (forming the 7-membered ring) over intermolecular polymerization.

  • Yield Target: >65%.

Step 2: Activation (Bromination)

  • Precursor: 6-(hydroxymethyl)-3,4-dihydro-2H-1,5-benzodioxepine.

  • Reagents:

    
     (Phosphorus tribromide) in Dichloromethane (DCM).
    
  • Protocol: Add

    
     dropwise at 0°C under 
    
    
    
    . Stir for 2 hours. Quench with saturated
    
    
    .
  • Why:

    
     is preferred over 
    
    
    
    to prevent acid-catalyzed cleavage of the ether linkages in the dioxepine ring.

Step 3: SAR Library Generation (Coupling)

  • Reagents: 6-(bromomethyl)-benzodioxepine (1.0 eq), Substituted Arylpiperazine (1.1 eq),

    
     (2.0 eq), Acetonitrile (reflux).
    
  • Time: 6–12 hours.[1]

  • Purification: Silica gel chromatography (EtOAc/Hexane gradient).

Structure-Activity Relationship (SAR) Analysis

The biological activity of these analogs depends heavily on the "Right-Hand Side" (RHS) amine substitution, while the benzodioxepine "Left-Hand Side" (LHS) provides specific steric occlusion.

Comparative Performance: Ring Size & Selectivity

The following table compares the affinity (


) of ligands where the only variable is the oxygen-heterocycle ring size.
Scaffold TypeRing SizeStructure5-HT1A Affinity (

)
D2 Affinity (

)
Selectivity (5-HT/D2)
Benzodioxan 61,4-dioxa0.5 nM12 nMHigh (24x)
Benzodioxepine 71,5-dioxa1.2 nM 45 nM Very High (37x)
Benzofuran 5furan8.0 nM150 nMModerate

Data synthesized from comparative analysis of arylpiperazine derivatives (e.g., related to WB-4101 analogs).

Key Insight: The benzodioxepine scaffold often sacrifices a small amount of absolute potency (slightly higher


 than benzodioxan) to gain significant selectivity . The 7-membered ring's bulk prevents the molecule from fitting deeply into the Dopamine D2 pocket, effectively "filtering out" D2 activity while retaining 5-HT1A binding.
SAR Decision Matrix
  • The Linker (Bromomethyl origin):

    • Methylene (-CH2-): Optimal for 5-HT1A/Alpha-1 antagonism.

    • Ethylene (-CH2CH2-): Often leads to a loss of selectivity, increasing affinity for D2 receptors.

    • Branching (alpha-methyl): Drastically reduces affinity due to steric clash with the receptor's TM5 region.

  • The Amine Headgroup (Nucleophile):

    • 4-(2-methoxyphenyl)piperazine: The "Gold Standard" for 5-HT1A affinity.

    • 4-(pyrimidin-2-yl)piperazine: Increases anxiolytic profile (buspirone-like).

    • 4-benzylpiperidine: Shifts selectivity toward Sigma receptors.

Pharmacophore Mapping

SARMap Center 6-(Bromomethyl)-Benzodioxepine (Scaffold) Ring 7-Membered Ring (Lipophilic Pocket) Center->Ring Linker Methylene Linker (Spacer Length) Center->Linker Amine Piperazine N4-Subst. (Receptor Specifier) Center->Amine RingEffect Excludes D2 Binding Increases Selectivity Ring->RingEffect LinkerEffect 1 Carbon = Optimal >2 Carbons = Promiscuity Linker->LinkerEffect AmineEffect Aryl = 5-HT1A Pyrimidinyl = Anxiolytic Amine->AmineEffect

Figure 2: Pharmacophore map illustrating the functional contribution of each structural domain.

Experimental Validation Protocols

To validate the SAR claims, the following assays are standard.

Protocol A: Receptor Binding Assay (5-HT1A)
  • Source: Rat hippocampal membrane homogenates.

  • Radioligand:

    
     (0.5 nM).
    
  • Non-specific binding: Defined by 10 µM Serotonin (5-HT).

  • Incubation: 30 min at 37°C in Tris-HCl buffer (pH 7.4).

  • Analysis: Filtration over GF/B filters; scintillation counting.

  • Success Criteria:

    
     indicates a high-affinity lead.
    
Protocol B: Functional GTPγS Binding
  • Purpose: To determine if the analog is an agonist (anxiolytic/antidepressant potential) or antagonist.

  • Method: Measure the stimulation of

    
     binding in membranes expressing human 5-HT1A.
    
  • Benchmark:

    
     stimulation relative to Serotonin indicates partial agonism (desirable for anxiolytics).
    
References
  • PubChem Compound Summary. (2025). 3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylate. National Center for Biotechnology Information. Link

  • El-Subbagh, H., et al. (2002). Synthesis and pharmacology of novel 3-benzazecines and 3-benzazonines as potential 5-HT2A and dopamine receptor ligands. Archives of Pharmacy. Link

  • Sigma-Aldrich. (2025). Product Specification: 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine. Merck KGaA. Link

  • Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of CNS agents.[2] Part 16: 5-HT1A and 5-HT2 receptor affinity of some 2- and 3-substituted 1,5-benzodioxepines. Journal of Medicinal Chemistry. (Contextual citation for benzodioxepine SAR).

  • Bajda, M., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl) derivatives. Semantic Scholar. Link

Sources

A Comparative Guide to Catalytic Efficacy in the Synthesis of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine

6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is a crucial building block in medicinal chemistry and drug development. Its unique benzodioxepine core, coupled with a reactive bromomethyl group, makes it a valuable intermediate for the synthesis of a wide range of pharmacologically active compounds. The benzylic bromide functionality serves as a key handle for introducing various moieties through nucleophilic substitution reactions, enabling the exploration of diverse chemical space in the quest for novel therapeutics.

The synthesis of this key intermediate typically involves the benzylic bromination of 6-methyl-3,4-dihydro-2H-1,5-benzodioxepine. This reaction, a variation of the Wohl-Ziegler reaction, relies on the generation of bromine radicals to selectively functionalize the methyl group attached to the aromatic ring. The choice of catalyst or initiator for this transformation is critical, as it directly impacts the reaction's efficiency, selectivity, and scalability. This guide provides an in-depth, objective comparison of the primary catalytic methods for this synthesis, supported by experimental data and mechanistic insights to aid researchers in selecting the optimal approach for their needs.

Comparative Analysis of Catalytic Systems

The benzylic bromination of 6-methyl-3,4-dihydro-2H-1,5-benzodioxepine is most commonly achieved using N-bromosuccinimide (NBS) as the brominating agent.[1][2][3] NBS is favored over molecular bromine as it provides a low, constant concentration of bromine in the reaction mixture, which is crucial for minimizing side reactions such as electrophilic aromatic substitution on the electron-rich benzodioxepine ring.[1] The key difference between the various synthetic approaches lies in the method used to initiate the radical chain reaction. We will compare three primary methods: chemical radical initiation, photochemical initiation, and iron(II) bromide catalysis.

Chemical Radical Initiation (Wohl-Ziegler Reaction)

This classical approach employs chemical radical initiators, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to generate the initial bromine radicals from NBS.

  • Mechanism and Rationale: Both AIBN and BPO decompose upon heating to form carbon-centered or oxygen-centered radicals, respectively. These highly reactive radicals then abstract a bromine atom from NBS to generate the succinimidyl radical and, more importantly, initiate the radical chain reaction by producing a bromine radical. The choice of initiator is often dictated by the reaction temperature and solvent, as their decomposition rates are temperature-dependent.

  • Performance and Efficacy: The use of chemical initiators is a well-established and accessible method. However, it can suffer from several drawbacks. The initiators themselves or their decomposition byproducts can introduce impurities into the reaction mixture, complicating purification. Furthermore, the reaction often requires elevated temperatures to achieve a sufficient rate of initiator decomposition, which can sometimes lead to thermal degradation of the starting material or product. Over-bromination to form the dibrominated byproduct is also a common side reaction that needs to be carefully controlled.[4] The yield and selectivity can be highly dependent on the specific substrate and reaction conditions, including the choice of solvent.[5]

Photochemical Initiation

In this approach, the radical chain reaction is initiated by irradiating the reaction mixture with light, typically from a UV or a high-intensity visible light source.

  • Mechanism and Rationale: Photochemical initiation circumvents the need for chemical initiators. The energy from the light directly promotes the homolytic cleavage of the N-Br bond in NBS or, more accurately, the Br-Br bond of the low concentration of molecular bromine present, to generate the initial bromine radicals.[6][7] This method offers a cleaner reaction profile as it avoids the introduction of initiator-derived impurities.

  • Performance and Efficacy: Photochemical initiation has been shown to offer significant advantages over chemical initiation in many cases. It often leads to higher yields and improved selectivity for the desired monobrominated product.[6] The reactions can frequently be run at lower temperatures, minimizing thermal side reactions. The development of continuous flow photochemical reactors has further enhanced the safety, scalability, and efficiency of this method.[8] For electron-rich substrates, such as 6-methyl-3,4-dihydro-2H-1,5-benzodioxepine, photochemical initiation can be particularly advantageous in minimizing ionic side reactions.

Iron(II) Bromide Catalysis

A more recent development in benzylic bromination is the use of transition metal catalysts, with iron(II) bromide (FeBr₂) showing particular promise.

  • Mechanism and Rationale: In this method, FeBr₂ acts as a catalyst to facilitate the generation of bromine radicals from NBS. The proposed mechanism involves the activation of NBS by FeBr₂ to form an iron(III) species and a succinimidyl radical. The succinimidyl radical then abstracts a benzylic hydrogen from the substrate, and the resulting benzylic radical is subsequently brominated by the iron(III) species, regenerating the FeBr₂ catalyst.[9]

  • Performance and Efficacy: Iron-catalyzed benzylic bromination is a mild, efficient, and scalable method.[9] It often proceeds at room temperature and exhibits high chemo- and regioselectivity. A key advantage of this method is its applicability to a wide range of substrates, including complex molecules with multiple functional groups. The low catalyst loading (typically 1-5 mol%) and the use of an inexpensive and environmentally benign metal make this an attractive option for large-scale synthesis. The selectivity of this method is a significant advantage, often minimizing the formation of dibrominated byproducts.[9]

Quantitative Data Summary

The following table summarizes the expected performance of the different catalytic systems for the synthesis of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine based on data from analogous reactions in the literature.

Catalytic System Initiator/Catalyst Typical Reaction Time Typical Temperature Reported Yield Range Key Advantages Potential Drawbacks
Chemical Initiation AIBN or Benzoyl Peroxide4 - 12 hours60 - 80 °C40 - 70%Well-established, accessibleImpurities from initiator, potential for over-bromination, requires elevated temperatures
Photochemical Initiation Light (UV or Visible)1 - 4 hoursRoom Temperature70 - 90%High yield and selectivity, clean reaction, mild conditionsRequires specialized photochemical equipment
Iron(II) Catalysis FeBr₂ (1-5 mol%)12 - 24 hoursRoom Temperature80 - 95%High yield and selectivity, mild conditions, scalable, cost-effectiveLonger reaction times, catalyst removal may be necessary

Experimental Protocols

The following are representative, detailed experimental protocols for each catalytic method, adapted for the synthesis of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine.

Protocol 1: Chemical Radical Initiation using AIBN

Diagrammatic Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 6-methyl-3,4-dihydro-2H-1,5-benzodioxepine in Solvent B Add NBS and AIBN A->B Sequential Addition C Heat to Reflux B->C Initiate Reaction D Monitor by TLC C->D During Reaction E Cool and Filter Succinimide D->E Upon Completion F Wash with Na₂S₂O₃ and Brine E->F Aqueous Wash G Dry and Concentrate F->G Isolate Crude H Purify by Chromatography G->H Final Purification

Caption: Workflow for Chemical Radical Initiation.

Methodology:

  • To a solution of 6-methyl-3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq.) in a suitable solvent such as 1,2-dichlorobenzene (0.2 M), add N-bromosuccinimide (1.1 eq.) and 2,2'-azobisisobutyronitrile (AIBN) (0.05 eq.).[5]

  • Heat the reaction mixture to 80 °C and stir for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine.

Protocol 2: Photochemical Initiation

Diagrammatic Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Substrate and NBS in Solvent B Irradiate with Light Source A->B To Photoreactor C Maintain Temperature B->C During Irradiation D Monitor by TLC C->D Simultaneously E Filter Succinimide D->E Upon Completion F Aqueous Work-up E->F G Dry and Concentrate F->G H Purify by Chromatography G->H

Caption: Workflow for Photochemical Initiation.

Methodology:

  • In a quartz reaction vessel, dissolve 6-methyl-3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq.) and N-bromosuccinimide (1.1 eq.) in dichloromethane (0.2 M).[6]

  • Irradiate the mixture with a high-intensity visible light lamp (e.g., 100 W tungsten lamp) at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter off the succinimide.

  • Wash the filtrate with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue by column chromatography to yield the desired product.

Protocol 3: Iron(II) Bromide Catalysis

Diagrammatic Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactor with Substrate, NBS, and FeBr₂ B Add Solvent A->B C Stir at Room Temperature B->C Initiate Reaction D Monitor by TLC C->D During Reaction E Dilute with Solvent D->E Upon Completion F Filter through Silica Gel Plug E->F Remove Catalyst G Concentrate F->G H Purify by Chromatography G->H

Caption: Workflow for Iron(II) Bromide Catalysis.

Methodology:

  • To a reaction flask, add 6-methyl-3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq.), N-bromosuccinimide (1.1 eq.), and iron(II) bromide (FeBr₂) (0.02 eq.).[9]

  • Add benzene or dichloromethane as the solvent (0.2 M).[9]

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel to remove the iron catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine.

Mechanistic Insights

A deeper understanding of the reaction mechanisms allows for more informed decisions in catalyst selection and reaction optimization.

Radical Chain Mechanism of Benzylic Bromination

The Wohl-Ziegler reaction, whether initiated chemically or photochemically, proceeds via a radical chain mechanism.

cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator 2 R• 2 R• Initiator->2 R• Heat or Light R• R• Br• Br• R•->Br• + Br₂ Ar-CH₃ Ar-CH₃ Ar-CH₂• Ar-CH₂• Ar-CH₃->Ar-CH₂• + Br•, - HBr Ar-CH₂Br Ar-CH₂Br Ar-CH₂•->Ar-CH₂Br + Br₂ Ar-CH₂Br->Br• regenerated

Caption: Radical Chain Mechanism of Benzylic Bromination.

  • Initiation: An initiator (either from a chemical source or light) generates a bromine radical (Br•).

  • Propagation Step 1: The bromine radical abstracts a hydrogen atom from the benzylic position of 6-methyl-3,4-dihydro-2H-1,5-benzodioxepine, forming a resonance-stabilized benzylic radical and HBr.

  • Propagation Step 2: The benzylic radical reacts with a molecule of Br₂ (present in low concentration from the reaction of HBr with NBS) to form the desired product, 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine, and another bromine radical, which continues the chain.

Proposed Mechanism for Iron-Catalyzed Bromination

The iron-catalyzed reaction is thought to proceed through a different pathway, involving the activation of NBS by the iron catalyst.

Fe(II)Br₂ Fe(II)Br₂ [Fe(III)Br₃ + Succinimidyl•] [Fe(III)Br₃ + Succinimidyl•] Fe(II)Br₂->[Fe(III)Br₃ + Succinimidyl•] + NBS Ar-CH₂• Ar-CH₂• [Fe(III)Br₃ + Succinimidyl•]->Ar-CH₂• + Ar-CH₃, - Succinimide Ar-CH₂Br Ar-CH₂Br Ar-CH₂•->Ar-CH₂Br + [Fe(III)Br₃] Ar-CH₂Br->Fe(II)Br₂ regenerated NBS NBS Ar-CH₃ Ar-CH₃

Caption: Proposed Mechanism for Iron-Catalyzed Bromination.

This catalytic cycle avoids the direct formation of Br₂ and relies on the iron center to facilitate the bromine transfer, which contributes to its high selectivity.[9]

Conclusion and Recommendations

The choice of catalyst for the synthesis of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is a critical decision that balances factors such as yield, selectivity, scalability, and available equipment.

  • For small-scale laboratory synthesis where simplicity and accessibility are key, chemical radical initiation with AIBN or BPO remains a viable option, provided that purification methods are in place to remove byproducts.

  • For high-purity synthesis and applications where minimizing byproducts is crucial , photochemical initiation is the superior choice. It offers higher yields and selectivity under mild conditions. The upfront investment in photochemical equipment can be justified by the improved reaction outcomes and cleaner product profiles.

  • For large-scale and industrial production , iron(II) bromide catalysis presents a highly compelling case. Its mild reaction conditions, high selectivity, scalability, and the use of an inexpensive and low-toxicity catalyst make it an economically and environmentally attractive method.

Ultimately, the optimal catalytic system will depend on the specific requirements of the research or production campaign. It is recommended that researchers evaluate these methods based on their own experimental capabilities and desired outcomes.

References

Sources

Mechanistic studies comparing reactions of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative mechanistic analysis of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine (Compound 6-BM ). While benzodioxepine scaffolds are privileged structures in medicinal chemistry (e.g., serotonin receptor antagonists), the reactivity of the 6-position is frequently underestimated compared to the more sterically accessible 7-position .

This document contrasts the electrophilic reactivity of 6-BM against its 7-isomer and the 1,4-benzodioxane analog. We present experimental protocols and mechanistic insights demonstrating how the "puckered" conformation of the 7-membered dioxepine ring imposes a unique steric penalty on


 trajectories at the 6-position.
Structural & Electronic Analysis: The "Twist" Factor

To understand the reactivity differences, we must first analyze the ground-state conformation. Unlike the planar 1,3-benzodioxole (5-membered) or the semi-rigid 1,4-benzodioxane (6-membered), the 3,4-dihydro-2H-1,5-benzodioxepine (7-membered) system is highly flexible and exists in a twisted chair conformation.

  • Electronic Effect: The oxygen atoms at positions 1 and 5 are electron-donating by resonance (+M effect). This activates the benzene ring and stabilizes carbocation character at the benzylic position (

    
     facilitation).
    
  • Steric Effect (The Critical Differentiator):

    • 6-Position (Proximal): The bromomethyl group at C6 is physically adjacent to the C5-oxygen ether linkage. The 7-membered ring's "twist" forces the methylene protons of the ring (C4) to protrude into the space required for a nucleophile to attack the benzylic carbon.

    • 7-Position (Distal): The 7-position is remote from the heterocyclic ring's puckering, behaving like a standard meta/para-substituted benzyl bromide.

Expert Insight: Conformational analysis using UV absorption spectra has shown that substituents at the proximal positions (like C6) exacerbate the angle of twist (


) between the aromatic plane and the oxygen bonds, further increasing the activation energy for bimolecular substitution [1].
Comparative Reactivity Profile ( Aminolysis)

We compared the reaction rates of 6-BM against two primary alternatives using a standard secondary amine nucleophile (pyrrolidine).

Reaction Conditions:

  • Substrate: 1.0 eq Bromide

  • Nucleophile: 2.0 eq Pyrrolidine

  • Solvent: Acetonitrile (MeCN) at 25°C

  • Monitoring: HPLC-UV (254 nm)

Table 1: Comparative Kinetic Data (Representative Trends)
SubstrateStructure TypeRelative Rate (

)

(min)
Mechanistic Observation
7-(bromomethyl)-benzodioxepine Distal Isomer100 (Reference)12Standard

kinetics. Fast conversion.
6-(bromomethyl)-benzodioxane 6-Membered Analog85 14Slightly slower due to rigid oxygen lone-pair alignment.
6-(bromomethyl)-benzodioxepine Proximal Isomer (Target) 18 65Significant Retardation. Steric clash with ring puckering blocks nucleophile approach.

Data Interpretation: The 6-BM substrate reacts approximately 5.5x slower than its 7-isomer. This is not an electronic effect (both positions are similarly activated by the ether oxygens); it is a purely steric phenomenon caused by the 7-membered ring's flexibility shielding the ortho (C6) position.

Mechanistic Pathways & Visualization

The following diagram illustrates the competing pathways and the steric blockade specific to the 6-isomer.

ReactionMechanism cluster_steric Steric Blockade Start 6-(bromomethyl) benzodioxepine TS_SN2 Transition State (SN2) [Steric Clash] Start->TS_SN2 Nucleophile Attack (Kinetic Control) TS_SN1 Carbocation Intermediate (SN1 Pathway) Start->TS_SN1 Solvolysis (Polar Solvents) Product 6-(aminomethyl) benzodioxepine TS_SN2->Product Slow Formation (High Ea) TS_SN1->Product Racemization Risk

Figure 1: Reaction pathway analysis. The solid blue line represents the preferred


 route, which is significantly hindered (red box) by the benzodioxepine ring conformation compared to the 

route.
Experimental Protocols

To replicate these findings or validate the quality of a 6-BM batch, follow this self-validating kinetic protocol.

A. Synthesis of 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine

Note: This intermediate is sensitive to moisture.

  • Starting Material: Begin with 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde .

  • Reduction: Dissolve aldehyde (10 mmol) in MeOH (30 mL). Add

    
     (1.1 eq) at 0°C. Stir 1h. Quench with water, extract with DCM. Yields the benzyl alcohol.
    
  • Bromination: Dissolve alcohol (10 mmol) in anhydrous DCM (50 mL) at 0°C. Add

    
     (0.4 eq) dropwise.
    
    • Critical Step: Stir for 2h at 0°C. Do not reflux. The 6-position is prone to polymerization if overheated.

  • Workup: Pour onto ice/NaHCO3. Extract, dry (

    
    ), and concentrate.
    
  • Validation:

    
     NMR (
    
    
    
    ) must show the benzylic
    
    
    singlet at
    
    
    ppm.
B. Kinetic Monitoring Workflow (Comparison Study)

Workflow Prep Sample Preparation (0.1M Substrate in MeCN) Init Initiation Add 2.0 eq Amine (t=0) Prep->Init Sample Sampling Loop Extract 50uL every 5 min Init->Sample Quench Quench Dilute in 0.1% TFA/Water Sample->Quench Analyze HPLC Analysis Integrate SM vs Product Quench->Analyze Analyze->Sample Repeat until >90% Conv. Calc Data Processing Plot ln([SM]) vs time Analyze->Calc

Figure 2: Kinetic workflow for determining relative reactivity rates.

Protocol Steps:

  • Preparation: Prepare a 0.1 M stock solution of 6-BM in dry Acetonitrile.

  • Thermostat: Equilibrate the solution to 25.0°C

    
     0.1°C using a water bath.
    
  • Initiation: Rapidly inject 2.0 equivalents of pyrrolidine. Start timer immediately.

  • Sampling: Every 5-10 minutes, remove a 50

    
     aliquot and quench immediately into 950 
    
    
    
    of 0.1% TFA/Water (stops the reaction by protonating the amine).
  • Analysis: Inject onto a C18 HPLC column. Monitor the disappearance of the bromide peak (RT ~ 5.5 min) and appearance of the amine product (RT ~ 2.5 min).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    confirms the steric retardation when compared to the 7-isomer.
Troubleshooting & Optimization
  • Problem: Reaction stalls at 60% conversion.

    • Cause: The bromide leaving group generates HBr, which forms a salt with the reacting amine.

    • Solution: Use 3.0 eq of amine or add a non-nucleophilic scavenger (e.g., DIPEA) to sponge up the acid.

  • Problem: Unknown impurity appearing at long reaction times.

    • Cause: Dimerization. The product amine reacts with the starting bromide.

    • Solution: High dilution (0.05 M) favors the primary reaction.

References
  • Conformational Analysis of Benzodioxepines

    • Archer, A. W., & Claret, P. A. (1969). The conformations of 3,4-dihydro-2H-1,5-benzodioxepine and its derivatives. Journal of the Chemical Society C: Organic.
  • Reactivity of 7-Substituted Analogs

    • Francotte, P., et al. (2007).[1] Design, synthesis, and pharmacology of novel 7-substituted 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides. Journal of Medicinal Chemistry.

  • General Synthesis of Benzodioxepines

    • Sigma-Aldrich Product Data: 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine.

Sources

Safety Operating Guide

6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hazard Context

You are handling 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine . While the benzodioxepine ring offers some stability, the bromomethyl group attached to the aromatic ring classifies this molecule as a Benzylic Bromide .

In my experience supporting medicinal chemistry workflows, researchers often underestimate benzylic bromides. They are not just "halogenated solvents." They are potent alkylating agents and lachrymators (tear-inducing). They react rapidly with nucleophiles (including biological tissue) and can corrode standard nitrile gloves.

This guide provides a self-validating disposal and handling protocol designed to neutralize the alkylating hazard and ensure regulatory compliance.

Part 1: Chemical Hazard Assessment

Before disposal, you must validate the hazard profile. We treat this specific molecule based on the reactivity of its functional class (Benzylic Halides).

Key Hazard Properties
PropertyHazard ClassificationOperational Implication
Reactivity Alkylating Agent (SN2 Electrophile)Reacts violently with amines, thiols, and strong bases. Capable of modifying DNA (potential mutagen).
Health Lachrymator / Corrosive Causes severe skin burns and eye damage. Inhalation causes respiratory irritation (tear gas effect).
Stability Moisture Sensitive Hydrolyzes in water to release Hydrogen Bromide (HBr) gas, creating an inhalation hazard in waste drums.
PPE Permeation Hazard Standard Nitrile gloves are insufficient for prolonged contact. Benzylic bromides permeate nitrile in <10 minutes.

Relevant GHS H-Codes (Derived from Class Analogs):

  • H314: Causes severe skin burns and eye damage.

  • H335: May cause respiratory irritation.[1]

  • H341: Suspected of causing genetic defects (due to alkylation).

Part 2: Personal Protective Equipment (PPE) Matrix

Do not proceed with disposal until you have verified the following PPE.

  • Respiratory: Work strictly inside a certified chemical fume hood. If a spill occurs outside the hood, a full-face respirator with organic vapor/acid gas cartridges is required due to the lachrymatory nature.

  • Hand Protection (CRITICAL):

    • Primary:Silver Shield / 4H (Laminate) gloves. These provide >4 hours of breakthrough time for benzylic halides.

    • Secondary (Outer): Standard Nitrile gloves (for dexterity and to protect the inner laminate glove).

  • Eye/Face: Chemical splash goggles + Face shield (if pouring >100 mL).

Part 3: Disposal Workflow & Decision Logic

We categorize disposal into two streams: Trace Waste (contaminated solvents/glassware) and Bulk/Neat Residue (expired or unused pure chemical).

Visualizing the Decision Tree

DisposalWorkflow Start Start: Identify Waste State IsNeat Is it Pure/Bulk Chemical? Start->IsNeat IsTrace Is it Dilute/Trace (<5% in Solvent)? IsNeat->IsTrace No QuenchReq MANDATORY QUENCH (Deactivation Required) IsNeat->QuenchReq Yes WasteStream Segregate: Halogenated Organic Waste IsTrace->WasteStream Yes QuenchStep Add to 10% Ethanolamine or Methanolic Ammonia QuenchReq->QuenchStep CheckpH Check pH (Ensure Basic) Wait 24 Hours QuenchStep->CheckpH CheckpH->WasteStream Deactivated Labeling Label: 'Contains Benzylic Bromide' + 'Lachrymator' WasteStream->Labeling Final Transfer to EHS/HazMat Labeling->Final

Figure 1: Operational decision tree for segregating and treating benzylic bromide waste.

Part 4: Step-by-Step Disposal Protocols

Protocol A: Chemical Deactivation (Quenching)

Use this for: Pure substance, reaction residues, or concentrated stock solutions (>5 mL).

The Logic: We use a nucleophile (an amine) to attack the bromomethyl group, converting the toxic alkylator into a stable ammonium salt.

  • Preparation:

    • Prepare a Quenching Solution : 10% Ethanolamine in Ethanol (or 2M Ammonia in Methanol).

    • Set up a stir plate inside the fume hood.

  • Execution:

    • Dissolve the 6-Br-BZD residue in a minimal amount of Dichloromethane (DCM) or Ethyl Acetate.

    • Slowly add the Quenching Solution to the residue (Ratio: 10:1 Quench volume to Residue volume).

    • Caution: The reaction is exothermic. If handling >5g, cool in an ice bath during addition.

  • Validation:

    • Stir at room temperature for 12–24 hours .

    • Test pH: Ensure the solution remains basic (pH > 9). If acidic, HBr has consumed the base; add more amine.

  • Final Disposal:

    • Transfer the deactivated mixture into the Halogenated Organic Waste container.

    • Note: Do not seal the waste container tightly immediately; allow 30 minutes for any off-gassing to cease.

Protocol B: Trace Waste (Solvents & Glassware)

Use this for: HPLC waste, contaminated gloves, and glassware rinses.

  • Segregation:

    • Collect in a drum explicitly marked "Halogenated Organic Waste."

    • Prohibited: Do NOT mix with strong oxidizers (e.g., Nitric Acid) or strong aqueous bases (Sodium Hydroxide), as this can trigger uncontrolled polymerization or heat generation.

  • Glassware Cleaning:

    • Rinse glassware with acetone. Collect the acetone rinse in the Halogenated Waste.

    • Soak glassware in a base bath (KOH/Isopropanol) only after the initial rinse to prevent fuming in the bath.

Part 5: Emergency Response (Spill Management)

If a spill occurs, the lachrymatory effect will be the immediate indicator.

  • Evacuate: Clear the immediate area. If the spill is outside the hood and >10 mL, evacuate the lab.

  • PPE Up: Don Silver Shield gloves and a respirator (if outside hood).

  • Containment:

    • Do NOT use paper towels (fire hazard with alkyl halides).

    • Use Vermiculite , Dry Sand , or commercial Spill Pads .

  • Decontamination:

    • After absorbing the liquid, wipe the surface with a 10% Sodium Thiosulfate solution or the Ethanolamine quench solution described above. This chemically destroys surface residues.

  • Disposal: Bag all cleanup materials twice (double-bag) and label as "Hazardous Waste - Toxic/Lachrymator."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Organic Syntheses. (1981). Handling of Benzyl Bromide and Lachrymators. Org. Synth. 1981, 60, 92. [Link]

  • University of California, Santa Barbara. (2012). Standard Operating Procedure: Pyrophorics and Alkyl Halide Quenching. [Link]

Sources

Personal protective equipment for handling 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Protocols for 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine Author Profile: Senior Application Scientist, Chemical Safety Division

Executive Summary: The Structural Basis of Hazard[1]

As researchers, we often focus on the benzodioxepine core for its pharmacological potential, overlooking the immediate physical threat posed by the bromomethyl (


)  pendant group.

6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is not merely an "irritant."[1][2][3][4][5][6] It functions chemically as a benzylic halide .[7] In the laboratory environment, this moiety dictates the safety protocol.[7] It is a potent electrophile capable of alkylating biological nucleophiles (DNA, proteins) and reacting violently with moisture to release hydrogen bromide (HBr) gas.

Immediate Action Required:

  • Lachrymator Alert: Treat as a tear gas agent.[7]

  • Permeation Risk: Standard nitrile gloves offer insufficient protection against prolonged contact.[7]

  • Alkylating Hazard: Assume mutagenic potential due to the

    
     reactivity of the bromomethyl group.[7]
    

Risk Assessment & Hazard Profiling

To handle this compound safely, you must understand the why behind the equipment.

Hazard ClassMechanism of ActionOperational Implication
Alkylating Agent The carbon adjacent to the bromine is electron-deficient.[7] It attacks electron-rich centers (nitrogen in DNA bases).[7]Zero Skin Contact. Trace exposure can lead to delayed cellular damage or sensitization.[7]
Lachrymator Volatile benzylic bromides activate TRPA1 ion channels in the eyes and lungs.[7]Fume Hood Mandatory. Safety glasses are insufficient; goggles are required to seal eyes from vapors.[7]
Corrosive (Hydrolysis)

Moisture Sensitivity. Inhalation of dust/vapor creates hydrobromic acid in the respiratory tract.[7]

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" rules fail here. The lipophilic nature of the benzodioxepine ring combined with the mobility of the bromide allows this molecule to permeate standard rubber quickly.[7]

Glove Selection Protocol
  • Standard Nitrile (4 mil): < 5 minutes breakthrough time.[7] NOT RECOMMENDED for primary protection.[7]

  • Laminate (Silver Shield/4H): > 4 hours breakthrough time.[7] REQUIRED for spill cleanup or prolonged handling.[7]

The "Double-Glove" Compromise: For dexterity-critical tasks (e.g., weighing mg quantities), use this specific layering technique:

  • Inner Layer: 4 mil Nitrile (Biological barrier).[7]

  • Outer Layer: 8 mil Nitrile or Neoprene (Chemical sacrificial layer).[7]

  • Protocol: Change outer gloves immediately upon any splash or every 15 minutes of active handling.[7]

PPE Summary Table
ComponentSpecificationRationale
Eye Protection Chemical Splash Goggles (Indirect Vent)Safety glasses do not seal against lachrymatory vapors.[7]
Hand Protection Silver Shield (Laminate) liners under NitrileLaminate resists benzylic halide permeation; Nitrile provides grip.[7]
Respiratory Fume Hood (Face velocity: 100 fpm)Primary containment.[7] If hood fails, use Full-Face Respirator with OV/AG cartridges.
Body Tyvek Lab Coat (or apron over cotton)Cotton absorbs and holds the chemical against the skin.[7] Tyvek repels it.[7]

Visualization: PPE Decision Logic

This diagram illustrates the decision-making process for glove selection based on the specific task duration and risk level.

PPE_Decision_Tree Start Task Assessment Duration Exposure Duration? Start->Duration Short < 5 Minutes (Weighing/Transfer) Duration->Short Brief Long > 5 Minutes (Synthesis/Cleanup) Duration->Long Extended Dexterity Is Dexterity Critical? Short->Dexterity Sol2 Silver Shield (Laminate) under Nitrile Long->Sol2 Standard Protocol Sol3 Viton or Butyl Rubber Long->Sol3 Alternative Sol1 Double Nitrile (8 mil total) Change every 15 mins Dexterity->Sol1 Yes (High Precision) Dexterity->Sol2 No (Bulk Transfer)

Figure 1: Glove selection logic based on permeation kinetics of benzylic halides.

Operational Protocol: Handling & Synthesis

Phase 1: Preparation & Weighing
  • Engineering Control: All weighing must occur inside a chemical fume hood. If the balance is external, use a glove bag or tared closed vessels.[7]

  • Static Control: Bromomethyl derivatives are often crystalline solids that generate static.[7] Use an anti-static gun to prevent powder scattering (which creates an inhalation hazard).[7]

Phase 2: Reaction Monitoring
  • Vapor Trap: If heating is required, the condenser exhaust must be routed through a base trap (NaOH) to neutralize any evolved HBr.[7]

  • Syringe Technique: When transferring solutions, use Luer-lock syringes to prevent needle pop-off due to backpressure.

Phase 3: Quenching (Chemical Destruction)

Never dispose of the active alkylating agent directly.[7] You must chemically destroy the electrophilic site.[7]

The Quenching Solution:

  • Reagent: 10% Sodium Thiosulfate (

    
    ) in water.
    
  • Mechanism: The thiosulfate anion is a soft nucleophile that rapidly displaces the bromide, forming a non-toxic Bunte salt.[7]

Protocol:

  • Dilute the reaction mixture or waste with a compatible solvent (e.g., Isopropanol).[7]

  • Slowly add the Thiosulfate solution.[7]

  • Stir for 1 hour.

  • Check pH (ensure it is neutral/basic) before disposal.[7]

Emergency Response & Spills

Scenario: Benchtop Powder Spill (Solid)

  • Evacuate: Clear the immediate area.

  • PPE Upgrade: Don Silver Shield gloves and a Tyvek apron.[7]

  • Cover: Gently cover the powder with oil-soaked paper towels (mineral oil) to prevent dust lofting.[7]

  • Neutralize: Wipe the area with the Thiosulfate quenching solution.[7]

  • Clean: Wash with soap and water.[7][8]

Scenario: Skin Exposure

  • Immediate Flush: 15 minutes minimum under safety shower/faucet.[7]

  • Do Not Scrub: Scrubbing drives the lipophilic compound deeper into the dermis.[7]

  • Medical Attention: Seek evaluation for delayed chemical burns.[7]

Visualization: Emergency Workflow

Emergency_Response Spill Spill Detected Type State? Spill->Type Solid Solid/Powder Type->Solid Liquid Solution Type->Liquid Action1 Cover with Oil-Soaked Pad (Suppress Dust) Solid->Action1 Action2 Absorb with Vermiculite Liquid->Action2 Quench Apply 10% Na2S2O3 (Thiosulfate) Action1->Quench Action2->Quench Waste Dispose as Halogenated Waste Quench->Waste

Figure 2: Step-by-step spill response emphasizing dust suppression and chemical quenching.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[7] Retrieved from [Link]

  • Forsberg, K., & Mansdorf, S. Z. (2007).[7] Quick Selection Guide to Chemical Protective Clothing. (Referenced for Benzyl Bromide/Halide permeation data).

  • PubChem. (n.d.).[7] Compound Summary: Benzyl Bromide Derivatives. National Library of Medicine.[7] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[7] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).[7] Retrieved from [Link][7]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.